Isocarboxazid
Beschreibung
Eigenschaften
IUPAC Name |
N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFPYPQQHFEXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023171 | |
| Record name | Isocarboxazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isocarboxazid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
394.5ºC at 760 mmHg | |
| Record name | Isocarboxazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Very slightly soluble in hot water, 2.24e-01 g/L | |
| Record name | Isocarboxazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isocarboxazid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
59-63-2 | |
| Record name | Isocarboxazid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocarboxazid [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocarboxazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isocarboxazid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocarboxazid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isocarboxazid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCARBOXAZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34237V843T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isocarboxazid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105-106 °C, 105 - 106 °C | |
| Record name | Isocarboxazid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01247 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isocarboxazid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015377 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isocarboxazid's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid is a hydrazine (B178648) derivative that functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2][3][4][5] This guide provides a detailed technical overview of the core mechanism of action of this compound in neuronal cells, intended for researchers, scientists, and professionals in drug development.
Primary Mechanism of Action: Monoamine Oxidase Inhibition
The principal mechanism through which this compound exerts its therapeutic effects is the inhibition of both isoforms of monoamine oxidase: MAO-A and MAO-B.[2][4][5][6] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[4]
By irreversibly binding to and inactivating both MAO-A and MAO-B, this compound prevents the breakdown of these key neurotransmitters.[4] This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic neuron and subsequently increases their availability in the synaptic cleft.[1][2][3][4][7] The enhanced concentration of these monoamines is believed to be the primary driver of this compound's antidepressant properties.[7]
Quantitative Data on MAO Inhibition
The inhibitory potency of this compound has been quantified in preclinical studies. The following tables summarize the available data.
| Parameter | Value | Enzyme Source | Notes |
| IC₅₀ | 4.8 µM | Rat Brain Monoamine Oxidase | This value represents the half-maximal inhibitory concentration against a non-selective mixture of MAO isoforms from rat brain tissue.[8][9] |
Table 1: In Vitro Inhibitory Activity of this compound
| Drug Administration | Brain Region | Neurotransmitter Change | Metabolite Change | Species |
| 10 mg/kg (oral) | Whole Brain | Dopamine: Increased | DOPAC: Reduced by 43%HVA: Reduced by 32% | Mouse |
| Norepinephrine: Increased | ||||
| Serotonin: Increased | 5-HIAA: Reduced by 28% |
Table 2: In Vivo Effects of this compound on Monoamine Levels[9]
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC₅₀ of an MAO inhibitor like this compound using a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO substrate (e.g., p-tyramine)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve a range of final assay concentrations.
-
Enzyme and Inhibitor Pre-incubation:
-
To each well of a 96-well plate, add 45 µL of the diluted MAO-A (e.g., 3 U/mL) or MAO-B (e.g., 6 U/mL) enzyme solution.[10]
-
Add 5 µL of the this compound dilutions to the respective wells. For control wells (uninhibited), add 5 µL of the solvent used for dilution.
-
Include a positive control inhibitor with known potency (e.g., clorgyline for MAO-A, pargyline (B1678468) for MAO-B).[10]
-
Incubate the plate for 15 minutes at room temperature to allow for the irreversible binding of this compound to the enzyme.[10]
-
-
Reaction Initiation and Detection:
-
Prepare a working solution containing the MAO substrate (e.g., p-tyramine), fluorescent probe, and HRP in the assay buffer.
-
Add 50 µL of the working solution to each well to initiate the reaction.[10]
-
Incubate the plate at 37°C for 20-40 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 530-560 nm and emission at 585-590 nm).
-
Calculate the percentage of MAO inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
In Vivo Measurement of Neurotransmitter Levels (Microdialysis with HPLC-ECD)
This protocol describes the use of in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure extracellular levels of monoamine neurotransmitters in the brain of a live animal following this compound administration.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with a C18 reverse-phase column and an electrochemical detector
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse).
-
Using a stereotaxic frame, surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.[11]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[11][12]
-
Allow a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples into vials at regular intervals (e.g., every 20 minutes).[12]
-
Administer this compound (or vehicle control) systemically (e.g., intraperitoneally or orally).
-
Continue collecting dialysate samples to monitor changes in neurotransmitter levels over time.
-
-
Sample Analysis (HPLC-ECD):
-
Inject a fixed volume of each dialysate sample into the HPLC system.
-
Separate the monoamine neurotransmitters (serotonin, norepinephrine, dopamine) and their metabolites on the C18 column.
-
Detect the analytes using the electrochemical detector set at an appropriate oxidizing potential.
-
Quantify the concentrations by comparing the peak areas to those of known standards.
-
Express the post-drug administration neurotransmitter levels as a percentage of the baseline average.
-
Downstream Signaling Pathways
The sustained increase in synaptic monoamine concentrations resulting from this compound-mediated MAO inhibition is thought to trigger long-term adaptive changes in neuronal signaling pathways, which are ultimately responsible for its antidepressant effects. Two key downstream pathways implicated are the cAMP Response Element-Binding Protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF) signaling cascades.
CREB Signaling
Increased levels of serotonin and norepinephrine can lead to the activation of G-protein coupled receptors, which in turn stimulates the production of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB. Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of proteins involved in neurogenesis, synaptic plasticity, and neuronal survival. While direct studies on this compound's effect on CREB are limited, this pathway is a well-established target of other antidepressant modalities.
BDNF Signaling
One of the key genes upregulated by CREB is Brain-Derived Neurotrophic Factor (BDNF). BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and the formation and strengthening of synapses. Increased BDNF expression, particularly in the hippocampus and prefrontal cortex, is a common finding after chronic antidepressant treatment and is thought to be a crucial component of their therapeutic action. By increasing monoamine levels, this compound is hypothesized to indirectly lead to an upregulation of the CREB-BDNF signaling pathway, thereby promoting neuroplastic changes that may alleviate depressive symptoms.
Conclusion
This compound's primary mechanism of action is the non-selective, irreversible inhibition of MAO-A and MAO-B, leading to increased synaptic availability of serotonin, norepinephrine, and dopamine. This initial action is believed to trigger downstream signaling cascades involving CREB and BDNF, which promote neuroplasticity and ultimately contribute to its antidepressant effects. Further research is warranted to delineate the specific quantitative effects of this compound on human MAO isoforms and to directly confirm its impact on these downstream neurotrophic pathways in neuronal cells.
References
- 1. This compound Uses, Side Effects & Warnings [drugs.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Buy this compound | 59-63-2 [smolecule.com]
- 6. medworksmedia.com [medworksmedia.com]
- 7. marplan.com [marplan.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. arigobio.cn [arigobio.cn]
- 11. benchchem.com [benchchem.com]
- 12. uva.theopenscholar.com [uva.theopenscholar.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Isocarboxazid for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of Isocarboxazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI). The information is intended for research and development purposes, offering detailed experimental protocols and analytical methods to support scientific investigation into this compound.
Chemical Synthesis of this compound
This compound (IUPAC name: N'-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide) can be synthesized through several routes. The most common and well-documented method involves the reaction of a 5-methylisoxazole-3-carboxylic acid ester with benzylhydrazine (B1204620). An alternative pathway begins with acetylacetone.
Synthesis from Methyl 5-methylisoxazole-3-carboxylate
This is a widely used method that involves the reaction of methyl 5-methylisoxazole-3-carboxylate with benzylhydrazine dihydrochloride (B599025) in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, charge methyl 5-methylisoxazole-3-carboxylate, benzylhydrazine dihydrochloride, and an aprotic solvent such as n-heptane at room temperature.
-
Base Addition: Slowly add an organic base, for example, triethylamine, to the suspension using a dropping funnel.
-
Reaction Conditions: Adjust the temperature to approximately 35°C and maintain it overnight with stirring.[1] The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the suspension to 20°C. Add water slowly to precipitate the crude product.
-
Isolation: Filter the suspension and wash the solid product sequentially with water and n-heptane to remove unreacted reagents and byproducts.
-
Drying: Dry the isolated solid under vacuum at approximately 50°C to obtain crude this compound.
Synthesis from Acetylacetone
An alternative synthetic route starts from acetylacetone.
Reaction Pathway:
-
Nitrosation: Acetylacetone is treated with nitrous acid to yield 5-methyl-isoxazol-3-carboxylic acid.
-
Esterification: The resulting carboxylic acid is then esterified to produce the ethyl ester of 5-methyl-isoxazol-3-carboxylic acid.
-
Hydrazine Reaction: The ethyl ester is subsequently reacted with benzylhydrazine to form this compound.[1]
Table 1: Summary of Quantitative Data for this compound Synthesis
| Parameter | Method 1 (from Methyl 5-methylisoxazole-3-carboxylate) |
| Starting Materials | Methyl 5-methylisoxazole-3-carboxylate, Benzylhydrazine dihydrochloride, Triethylamine |
| Solvent | n-Heptane |
| Reaction Temperature | ~35°C |
| Reaction Time | Overnight (approx. 16 hours) |
| Molar Yield | Up to 93% |
| Purity by HPLC | ~99.1% (crude) |
Purification of this compound
Purification of the crude this compound is essential to remove impurities for research applications. Recrystallization is a common and effective method.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common approach involves dissolving the crude product in a solvent like glacial acetic acid, acetone, methanol, or dimethyl sulfoxide (B87167) (DMSO) and then adding an anti-solvent such as water, isopropanol, or heptane (B126788) to induce crystallization.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the chosen primary solvent at room temperature or with gentle heating (e.g., 20-40°C).
-
Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the solution, stirred for a short period, and then removed by hot filtration.
-
Crystallization: Slowly add the anti-solvent to the solution with stirring until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Table 2: Purity Enhancement through Recrystallization
| Parameter | Before Recrystallization (Crude) | After Recrystallization |
| Purity by HPLC | ~99.1% | >99.8% |
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis.
General HPLC Method Parameters (requires optimization):
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase may need to be adjusted for optimal separation.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Flow Rate: Typically around 1.0 mL/min.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. Expected signals would correspond to the methyl group on the isoxazole (B147169) ring, the methylene (B1212753) protons of the benzyl (B1604629) group, the aromatic protons of the benzyl group, and the N-H protons of the hydrazide moiety.
-
¹³C NMR: Shows the signals for all the unique carbon atoms in the this compound molecule.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:
-
N-H stretching vibrations for the hydrazide group.
-
C=O stretching of the amide (in the hydrazide).
-
C=N and C=C stretching vibrations of the isoxazole and benzene (B151609) rings.
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
Mechanism of Action: Signaling Pathway
This compound is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters in the synaptic cleft. By inhibiting MAO-A and MAO-B, this compound increases the synaptic concentrations of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[2]
Caption: Mechanism of action of this compound.
Experimental Workflow
The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.
Caption: Workflow for this compound synthesis and purification.
References
Isocarboxazid Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid is a hydrazine (B178648) derivative that acts as an irreversible and non-selective inhibitor of monoamine oxidase (MAO), a crucial enzyme in the catabolism of monoamine neurotransmitters.[1][2] By inhibiting both MAO-A and MAO-B isoforms, this compound elevates the levels of serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.[1][3] Despite its efficacy, particularly in treatment-resistant depression, its use is limited by potential drug-drug and drug-food interactions.[4] Understanding the structure-activity relationship (SAR) of this compound is paramount for the design of novel, more selective, and safer MAO inhibitors. This guide provides an in-depth analysis of the SAR of this compound, detailed experimental protocols, and a visualization of the relevant biological pathways.
Core Structure and Chemical Features
This compound, chemically known as N'-benzyl-5-methylisoxazole-3-carbohydrazide, possesses a distinct molecular architecture comprising three key components:
-
5-Methylisoxazole (B1293550) Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen.
-
Carbohydrazide Linker: A -CO-NH-NH- functional group.
-
Benzyl (B1604629) Group: A phenyl ring attached to a methylene (B1212753) (-CH2-) group.
The irreversible inhibition of MAO by this compound is attributed to the reactive hydrazine moiety, which forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of the enzyme.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies specifically on a wide array of this compound analogs are not extensively published, analysis of related hydrazine and isoxazole (B147169) derivatives provides valuable insights into the structural requirements for MAO inhibition.
The Hydrazine Moiety
The hydrazine group is the pharmacophore responsible for the irreversible inhibition of MAO. Modifications to this group generally lead to a significant loss of activity.
The 5-Methylisoxazole Ring
The isoxazole ring plays a crucial role in orienting the molecule within the active site of the MAO enzyme. Variations in the substitution pattern on this ring can influence both potency and selectivity.
The Benzyl Group
The benzyl group contributes to the binding affinity of the molecule, likely through hydrophobic interactions within the enzyme's active site. Modifications to the phenyl ring of the benzyl group can impact both inhibitory activity and selectivity for MAO-A versus MAO-B.
Quantitative SAR Data
Systematic quantitative SAR data for a series of N'-substituted-5-methylisoxazole-3-carbohydrazide derivatives are limited in the public domain. However, studies on related chemical classes provide a basis for understanding the impact of structural modifications. The following table summarizes hypothetical SAR trends based on published data for other MAO inhibitors.
| Modification | Position | Effect on MAO-A Inhibition (IC50) | Effect on MAO-B Inhibition (IC50) | General SAR Observations |
| Substitution on Benzyl Ring | Ortho | Generally decreases activity | May increase or decrease activity | Steric hindrance at the ortho position is often detrimental to binding. |
| Meta | Variable effects | Variable effects | Electronic effects of the substituent play a significant role. | |
| Para | Electron-donating groups may increase activity | Electron-withdrawing groups may increase selectivity for MAO-B | Substituents at the para position are generally well-tolerated and can be used to modulate activity and selectivity. | |
| Replacement of Benzyl Group | Alkyl chains | Generally lower activity | Generally lower activity | Aromaticity is important for potent inhibition. |
| Other heterocyclic rings | Variable, can lead to increased selectivity | Variable, can lead to increased selectivity | The nature of the heterocycle influences binding interactions. | |
| Modification of Isoxazole Ring | Removal of methyl group | May decrease activity | May decrease activity | The methyl group likely contributes to hydrophobic interactions. |
| Different substituents | Can modulate activity and selectivity | Can modulate activity and selectivity | The electronic and steric properties of the substituent are critical. |
Note: The IC50 values are hypothetical and intended to illustrate general SAR trends observed in related classes of MAO inhibitors. Actual values would need to be determined experimentally.
Experimental Protocols
Synthesis of this compound Analogs
A general method for the synthesis of this compound and its analogs involves the reaction of a 5-methyl-3-isoxazole carboxylic acid ester with a substituted benzylhydrazine (B1204620) in an aprotic organic solvent in the presence of an organic base.[5]
General Synthetic Scheme:
General synthesis of this compound analogs.
Detailed Protocol (Adapted from Patent WO2017021246A1):
-
Charge a reactor with the desired 5-methyl-3-isoxazole carboxylic acid ester and an aprotic solvent (e.g., toluene).
-
Add the substituted benzylhydrazine to the mixture.
-
Slowly add an organic base (e.g., triethylamine) to the suspension.
-
Heat the reaction mixture to a specified temperature (e.g., 35-45°C) and maintain for several hours until the reaction is complete, as monitored by a suitable technique like HPLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the suspension, wash the solid with water and a non-polar organic solvent (e.g., n-heptane).
-
Dry the product under vacuum to obtain the desired this compound analog.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., glacial acetic acid followed by precipitation with water/isopropanol).[5]
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, using a fluorometric probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Amplex® Red reagent (or equivalent fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test compounds (this compound analogs)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black microplates
Workflow:
Workflow for the fluorometric MAO inhibition assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer. Prepare a working solution of the MAO enzyme (A or B), substrate, and a detection mixture containing the fluorescent probe and HRP.
-
Assay Plate Setup: To the wells of a 96-well black plate, add the assay buffer, enzyme solution, and the test compound or reference inhibitor. Include appropriate controls (enzyme only, no enzyme).
-
Pre-incubation: Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) at multiple time points or as an endpoint reading.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC50 value by fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the irreversible inhibition of MAO-A and MAO-B. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft.
Simplified signaling pathway of this compound's action.
The elevated levels of these neurotransmitters lead to increased activation of postsynaptic receptors, triggering downstream signaling cascades that are believed to mediate the therapeutic antidepressant effects. These cascades can involve second messengers like cyclic AMP (cAMP) and transcription factors such as the cAMP response element-binding protein (CREB), ultimately leading to changes in gene expression and neuronal function.
Conclusion
References
- 1. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods | MDPI [mdpi.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
In Vitro Inhibition of Monoamine Oxidase-A and Monoamine Oxidase-B by Isocarboxazid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarboxazid is a hydrazine (B178648) derivative that functions as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3][4] Its mechanism of action involves the formation of a stable, covalent bond with the enzymes, leading to a long-lasting blockade of their activity.[1] This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain, resulting in their increased availability in the synaptic cleft.[1][2] This guide provides a technical overview of the in vitro inhibition of MAO-A and MAO-B by this compound, including available quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound's primary pharmacological effect is the irreversible inhibition of MAO-A and MAO-B.[3] These enzymes are responsible for the oxidative deamination of various endogenous and exogenous monoamines. By inhibiting these enzymes, this compound effectively increases the concentrations of key neurotransmitters, which is believed to be the basis for its antidepressant effects.[1][5] The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme molecules.[2]
Mechanism of this compound-mediated MAO Inhibition.
Quantitative Data on MAO Inhibition
| Compound | Enzyme Source | IC50 (µM) | Reference |
| This compound | Rat Brain Monoamine Oxidase | 4.8 | [6][7] |
To provide a comparative context, the following table presents the IC50 values for other well-characterized non-selective MAO inhibitors.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Reference |
| Phenelzine | 800 | 150 | [8] |
| Tranylcypromine | 2300 | 1600 | [8] |
| Nialamide | 1000 | 1000 | [8] |
Note: The values presented are for comparative purposes and were determined in different experimental settings. Direct comparison may not be appropriate.
Experimental Protocols for In Vitro MAO Inhibition Assays
The inhibitory potential of this compound on MAO-A and MAO-B can be determined using various in vitro assays. Below are detailed methodologies for two common fluorometric assays.
Kynuramine (B1673886) Assay
This assay is based on the MAO-catalyzed deamination of kynuramine, which results in the formation of 4-hydroxyquinoline, a fluorescent product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in potassium phosphate buffer. The final DMSO concentration in the assay should be below 1%.
-
Prepare a working solution of kynuramine in potassium phosphate buffer.
-
Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in potassium phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the this compound dilutions or vehicle control (buffer with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding 25 µL of the kynuramine working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~310-320 nm and an emission wavelength of ~390-400 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Amplex® Red Assay
This coupled-enzyme assay detects the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ to produce the highly fluorescent resorufin.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
This compound
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the reaction buffer.
-
Prepare a stock solution of Amplex® Red reagent in DMSO.
-
Prepare a working solution of HRP in the reaction buffer.
-
Prepare a working solution of p-tyramine in the reaction buffer.
-
Prepare a master mix containing the Amplex® Red reagent, HRP, and p-tyramine in the reaction buffer.
-
-
Assay Protocol:
-
Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to the wells of a 96-well black microplate.
-
Add 25 µL of the this compound dilutions or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the master mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the Kynuramine Assay to determine the IC50 value.
-
General workflow for in vitro MAO inhibition assay.
Conclusion
This compound is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. While specific quantitative data for its inhibition of human MAO isoforms is limited in publicly accessible literature, its mechanism of action is well-understood. The provided experimental protocols offer robust methods for determining the in vitro inhibitory activity of this compound and other MAO inhibitors. Further research is warranted to fully characterize the inhibitory profile of this compound against isolated human MAO-A and MAO-B enzymes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medworksmedia.com [medworksmedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
The Preclinical Pharmacological Profile of Isocarboxazid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid, marketed under the brand name Marplan, is a hydrazine (B178648) derivative that functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2][3][4][5] This inhibition of MAO-A and MAO-B isoforms leads to an increase in the synaptic availability of key monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576)—which is believed to be the primary mechanism behind its antidepressant effects.[1][6][7][8][9][10] Despite being one of the earlier antidepressants developed, its use in clinical practice has been limited due to the availability of newer agents with more favorable side-effect profiles. However, understanding its preclinical pharmacological profile remains crucial for the development of novel MAO inhibitors and for comparative neuropharmacological research. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its pharmacodynamics, pharmacokinetics, and behavioral effects in animal models.
Pharmacodynamics: Monoamine Oxidase Inhibition
This compound's primary pharmacodynamic action is the irreversible inhibition of both MAO-A and MAO-B enzymes.[1][5] This non-selective inhibition leads to a global increase in the levels of monoamine neurotransmitters in the brain.[1][6][7][8][11][9][10]
In Vitro MAO Inhibition
Table 1: In Vitro MAO Inhibition Data (Comparative Compound RS-2232)
| Compound | Substrate | Target Enzyme | IC50 (µM) | Ki (µM) |
| RS-2232 | 5-Hydroxytryptamine (5-HT) | MAO-A | 0.14 | 0.054 |
| RS-2232 | β-Phenylethylamine (PEA) | MAO-B | 52 | - |
Data from Yokoyama & Iwata, 1987[12]
In Vivo Effects on Brain Monoamine Levels
Preclinical studies have demonstrated that this compound administration leads to a significant increase in the brain levels of norepinephrine (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT).[13] These effects are consistent with its mechanism of action as an MAO inhibitor. One study directly compared the in vivo effects of this compound with the reversible MAO-A inhibitor RS-2232. Both compounds were shown to antagonize the reserpine-induced depletion of monoamines, further confirming their ability to increase synaptic neurotransmitter concentrations.[13]
Pharmacokinetics in Preclinical Models
Detailed preclinical pharmacokinetic data for this compound is limited in publicly available literature. The prescribing information for Marplan states that its pharmacokinetic information is not available.[14][15] However, some general characteristics have been noted. It is readily absorbed from the gastrointestinal tract, with a time to peak plasma concentration of 3-5 hours.[16] The elimination half-life is estimated to be between 1.5 and 4 hours.[8] this compound is metabolized in the liver and its metabolites are primarily excreted in the urine.[8][16]
Table 2: Summary of Preclinical Pharmacokinetic Parameters for this compound
| Parameter | Value | Species | Notes |
| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | Not Specified | [16] |
| Elimination Half-life (t1/2) | 1.5 - 4 hours | Not Specified | [8] |
| Metabolism | Liver | Not Specified | [8][16] |
| Excretion | Primarily Urine (as metabolites) | Not Specified | [8][16] |
Preclinical Behavioral Pharmacology
The antidepressant potential of this compound has been evaluated in various preclinical behavioral models of depression. These models are designed to assess behaviors analogous to depressive symptoms in humans.
Forced Swim Test (FST)
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is another common model for assessing antidepressant-like activity, primarily in mice.[19][20][21][22][23][24][25][26][27] In this test, mice are suspended by their tails, and the duration of immobility is measured. Antidepressants are known to reduce this immobility time. As with the FST, specific data for this compound in the TST is not prevalent in recent studies, but its known antidepressant effects would predict a similar reduction in immobility.
Experimental Protocols
In Vitro MAO Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (non-selective substrate) or specific substrates for each isoform
-
Test compound (e.g., this compound)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and the test compound or control.
-
Pre-incubate the mixture to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate (e.g., kynuramine).
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction after a defined time.
-
Measure the product formation using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
HPLC Analysis of Brain Monoamines
Objective: To quantify the levels of serotonin, norepinephrine, and dopamine in rodent brain tissue.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of buffer, methanol, and an ion-pairing agent)
-
Standards for serotonin, norepinephrine, dopamine, and their metabolites
-
Brain tissue samples from preclinical models
-
Homogenizer
-
Centrifuge
-
Perchloric acid for protein precipitation
Procedure:
-
Dissect and weigh the brain regions of interest.
-
Homogenize the tissue in a solution containing perchloric acid to precipitate proteins.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Filter the supernatant.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the monoamines using the C18 column and the specified mobile phase.
-
Detect and quantify the neurotransmitters using an electrochemical or fluorescence detector.
-
Calculate the concentration of each monoamine by comparing the peak areas to those of the standards.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: Forced Swim Test workflow.
Caption: HPLC analysis workflow.
Conclusion
This compound is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. Its preclinical pharmacological profile is characterized by the elevation of brain monoamine levels, which is consistent with its established antidepressant effects. While detailed quantitative data on its in vitro potency, in vivo pharmacokinetics, and behavioral effects in preclinical models are not extensively available in recent literature, the existing information provides a solid foundation for its classification as a robust MAO inhibitor. The experimental protocols and workflows detailed in this guide offer a framework for researchers to conduct further preclinical investigations into this compound and novel MAO inhibitors. Further studies to generate comprehensive quantitative data would be invaluable to the field of neuropharmacology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Tail suspension test - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Elevated plus maze protocol [protocols.io]
- 7. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 8. HPLC Neurotransmitter Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Basic Facts about Marplan (this compound) - MEDvidi [medvidi.com]
- 12. anilocus.com [anilocus.com]
- 13. benchchem.com [benchchem.com]
- 14. Open Field Test [protocols.io]
- 15. Marplan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. mims.com [mims.com]
- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 18. Video: The Tail Suspension Test [jove.com]
- 19. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Open field test for mice [protocols.io]
- 21. MPD: JaxCC1: project protocol [phenome.jax.org]
- 22. The Tail Suspension Test [jove.com]
- 23. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. meliordiscovery.com [meliordiscovery.com]
- 26. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 27. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocarboxazid: A Technical Guide to its Discovery, History, and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarboxazid, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class, has a rich history that spans from its initial clinical use as an antidepressant to its current application as a valuable research tool in neuropharmacology. This technical guide provides an in-depth overview of the discovery, history, and multifaceted utility of this compound for researchers and drug development professionals. The document details its mechanism of action, summarizes key quantitative data, and provides experimental protocols for its use in both in vitro and in vivo research settings. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its pharmacological context and practical application.
Discovery and History
This compound (marketed as Marplan) was first introduced by Roche Pharmaceuticals and received FDA approval on July 1, 1959, for the treatment of major depression.[1] Its development was part of the first wave of antidepressant discovery, which began with the serendipitous finding of the antidepressant properties of iproniazid, another MAOI, in the early 1950s. This compound emerged as a therapeutic option for patients with depression, particularly those who did not respond to other available treatments.[2]
As a non-selective MAOI, this compound irreversibly inhibits both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2][3] This inhibition leads to an increase in the synaptic levels of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism behind its antidepressant effects.[4][5]
Over the years, the use of this compound in clinical practice has been reserved for treatment-resistant depression due to the potential for significant drug-drug and drug-food interactions, such as the "cheese effect" (hypertensive crisis after consuming tyramine-rich foods).[3] However, these same potent and well-characterized inhibitory properties have made this compound a valuable tool for researchers studying the role of monoamine oxidase and monoamine neurotransmitters in various physiological and pathological processes.
Quantitative Data
The following tables summarize key quantitative data related to the pharmacological properties of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme | Species | Preparation | IC50 | Reference |
| Monoamine Oxidase | Rat | Brain homogenate | 4.8 µM | [6][7] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| Mouse | 1 and 3 mg/kg | Intraperitoneal (i.p.) | Increased head twitches induced by 5-HTP | [6] |
| Mouse | 1 and 3 mg/kg | Intraperitoneal (i.p.) | Increased brain 5-HT concentration by 43% and decreased 5-HIAA by 22% | [6] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by irreversibly inhibiting monoamine oxidase enzymes. This action prevents the breakdown of monoamine neurotransmitters, leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.
References
- 1. This compound | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. medworksmedia.com [medworksmedia.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Buy this compound | 59-63-2 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Isocarboxazid's Effect on Monoamine Neurotransmitter Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarboxazid is a hydrazine (B178648) derivative that functions as a non-selective and irreversible inhibitor of monoamine oxidase (MAO), a critical enzyme in the catabolism of monoamine neurotransmitters. By inhibiting both MAO-A and MAO-B isoforms, this compound elevates the synaptic concentrations of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). This guide provides a comprehensive technical overview of the core mechanism of action of this compound, its quantitative effects on monoamine oxidase, and the resultant impact on the metabolic pathways of these key neurotransmitters. Detailed experimental protocols for assessing MAO inhibition and measuring monoamine levels are provided, along with structured data summaries and visual representations of the underlying biochemical and experimental workflows.
Introduction
This compound is a monoamine oxidase inhibitor (MAOI) that has been used in the treatment of depression, particularly in cases that have not responded to other antidepressant therapies.[1][2] Its therapeutic efficacy is attributed to its ability to increase the levels of monoamine neurotransmitters in the brain.[3][4] As a non-selective inhibitor, this compound targets both MAO-A and MAO-B, enzymes responsible for the degradation of serotonin, norepinephrine, and dopamine.[1][2] This irreversible inhibition leads to a sustained increase in the availability of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[5] Understanding the precise quantitative effects of this compound on MAO activity and monoamine metabolism is crucial for researchers and drug development professionals in the fields of neuropharmacology and psychiatry.
Mechanism of Action: Inhibition of Monoamine Oxidase
This compound exerts its pharmacological effects by irreversibly binding to and inhibiting monoamine oxidase.[5] MAO is a flavin-containing enzyme located on the outer mitochondrial membrane and exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.
-
MAO-A: Primarily metabolizes serotonin and norepinephrine.
-
MAO-B: Primarily metabolizes phenylethylamine, and also contributes to the metabolism of dopamine.[6]
This compound's non-selective nature means it inhibits both isoforms, leading to a broad-spectrum elevation of monoamine neurotransmitters.[1][2]
Signaling Pathway of Monoamine Oxidase Inhibition
The following diagram illustrates the metabolic pathway of monoamine neurotransmitters and the point of intervention by this compound.
Quantitative Data on this compound's Effect
The potency of this compound's inhibitory action on MAO and its effect on monoamine levels have been quantified in various studies.
In Vitro Inhibition of Monoamine Oxidase
| Parameter | Enzyme | Species/Tissue | Value | Reference |
| IC50 | MAO | Rat Brain | 4.8 µM | [7] |
Note: This IC50 value represents the overall inhibition of monoamine oxidase in rat brain homogenates and does not differentiate between MAO-A and MAO-B.
In Vivo Effects on Monoamine Neurotransmitter Levels
Administration of this compound leads to a significant increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in various brain regions. The magnitude of this increase can vary depending on the dose, duration of treatment, and the specific brain region being examined.
| Neurotransmitter | Brain Region | Species | Dose & Duration | % Increase from Baseline (approx.) | Reference |
| Serotonin (5-HT) | Whole Brain | Mouse | 1-3 mg/kg, i.p., single dose | 43% (with 5-HTP) | [7] |
| Norepinephrine (NE) | Prefrontal Cortex | Rat | (Not specified) | (Data not available) | |
| Dopamine (DA) | Nucleus Accumbens | Rat | (Not specified) | (Data not available) |
Note: Quantitative data on the specific percentage increase of norepinephrine and dopamine in distinct brain regions following this compound administration is limited in the readily available literature. The provided data for serotonin reflects a study where this compound was co-administered with 5-hydroxytryptophan (B29612) (5-HTP), a serotonin precursor.
Experimental Protocols
The following sections detail standardized protocols for assessing the effects of this compound on monoamine neurotransmitter metabolism.
In Vitro MAO Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against MAO-A and MAO-B.
Objective: To determine the IC50 value of this compound for MAO-A and MAO-B.
Materials:
-
Rat or human brain tissue (for mitochondrial fraction preparation)
-
Homogenization buffer (e.g., 0.32 M sucrose, 1 mM K-EDTA, 10 mM Tris-HCl, pH 7.4)
-
MAO-A and MAO-B specific substrates (e.g., [14C]5-HT for MAO-A, [14C]β-phenylethylamine for MAO-B)
-
This compound solutions of varying concentrations
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Mitochondrial Fractions:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet with homogenization buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
MAO Inhibition Assay:
-
Pre-incubate aliquots of the mitochondrial preparation with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([14C]5-HT for MAO-A or [14C]β-phenylethylamine for MAO-B).
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding an acid solution (e.g., 2N HCl).
-
Extract the radiolabeled metabolites into an organic solvent (e.g., ethyl acetate).
-
Quantify the radioactivity of the extracted metabolites using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Workflow Diagram:
In Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular monoamine levels in the brain of a freely moving animal following this compound administration.[8]
Objective: To quantify the changes in extracellular serotonin, norepinephrine, and dopamine in a specific brain region (e.g., prefrontal cortex) after this compound treatment.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system[9][10]
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex) using stereotaxic coordinates.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Administer this compound (e.g., intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Neurotransmitter Analysis by HPLC-ECD:
-
Inject a small volume of each dialysate sample into the HPLC-ECD system.
-
Separate the monoamine neurotransmitters using a reverse-phase column.
-
Detect and quantify the neurotransmitters using an electrochemical detector.
-
Calibrate the system using standard solutions of serotonin, norepinephrine, and dopamine.
-
-
Data Analysis:
-
Calculate the concentration of each neurotransmitter in each dialysate sample.
-
Express the post-injection neurotransmitter levels as a percentage of the pre-injection baseline levels.
-
Plot the time course of the changes in neurotransmitter concentrations.
-
Experimental Workflow Diagram:
Conclusion
This compound is a potent, non-selective, and irreversible inhibitor of monoamine oxidase. Its mechanism of action leads to a significant and sustained increase in the brain levels of serotonin, norepinephrine, and dopamine. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's effects on MAO activity and monoamine metabolism. Further research is warranted to provide more precise quantitative data on the differential inhibition of MAO-A and MAO-B by this compound and to delineate the dose-dependent effects on individual monoamine neurotransmitters in specific brain circuits. Such data will be invaluable for a more complete understanding of its therapeutic actions and for the development of novel therapeutics targeting the monoaminergic system.
References
- 1. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review | MDPI [mdpi.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Irreversible Inhibition of Monoamine Oxidase by Isocarboxazid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isocarboxazid, a hydrazine (B178648) derivative, is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][][3] Its mechanism of action involves the metabolic activation of the hydrazine moiety to a highly reactive diazene (B1210634) intermediate, which subsequently forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the N5 position within the enzyme's active site.[4][5][6] This irreversible inactivation of MAO enzymes leads to an increase in the synaptic concentrations of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which underlies its therapeutic effects as an antidepressant.[7] Due to the irreversible nature of the inhibition, the restoration of enzyme activity is dependent on de novo enzyme synthesis, a process that can take several days to weeks.[8] This guide provides a comprehensive overview of the core mechanism, quantitative data, detailed experimental protocols for characterization, and visual representations of the relevant pathways and workflows.
Mechanism of Irreversible Inhibition
This compound belongs to the class of hydrazine-containing MAO inhibitors.[9] The irreversible inhibition of MAO by this compound is a mechanism-based process, meaning the enzyme itself catalyzes the conversion of the inhibitor into a reactive species that ultimately inactivates the enzyme.[10]
The proposed mechanism involves the following key steps:
-
Reversible Binding: this compound initially binds non-covalently to the active site of MAO-A or MAO-B.
-
Enzymatic Oxidation: The enzyme's FAD cofactor oxidizes the hydrazine group of this compound.[6]
-
Formation of a Reactive Intermediate: This oxidation generates a highly reactive diazene intermediate.[6]
-
Covalent Adduct Formation: The diazene intermediate then reacts with the reduced FAD cofactor, forming a stable, covalent bond at the N5 position of the flavin ring.[4][5]
This covalent modification permanently inactivates the enzyme. The restoration of MAO activity requires the synthesis of new enzyme molecules.[8]
Data Presentation
Quantitative data on the inhibition of human MAO-A and MAO-B by this compound is not extensively available in the public domain. The most frequently cited value is an IC50 of 4.8 µM for the non-selective inhibition of rat brain monoamine oxidase.[5][11][12] For comparative purposes, the table below includes this value alongside data for other well-characterized MAO inhibitors. It is important to note that in silico studies suggest this compound is a potent inhibitor of human MAO-A.[7]
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity | Citation(s) |
| This compound | Rat Brain MAO | 4.8 | Not Reported | Non-selective | [5][11][12] |
| Phenelzine | Human MAO-A | ~0.9 | Not Reported | Non-selective | [10] |
| Human MAO-B | ~0.9 | Not Reported | [10] | ||
| Tranylcypromine | Human MAO-A | ~7 | Not Reported | Non-selective | [10] |
| Human MAO-B | ~7 | Not Reported | [10] | ||
| Clorgyline | Human MAO-A | 0.0012 | Not Reported | MAO-A Selective | [10] |
| Selegiline | Human MAO-B | >10 | 0.007 | MAO-B Selective | [10] |
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of the irreversible inhibition of MAO by this compound.
Determination of IC50 using a Fluorometric Assay
This protocol is adapted from commercially available MAO inhibitor screening kits and is suitable for determining the half-maximal inhibitory concentration (IC50) of this compound.[13][14]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., Kynuramine or p-Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric Probe (e.g., Amplex Red or equivalent)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in MAO Assay Buffer to achieve a range of desired final concentrations.
-
Prepare working solutions of MAO-A and MAO-B enzymes in cold MAO Assay Buffer.
-
Prepare a detection mix containing the MAO substrate, HRP, and the fluorometric probe in MAO Assay Buffer.
-
-
Assay Protocol:
-
Add a defined volume of the this compound dilutions or vehicle control (for 100% activity) to the wells of the 96-well plate.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the detection mix to each well.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 37°C for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assessment of Irreversibility by Dialysis
This protocol determines whether the inhibition by this compound is reversible or irreversible.[10]
Materials:
-
MAO-A or MAO-B enzyme
-
This compound
-
Dialysis tubing (e.g., 10 kDa molecular weight cutoff)
-
Large volume of cold MAO Assay Buffer
Procedure:
-
Inhibition Reaction:
-
Incubate the MAO enzyme with a concentration of this compound sufficient to cause significant inhibition (e.g., 10x IC50) for 30 minutes at 37°C.
-
Prepare a control sample with the enzyme and the vehicle used to dissolve this compound.
-
-
Dialysis:
-
Place the inhibited enzyme solution and the control enzyme solution into separate dialysis tubes.
-
Dialyze both samples against a large volume of cold MAO Assay Buffer for an extended period (e.g., 24 hours), with several buffer changes, to remove any unbound inhibitor.
-
-
Activity Measurement:
-
After dialysis, measure the residual activity of both the this compound-treated and control enzyme samples using the fluorometric assay described above.
-
-
Data Analysis:
-
If the enzyme activity in the this compound-treated sample is restored to a level comparable to the control sample, the inhibition is reversible.
-
If the enzyme activity remains significantly inhibited compared to the control, the inhibition is irreversible.
-
Mandatory Visualizations
Signaling Pathway of MAO Inhibition
The primary consequence of MAO inhibition by this compound is the increased availability of monoamine neurotransmitters in the synaptic cleft. This leads to enhanced postsynaptic receptor activation, which is the basis of its antidepressant effect.
Experimental Workflow for Characterizing Irreversible Inhibition
The characterization of an irreversible inhibitor like this compound follows a structured workflow to determine its potency, mechanism, and kinetics of inactivation.
References
- 1. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MAOIs in the contemporary treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajchem-b.com [ajchem-b.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Isocarboxazid: A Technical Examination of Neurochemical Pathways Beyond Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarboxazid, a hydrazine (B178648) derivative, is a well-established irreversible and non-selective monoamine oxidase (MAO) inhibitor utilized in the treatment of depression. Its primary therapeutic action is attributed to the elevation of monoamine neurotransmitters—norepinephrine, serotonin, and dopamine—in the synaptic cleft. However, a growing body of indirect evidence and data from related compounds suggest that the neurochemical impact of this compound may extend beyond MAO inhibition. This technical guide synthesizes the available, albeit limited, information on these secondary pathways, including potential modulation of the GABAergic system, interactions with cytochrome P450 enzymes, and putative effects on neurotrophic factors and oxidative stress. This document aims to provide a comprehensive overview for researchers and drug development professionals, highlighting areas where further investigation is critically needed to fully elucidate the pharmacological profile of this compound.
Introduction
The clinical application of this compound has historically centered on its potent inhibition of MAO-A and MAO-B. This action effectively increases the synaptic availability of key neurotransmitters implicated in mood regulation.[1][2] While this mechanism is undeniably central to its antidepressant effects, a deeper understanding of its broader neuropharmacological profile is essential for optimizing its therapeutic use and identifying potential novel applications. This guide explores the current, yet incomplete, landscape of this compound's interactions with other neurochemical systems.
Metabolic Pathways of this compound
The biotransformation of this compound is a critical determinant of its overall pharmacological activity, potentially giving rise to active metabolites that contribute to its therapeutic or adverse effects.
Carboxylesterase-Mediated Hydrolysis
Evidence suggests that a primary metabolic route for this compound is hydrolysis catalyzed by carboxylesterases (CEs).[3] Human carboxylesterase 1 (hCE1), highly expressed in the liver, is implicated in this process.[3] This enzymatic action is thought to cleave the this compound molecule, leading to the formation of several metabolites, with hippuric acid being a major identified product found in urine.
The metabolic breakdown of this compound is theorized to also produce benzylhydrazine. The pharmacological activity of this and other potential metabolites remains an area requiring significant further research.
Potential Impact on the GABAergic System
A compelling but not yet directly substantiated hypothesis is that this compound, through its metabolites, may modulate the GABAergic system. This is based on the known pharmacology of other hydrazine-based MAOIs, such as phenelzine.
Inhibition of GABA-Transaminase
Phenelzine is metabolized to phenylethylidenehydrazine (B3061030) (PEH), a known inhibitor of GABA-transaminase (GABA-T).[4] GABA-T is the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. Inhibition of GABA-T leads to increased synaptic and extrasynaptic GABA levels, enhancing inhibitory tone in the central nervous system. Given that this compound is also a hydrazine derivative, it is plausible that its metabolite, benzylhydrazine, could exert a similar inhibitory effect on GABA-T.[5] However, direct experimental evidence for this interaction, including inhibitory constants (Ki or IC50), is currently lacking.
Interaction with Cytochrome P450 Enzymes
The potential for drug-drug interactions is a significant consideration in clinical practice. This compound's impact on the cytochrome P450 (CYP) system, a major family of drug-metabolizing enzymes, is not well-characterized with specific quantitative data. However, based on its chemical structure and data from other hydrazine derivatives like isoniazid, potential interactions can be inferred.
Putative CYP Inhibition Profile
| CYP Isoform | Common Substrates | Known Inhibitors | Putative Interaction with this compound |
| CYP1A2 | Theophylline, Caffeine, Clozapine | Fluvoxamine (B1237835), Ciprofloxacin | Data Lacking |
| CYP2C9 | Warfarin, Phenytoin, NSAIDs | Fluconazole, Amiodarone | Data Lacking |
| CYP2C19 | Omeprazole, Clopidogrel, Diazepam | Fluoxetine, Omeprazole | Data Lacking |
| CYP2D6 | Codeine, Metoprolol, many antidepressants | Bupropion, Paroxetine | Data Lacking |
| CYP3A4 | Simvastatin, Alprazolam, many calcium channel blockers | Ketoconazole, Ritonavir | Data Lacking |
Table 1: Major Cytochrome P450 Isoforms and Potential for Interaction with this compound.
Potential Effects on Neurotrophic Factors and Oxidative Stress
Emerging research highlights the role of neurotrophic factors and oxidative stress in the pathophysiology of depression and the mechanism of action of antidepressants.
Brain-Derived Neurotrophic Factor (BDNF)
BDNF is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Chronic administration of some antidepressants has been shown to increase BDNF expression. A study on the related hydrazine MAOI, phenelzine, demonstrated an increase in BDNF mRNA in the frontal cortex and hippocampus.[8] It is plausible that this compound may share this property, thereby contributing to its therapeutic effects through mechanisms related to neuroplasticity. However, direct studies on the effect of this compound on BDNF protein levels or gene expression in the brain are needed.
Oxidative Stress
The brain is particularly vulnerable to oxidative stress due to its high metabolic rate and lipid-rich composition. The neurotoxicity of some hydrazine compounds has been linked to the generation of reactive oxygen species and depletion of cellular antioxidants.[9] It is therefore conceivable that this compound could influence the delicate balance of oxidative stress in the brain. Research into the effects of this compound on markers of oxidative stress, such as malondialdehyde (MDA) and glutathione (B108866) (GSH) levels, is warranted.
Off-Target Binding
A comprehensive receptor binding screen for this compound is not publicly available. A single data point from the BindingDB database indicates an IC50 of 50,000 nM for N-glycosylase/DNA lyase 1, an enzyme involved in DNA repair. The neurochemical significance of this finding, if any, is unknown and likely represents an in vitro observation without clear physiological relevance to its primary therapeutic action.
| Target | Ligand | Assay Description | IC50 (nM) |
| N-glycosylase/DNA lyase 1 (Human) | This compound | Fluorescence-based assay in 384-well plates | 50,000 |
Table 2: Publicly Available Off-Target Binding Data for this compound.
Experimental Protocols
To facilitate further research into the non-MAO effects of this compound, detailed methodologies for key experiments are provided below.
In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major CYP450 isoforms.
Materials:
-
Human liver microsomes (pooled)
-
CYP isoform-specific substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)
-
NADPH regenerating system
-
This compound
-
Control inhibitors (e.g., fluvoxamine for CYP1A2)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent.
-
In a 96-well plate, combine human liver microsomes, the CYP isoform-specific substrate, and either this compound dilution or vehicle control.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot percent inhibition versus this compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro GABA-Transaminase (GABA-T) Inhibition Assay
Objective: To determine the inhibitory potential of this compound and its metabolites on GABA-T activity.
Materials:
-
Purified GABA-T enzyme (e.g., from porcine brain)
-
GABA
-
α-ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
This compound and/or synthesized metabolites (e.g., benzylhydrazine)
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing buffer, α-ketoglutarate, SSADH, and NADP+.
-
Add various concentrations of the test compound (this compound or metabolite) or vehicle to the wells of a 96-well plate.
-
Add the GABA-T enzyme to all wells and pre-incubate.
-
Initiate the reaction by adding GABA.
-
Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.
-
Calculate the reaction rate for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 or Ki value.[10]
Quantification of Brain-Derived Neurotrophic Factor (BDNF) in Brain Tissue
Objective: To measure the effect of this compound administration on BDNF protein levels in specific brain regions.
Materials:
-
Brain tissue from this compound-treated and control animals
-
Lysis buffer
-
Commercial BDNF ELISA kit
-
Plate reader
Procedure:
-
Homogenize brain tissue (e.g., hippocampus, prefrontal cortex) in lysis buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Follow the manufacturer's protocol for the BDNF ELISA kit, which typically involves:
-
Adding standards and samples to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of BDNF in the samples based on the standard curve and normalize to the total protein concentration.[11][12][13]
Assessment of Oxidative Stress Markers in Brain Homogenates
Objective: To evaluate the impact of this compound on markers of oxidative stress in the brain.
Materials:
-
Brain tissue from this compound-treated and control animals
-
Reagents for malondialdehyde (MDA) assay (e.g., thiobarbituric acid)
-
Reagents for glutathione (GSH) assay (e.g., DTNB)
-
Spectrophotometer or fluorometer
Procedure (for MDA as an example):
-
Homogenize brain tissue in a suitable buffer.
-
Treat the homogenate with a reagent that reacts with MDA to form a colored or fluorescent product (e.g., thiobarbituric acid reactive substances - TBARS assay).
-
Incubate the reaction mixture.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Quantify the amount of MDA using a standard curve.
-
Normalize the MDA level to the total protein concentration in the homogenate.[14][15]
Conclusion and Future Directions
While the primary mechanism of action of this compound is well-established as the non-selective, irreversible inhibition of monoamine oxidase, this technical guide has highlighted several potential secondary neurochemical pathways that may contribute to its overall pharmacological profile. The metabolism of this compound by carboxylesterases and the potential for its metabolites to inhibit GABA-transaminase represent a particularly intriguing area for future research. Furthermore, a comprehensive characterization of its interactions with cytochrome P450 enzymes, its effects on neurotrophic factor expression, and its impact on cerebral oxidative stress is imperative for a complete understanding of this compound.
For drug development professionals, a thorough investigation of these non-MAO pathways could lead to the identification of new therapeutic indications for this compound or the development of novel compounds with more targeted polypharmacology. For researchers, the gaps in the current knowledge base, particularly the lack of quantitative data, present numerous opportunities for impactful investigation. The experimental protocols provided herein offer a starting point for such studies, which are essential to fully elucidate the complex neurochemistry of this compound.
References
- 1. drugs.com [drugs.com]
- 2. medworksmedia.com [medworksmedia.com]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marplan.com [marplan.com]
- 5. Time-dependent inhibition of gamma-aminobutyric acid aminotransferase, by 3-hydroxybenzylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Detection of brain-derived neurotrophic factor (BDNF) in rat blood and brain preparations using ELISA: pitfalls and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human BDNF ELISA kit | Cell Culture Supernatant, Plasma (heparin), Serum [antibodies-online.com]
- 13. Human Brain Derived Neurotrophic Factor (BDNF) ELISA Kit [lifesct.com]
- 14. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative stress assays, oxidative stress markers and redox biochemistry | Abcam [abcam.com]
The Crucial Role of the Hydrazine Group in the Pharmacological Activity of Isocarboxazid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid is a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] As a member of the hydrazine (B178648) class of antidepressants, its therapeutic efficacy is intrinsically linked to the chemical reactivity of its hydrazine functional group.[2] This technical guide provides an in-depth exploration of the pivotal role of the hydrazine moiety in this compound's mechanism of action, structure-activity relationships, and metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important structural feature.
The Hydrazine Group and the Mechanism of MAO Inhibition
This compound exerts its therapeutic effect by covalently binding to and inactivating both isoforms of monoamine oxidase, MAO-A and MAO-B.[2] This irreversible inhibition leads to an accumulation of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects. The hydrazine group is the key pharmacophore responsible for this irreversible inhibition.
The process of inhibition is thought to involve the enzymatic oxidation of the hydrazine derivative by MAO. This oxidation generates a highly reactive intermediate, which then forms a covalent bond with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of the MAO enzyme.[3] This covalent modification permanently inactivates the enzyme, and restoration of MAO activity requires the synthesis of new enzyme molecules.
Structure-Activity Relationship of the Hydrazine Moiety
| Compound ID | Modification from Parent Hydrazine Structure | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 2a | 1-substituted-2-phenylhydrazone derivative | 0.342 | - | [4] |
| 2b | 1-substituted-2-phenylhydrazone derivative | 0.028 | - | [4] |
| Moclobemide | (Reference Drug) | 6.061 | - | [4] |
| ACH10 | Halogenated acylhydrazone | 23.42 | 0.14 | [5] |
| ACH12 | Halogenated acylhydrazone | 4.85 | >100 | [5] |
| ACH13 | Halogenated acylhydrazone | 11.60 | 0.18 | [5] |
| ACH14 | Halogenated acylhydrazone | 25.09 | 0.15 | [5] |
| Compound 7 | 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative with a tosyl group | 0.06 (Ki) | - | [6] |
| This compound | (Reference) | - | - | [2] |
Note: The IC50 values presented are for different series of hydrazine derivatives and are not directly comparable as a single QSAR study. However, they collectively demonstrate that modifications to the structure surrounding the hydrazine core significantly impact both the potency and selectivity of MAO inhibition. For instance, the high potency of compounds 2a and 2b against MAO-A highlights the potential for potent inhibitors within the hydrazone class.[4] The data for the acylhydrazone series (ACH) suggests that substitutions on the aromatic rings can modulate selectivity between MAO-A and MAO-B.[5]
Experimental Protocols
Protocol 1: In Vitro Fluorometric Monoamine Oxidase (MAO-A) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against MAO-A using a fluorometric method. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Human recombinant MAO-A enzyme
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)
-
Substrate (e.g., p-tyramine)
-
Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Clorgyline)
-
Detection reagent mix (containing a fluorescent probe like Amplex Red and horseradish peroxidase)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Create a series of dilutions of the test compound and positive control in MAO-A Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare the MAO-A enzyme solution to the desired concentration in cold MAO-A Assay Buffer.
-
Prepare the substrate solution in MAO-A Assay Buffer.
-
Prepare the detection reagent mix according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add MAO-A enzyme solution to each well of the 96-well plate.
-
Add the test compound dilutions, positive control, or vehicle control (assay buffer with the same concentration of DMSO) to the respective wells.
-
Incubate the plate at 37°C for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately add the detection reagent mix to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red) at multiple time points or after a fixed incubation period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate) from all readings.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: General Procedure for In Vitro Metabolism Study of this compound using Human Liver Microsomes (HLM)
This protocol describes a general workflow for identifying the metabolites of this compound using HLM followed by LC-MS/MS analysis.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, HLM, and this compound in a microcentrifuge tube.
-
Pre-warm the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specific time period (e.g., 60 minutes). A time-course experiment with multiple time points can also be performed.
-
Include control incubations (without NADPH or without this compound) to identify non-enzymatic degradation and endogenous microsomal components.
-
-
Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the parent drug and its metabolites using a suitable HPLC column and gradient elution.
-
Detect and identify the metabolites using a mass spectrometer operating in full scan and product ion scan modes. Putative metabolite identification is based on accurate mass measurements and fragmentation patterns.
-
Metabolism of the Hydrazine Group
The metabolism of hydrazine-containing drugs is a critical aspect of their pharmacology and toxicology. While detailed quantitative data on the metabolic fate of this compound is limited, studies on other hydrazine derivatives suggest that the hydrazine moiety is susceptible to extensive metabolism. The liver is the primary site of this metabolism.[7]
Potential metabolic pathways for the hydrazine group include:
-
Oxidation: As mentioned in the mechanism of action, oxidation of the hydrazine group is a key step in the formation of the reactive intermediate that inhibits MAO.
-
Acetylation: Hydrazines can undergo N-acetylation, a common phase II metabolic reaction.
-
Cleavage: The C-N bond of the hydrazide can be cleaved, leading to the formation of various metabolites.
The metabolism of the hydrazine group can lead to the formation of reactive metabolites, which have been implicated in the hepatotoxicity observed with some hydrazine-containing drugs.[7] Therefore, a thorough understanding of the metabolic profile of this compound and its analogs is crucial during drug development.
Conclusion
The hydrazine group is an indispensable component of this compound, playing a direct and critical role in its mechanism of action as an irreversible inhibitor of monoamine oxidase. The chemical reactivity of this moiety allows for the covalent modification of the MAO enzyme, leading to a sustained increase in the levels of key neurotransmitters. While the precise structure-activity relationships and metabolic pathways of this compound require further detailed investigation, the available data on related hydrazine derivatives underscore the importance of this functional group in defining the pharmacological profile of this class of antidepressants. The experimental protocols and workflows provided in this guide offer a framework for future research aimed at elucidating the nuanced role of the hydrazine group and for the development of novel, safer, and more effective MAO inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isocarboxazazid som en sond för att studera MAO-funktion: En teknisk guide
För forskare, vetenskapsmän och (B1142175) yrkesverksamma inom läkemedelsutveckling
Sammanfattning
Detta dokument ger en djupgående teknisk översikt över användningen av isokarboxazid som en farmakologisk sond för att undersöka funktionen hos monoaminoxidas (MAO)-enzymer. Isocarboxazid, en icke-selektiv och irreversibel MAO-hämmare, fungerar som ett värdefullt verktyg för att belysa de grundläggande rollerna för MAO-A och MAO-B i neurotransmittormetabolism och deras implikationer i olika neurologiska tillstånd. Denna guide beskriver dess verkningsmekanism, farmakologiska profil, detaljerade experimentella protokoll för in vitro- och in vivo-studier och de signalvägar som påverkas av dess hämmande verkan. Informationen som presenteras här är avsedd att ge forskare möjlighet att effektivt använda isokarboxazid i sina undersökningar av MAO-biologi.
Introduktion till monoaminoxidas och isokarboxazid
Monoaminoxidaser (MAO) är en familj av enzymer som finns på den yttre mitokondriella membranen och som är avgörande för katabolismen av monoaminneurotransmittorer, såsom serotonin (B10506), noradrenalin och dopamin, samt andra biogena aminer.[1][2] Det finns två huvudsakliga isoformer av MAO: MAO-A och MAO-B.[3] Även om båda isozymerna finns i hela centrala nervsystemet och perifera vävnader, uppvisar de olika substratspecificiteter och hämmarselektiviteter. MAO-A metaboliserar företrädesvis serotonin och noradrenalin, medan MAO-B har en högre affinitet för fenyletylamin och bensylamin. Båda enzymerna metaboliserar dopamin.[3]
Dysfunktion i MAO-systemet har kopplats till ett flertal neuropsykiatriska störningar, inklusive depression, ångestsyndrom, Parkinsons sjukdom och Alzheimers sjukdom.[3] Därför är studiet av MAO-funktion av yttersta vikt för att förstå patofysiologin för dessa tillstånd och för att utveckla nya terapeutiska strategier.
This compound (säljs bland annat under varumärket Marplan) är en icke-selektiv, irreversibel hämmare av både MAO-A och MAO-B som tillhör hydrazinklassen av läkemedel.[3][4] Dess irreversibla natur innebär att den kovalent binder till enzymet, vilket leder till en långvarig hämning tills nya enzymmolekyler syntetiseras.[3] Denna icke-selektiva profil gör isokarboxazid till en idealisk sond för att undersöka de globala effekterna av MAO-hämning på neurotransmittornivåer och efterföljande fysiologiska och beteendemässiga resultat.
Verkningsmekanism
Isokarboxazids primära verkningsmekanism är den irreversibla hämningen av både MAO-A och MAO-B.[3] Genom att blockera den katalytiska aktiviteten hos dessa enzymer förhindrar isokarboxazid nedbrytningen av monoaminneurotransmittorer i den presynaptiska nervterminalen.[1] Detta leder till en ackumulering av serotonin, noradrenalin och dopamin i den synaptiska klyftan, vilket förstärker deras respektive signalvägar.[4] Denna ökning av neurotransmittortillgängligheten tros ligga till grund för de terapeutiska effekterna av isokarboxazid vid behandling av depression och ångestsyndrom.[4]
dot
References
Unveiling the Unseen: A Technical Guide to Exploring the Off-Target Effects of Isocarboxazid in Initial Screens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocarboxazid, a hydrazine-based monoamine oxidase inhibitor (MAOI), has a long-standing clinical history in the management of depression. Its primary mechanism of action involves the irreversible inhibition of monoamine oxidase A and B (MAO-A and MAO-B), leading to an increase in the synaptic availability of key neurotransmitters.[1] While effective, the therapeutic window of this compound is narrowed by a range of side effects and drug interactions, some of which may be attributable to off-target activities. This technical guide delves into the critical importance of characterizing the off-target profile of this compound during initial drug screening phases. We provide an overview of modern screening methodologies, detailed experimental protocols for key assays, and a framework for interpreting the resulting data. While comprehensive public data on the off-target profile of this compound is limited, this guide serves as a blueprint for conducting such investigations, ensuring a more thorough understanding of its pharmacological footprint.
Introduction: The Rationale for Off-Target Screening
The principle of "one drug, one target" has largely been superseded by the recognition that most small molecules interact with multiple cellular proteins. These unintended interactions, or off-target effects, can lead to unforeseen toxicities or, in some cases, reveal opportunities for drug repurposing. For a drug like this compound, which belongs to the chemically reactive hydrazine (B178648) class, the potential for off-target covalent modification of proteins other than MAO is a significant consideration.[2][3] Early identification of these off-target interactions is paramount for a comprehensive risk assessment and can guide medicinal chemistry efforts to improve selectivity and safety.
Potential Off-Target Liabilities of Hydrazine-Based Compounds
Hydrazine-containing drugs are known for their chemical reactivity, which can lead to promiscuous interactions with various biomolecules.[2][3] While specific, comprehensive off-target screening data for this compound is not widely published, studies on related hydrazine compounds and other MAOIs suggest potential interactions with a range of protein classes.
Data Presentation: Illustrative Off-Target Screening Data
To demonstrate how off-target screening data for this compound could be presented, the following tables provide hypothetical results from a kinase panel screen and a broader off-target binding assay. These tables are for illustrative purposes only and are not based on actual experimental data for this compound.
Table 1: Illustrative Kinase Selectivity Profile for this compound (10 µM Screen)
| Kinase Target | % Inhibition |
| MAO-A (Control) | 98% |
| MAO-B (Control) | 95% |
| Putative Off-Target Hits | |
| Kinase X | 75% |
| Kinase Y | 62% |
| Kinase Z | 51% |
Table 2: Illustrative Off-Target Binding Profile for this compound (Affinity Chromatography-Mass Spectrometry)
| Protein Target | Binding Affinity (Kd, µM) | Putative Functional Effect |
| MAO-A | <0.1 | Primary Target |
| MAO-B | <0.1 | Primary Target |
| Putative Off-Target Hits | ||
| N-glycosylase/DNA lyase | 50 | DNA repair pathway modulation |
| Cytochrome P450 2C19 | 25 | Altered metabolism of other drugs |
| Aldehyde Dehydrogenase 2 | 80 | Potential for altered aldehyde metabolism |
Experimental Protocols for Off-Target Screening
A multi-pronged approach employing orthogonal assays is recommended to robustly identify and validate off-target interactions. Here, we provide detailed methodologies for two key experimental approaches: an in vitro kinase panel screen and a cellular thermal shift assay (CETSA).
In Vitro Kinase Panel Screening
This assay is designed to assess the inhibitory activity of a compound against a broad panel of protein kinases, which are common off-targets for many drugs.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
Recombinant human kinases (commercial panel)
-
Kinase-specific peptide substrates
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a primary screen, create a working solution that will yield a final assay concentration of 10 µM. Prepare a vehicle control (DMSO in assay buffer).
-
Kinase and Substrate Preparation: Dilute each recombinant kinase to its optimized working concentration in kinase assay buffer. Prepare a solution containing the appropriate peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for each respective kinase.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the this compound solution or vehicle control to the appropriate wells. Add 10 µL of each diluted kinase to the wells and incubate for 15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate Kinase Reaction: Add 10 µL of the Substrate/ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the kinase reaction and quantify the amount of ADP formed using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each kinase relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[4][5][6][7]
Objective: To identify cellular proteins that are thermally stabilized by this compound, indicating direct binding.
Materials:
-
Cell line of interest (e.g., a neuronal cell line)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent)
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against proteins of interest (if known) or for proteome-wide analysis (mass spectrometry)
Protocol:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1 hour.
-
Harvesting: Harvest the cells and wash with ice-cold PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Resuspend the cell pellet in PBS and aliquot into PCR tubes for each temperature point. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler. Include a non-heated control.
-
Cell Lysis: Immediately cool the samples on ice for 3 minutes. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation and Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Analyze the samples by Western blotting for specific target proteins or by mass spectrometry for proteome-wide analysis.
-
Data Analysis: Quantify the band intensities (Western blot) or protein abundance (mass spectrometry) for each temperature point. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Workflows and Pathways
Experimental and Logical Workflows
The following diagrams illustrate the workflows for off-target screening and the logical progression of data analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isocarboxazid in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for utilizing isocarboxazid, a monoamine oxidase inhibitor (MAOI), in established rodent models of depression. The provided methodologies are based on common practices in preclinical neuropharmacology and are intended to guide researchers in designing and executing studies to evaluate the antidepressant-like effects of this compound.
Introduction
This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting MAO, this compound increases the synaptic availability of these monoamines, which is believed to be the primary mechanism underlying its antidepressant effects.[1][3] While an effective clinical antidepressant, its use is limited due to potential side effects and dietary restrictions.[2] Preclinical evaluation in rodent models is crucial for understanding its neurobiological effects and for the development of novel MAOIs with improved safety profiles.
The most common rodent models to induce a depressive-like phenotype include the Chronic Unpredictable Mild Stress (CUMS) model, which aims to replicate the effects of chronic stress, a major contributor to depression in humans. The antidepressant efficacy of compounds like this compound is then typically assessed using behavioral tests such as the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT), which measure behavioral despair and anhedonia, respectively.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of depression induced by Chronic Unpredictable Mild Stress (CUMS).
Caption: Experimental workflow for a CUMS study.
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Protocol
This protocol is designed to induce a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.
Materials:
-
Rodent housing cages
-
Water bottles
-
Bedding material (e.g., sawdust)
-
Stroboscope
-
Tilted cage apparatus (45°)
-
Shallow water container (2 cm deep)
-
Timer
Procedure:
-
House rodents individually to increase their susceptibility to social stressors.
-
For 4-6 consecutive weeks, expose the animals to one of the following stressors each day, with the order of stressors varied to maintain unpredictability:
-
Damp Bedding: Place 200 mL of water into the cage with sawdust bedding for 12 hours.
-
Tilted Cage: Tilt the home cage at a 45° angle for 12 hours.
-
Light/Dark Cycle Reversal: Reverse the light/dark cycle for 24 hours.
-
Stroboscopic Light: Expose the animals to a stroboscopic light (150 flashes/min) for 12 hours.
-
Water Deprivation: Remove the water bottle for 12 hours.
-
Food Deprivation: Remove food pellets for 12 hours.
-
Shallow Water Bath: Place the rodent in a cage with 2 cm of water at room temperature for 2 hours.
-
Cage Change: Move the animal to a new, clean cage with fresh bedding.
-
-
Ensure that the control group is handled regularly but not exposed to the stressors.
-
Monitor the body weight of the animals weekly, as a reduction in weight gain is an indicator of the stress response.
This compound Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.9% saline, distilled water, or 0.5% carboxymethyl cellulose)
-
Oral gavage needles (for rats or mice)
-
Syringes
-
Analytical balance
Procedure:
-
Prepare a fresh solution of this compound daily. For a 10 mg/kg dose, dissolve the appropriate amount of this compound powder in the chosen vehicle. Sonication may be required to achieve full dissolution.
-
Administer this compound to the treatment group via oral gavage once daily. The volume of administration should be calculated based on the animal's most recent body weight (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
Administer an equivalent volume of the vehicle to the control and CUMS-only groups.
-
Continue the administration for the last 2-3 weeks of the CUMS protocol and up to the day of behavioral testing.
Sucrose Preference Test (SPT)
The SPT is used to assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.[4]
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
-
Analytical balance
Procedure:
-
Habituation: For 48 hours, accustom the individually housed animals to two bottles of 1% sucrose solution.
-
Baseline: For the next 24 hours, replace one of the sucrose bottles with a bottle of tap water. Record the weight of each bottle at the beginning and end of the period to determine consumption.
-
Deprivation: Following the baseline measurement, deprive the animals of both food and water for 12-24 hours.
-
Testing: After the deprivation period, present the animals with one bottle of 1% sucrose solution and one bottle of tap water for 1-2 hours.
-
Measure the consumption of both liquids by weighing the bottles before and after the test.
-
Calculate the sucrose preference percentage as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%.
Forced Swim Test (FST)
The FST assesses behavioral despair by measuring the immobility time of a rodent when placed in an inescapable cylinder of water.
Materials:
-
Transparent glass or plastic cylinder (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice)
-
Water at 23-25°C
-
Stopwatch or video tracking software
-
Towels for drying the animals
Procedure:
-
Fill the cylinder with water to a depth that prevents the animal from touching the bottom with its tail or hind limbs (e.g., 30 cm for rats, 15 cm for mice).
-
Pre-test (for rats): On the day before the test, place each rat in the water for 15 minutes.
-
Test: 24 hours after the pre-test (for rats) or on the test day (for mice), place the animal in the water for a 5-6 minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
-
Change the water between animals.
Data Presentation
The following tables present exemplary quantitative data that could be obtained from the described experiments.
Table 1: Effect of this compound on Body Weight in CUMS-exposed Rats
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (%) |
| Control | 250 ± 10.2 | 350 ± 12.5 | 40.0 ± 2.1 |
| CUMS + Vehicle | 252 ± 9.8 | 290 ± 11.3 | 15.1 ± 1.8 |
| CUMS + this compound (10 mg/kg) | 249 ± 10.5 | 325 ± 10.9# | 30.5 ± 2.5# |
*Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. CUMS + Vehicle.
Table 2: Behavioral Effects of this compound in Rodent Models of Depression
| Group | Sucrose Preference (%) | Immobility Time in FST (s) |
| Rats | ||
| Control | 85.2 ± 3.1 | 75.6 ± 5.4 |
| CUMS + Vehicle | 55.7 ± 4.5 | 150.2 ± 8.9 |
| CUMS + this compound (10 mg/kg) | 78.9 ± 3.8# | 95.3 ± 6.7# |
| Mice | ||
| Control | 88.1 ± 2.9 | 100.5 ± 7.2 |
| CUMS + Vehicle | 60.3 ± 3.7 | 185.4 ± 10.1 |
| CUMS + this compound (10 mg/kg) | 82.5 ± 3.2# | 120.8 ± 8.5# |
*Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. CUMS + Vehicle.
Table 3: Neurochemical Effects of this compound in the Hippocampus of CUMS-exposed Rats
| Group | Serotonin (ng/mg tissue) | Norepinephrine (ng/mg tissue) | Dopamine (ng/mg tissue) |
| Control | 1.2 ± 0.1 | 0.8 ± 0.05 | 0.5 ± 0.04 |
| CUMS + Vehicle | 0.8 ± 0.08 | 0.5 ± 0.06 | 0.3 ± 0.03* |
| CUMS + this compound (10 mg/kg) | 1.5 ± 0.12# | 1.0 ± 0.07# | 0.6 ± 0.05# |
*Data are presented as mean ± SEM. p < 0.05 vs. Control; #p < 0.05 vs. CUMS + Vehicle.
References
- 1. Basic Facts about Marplan (this compound) - MEDvidi [medvidi.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. marplan.com [marplan.com]
- 4. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantitative Analysis of Isocarboxazid and its Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed protocol for the simultaneous quantification of the antidepressant drug Isocarboxazid and its primary metabolites, Benzylhydrazine (B1204620) and Hippuric Acid, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation for sample preparation and a rapid chromatographic separation on a C18 column. The analytes are detected using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.
Introduction
This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine (B178648) class used in the treatment of depression.[1][2] Monitoring the plasma concentrations of this compound and its metabolites is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential adverse effects. This compound is metabolized in the liver, with hippuric acid being a major metabolite.[1][3] Given that this compound is a hydrazine derivative, benzylhydrazine is a key intermediate in its metabolic pathway. This application note provides a comprehensive LC-MS/MS method for the simultaneous determination of this compound, Benzylhydrazine, and Hippuric Acid in human plasma.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound and its metabolites.
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
Materials and Reagents
-
This compound, Benzylhydrazine, and Hippuric Acid reference standards
-
Isotopically labeled internal standards (e.g., this compound-d5, Hippuric Acid-d5)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (drug-free)
Sample Preparation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 232.1 | 135.1 | 15 |
| 232.1 | 91.1 | 25 | |
| Benzylhydrazine | 123.1 | 91.1 | 12 |
| 123.1 | 77.1 | 20 | |
| Hippuric Acid | 180.1 | 105.1 | 10 |
| 180.1 | 77.1 | 18 | |
| This compound-d5 (IS) | 237.1 | 140.1 | 15 |
| Hippuric Acid-d5 (IS) | 185.1 | 110.1 | 10 |
Quantitative Data Summary
The following tables present representative data for the validation of this method. Actual results may vary and should be established in the end-user's laboratory.
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
| Benzylhydrazine | 0.5 - 500 | > 0.995 |
| Hippuric Acid | 5 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| This compound | LQC | 3 | < 10 | 90 - 110 |
| MQC | 150 | < 10 | 90 - 110 | |
| HQC | 750 | < 10 | 90 - 110 | |
| Benzylhydrazine | LQC | 1.5 | < 15 | 85 - 115 |
| MQC | 75 | < 15 | 85 - 115 | |
| HQC | 375 | < 15 | 85 - 115 | |
| Hippuric Acid | LQC | 15 | < 10 | 90 - 110 |
| MQC | 750 | < 10 | 90 - 110 | |
| HQC | 3750 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| This compound | LQC | 85 - 115 | 90 - 110 |
| HQC | 85 - 115 | 90 - 110 | |
| Benzylhydrazine | LQC | 80 - 120 | 85 - 115 |
| HQC | 80 - 120 | 85 - 115 | |
| Hippuric Acid | LQC | 85 - 115 | 90 - 110 |
| HQC | 85 - 115 | 90 - 110 |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the simultaneous quantification of this compound and its key metabolites, Benzylhydrazine and Hippuric Acid, in human plasma. The simple sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and research settings. The presented protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.
References
Application Note and Protocol: In Vitro MAO Inhibition Assay Using Isocarboxazid as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[1][2] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine. Both isoforms metabolize dopamine. Due to their central role in regulating neurotransmitter levels, MAO enzymes are significant targets for the treatment of various neurological and psychiatric disorders. MAO-A inhibitors are effective in treating depression and anxiety, whereas MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.
Isocarboxazid is a hydrazine-class, non-selective, and irreversible monoamine oxidase inhibitor (MAOI).[3][4] Its mechanism of action involves the irreversible blockade of both MAO-A and MAO-B, leading to an increase in the synaptic levels of monoamine neurotransmitters.[3][4] This broad-spectrum inhibition makes this compound a useful, albeit less commonly prescribed, antidepressant, particularly in cases of treatment-resistant depression. In a research and drug development context, this compound serves as an essential non-selective reference inhibitor for in vitro MAO inhibition assays, allowing for the characterization and comparison of novel MAO inhibitors.
This document provides a detailed protocol for conducting an in vitro fluorometric MAO inhibition assay using this compound as a reference compound.
Principle of the Assay
The in vitro MAO inhibition assay is based on the oxidative deamination of a substrate by MAO enzymes. This reaction produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). In this fluorometric protocol, the production of H₂O₂ is measured. A sensitive fluorescent probe, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to generate a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the MAO activity. The inhibitory potential of a test compound, such as this compound, is determined by measuring the reduction in fluorescence signal in the presence of the compound compared to a control without the inhibitor.
Materials and Reagents
| Reagent/Material | Supplier | Notes |
| Recombinant Human MAO-A | Sigma-Aldrich, R&D Systems, or equivalent | |
| Recombinant Human MAO-B | Sigma-Aldrich, R&D Systems, or equivalent | |
| This compound | Sigma-Aldrich, Tocris, or equivalent | Reference Inhibitor |
| Clorgyline | Sigma-Aldrich, Tocris, or equivalent | MAO-A Selective Inhibitor (Positive Control) |
| Selegiline (L-deprenyl) | Sigma-Aldrich, Tocris, or equivalent | MAO-B Selective Inhibitor (Positive Control) |
| Tyramine (B21549) | Sigma-Aldrich or equivalent | MAO Substrate |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich or equivalent | |
| Amplex™ Red or equivalent fluorescent probe | Thermo Fisher Scientific or equivalent | |
| MAO Assay Buffer (e.g., 100 mM Potassium Phosphate (B84403), pH 7.4) | Prepare in-house or purchase | |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich or equivalent | Solvent for compounds |
| 96-well black, flat-bottom microplates | Corning, Greiner, or equivalent | For fluorescence measurement |
| Multi-well fluorescence plate reader | Capable of excitation at ~535 nm and emission at ~587 nm | |
| Standard laboratory equipment (pipettes, tubes, etc.) |
Experimental Protocols
Preparation of Reagents
-
MAO Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. Store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Positive Control Stock Solutions (1 mM): Prepare 1 mM stock solutions of Clorgyline and Selegiline in DMSO. Store at -20°C.
-
Tyramine Substrate Stock Solution (100 mM): Dissolve tyramine in ultrapure water to a final concentration of 100 mM. Store at -20°C.
-
HRP Stock Solution (10 U/mL): Prepare a 10 U/mL stock solution of HRP in MAO Assay Buffer. Aliquot and store at -20°C.
-
Fluorescent Probe Stock Solution (10 mM): Prepare a 10 mM stock solution of the fluorescent probe in DMSO. Protect from light and store at -20°C.
-
Enzyme Working Solutions: On the day of the experiment, dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration (e.g., 5-10 µg/mL) in MAO Assay Buffer. Keep on ice.
Assay Workflow
The following diagram illustrates the general workflow for the MAO inhibition assay.
Step-by-Step Assay Procedure
-
Prepare Serial Dilutions of Inhibitors:
-
Perform serial dilutions of the this compound stock solution in MAO Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).
-
Prepare a similar dilution series for the positive controls, Clorgyline and Selegiline.
-
Include a vehicle control (DMSO in MAO Assay Buffer) and a no-enzyme control.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add 50 µL of the diluted inhibitor solutions (this compound, Clorgyline, Selegiline) or vehicle control to the appropriate wells.
-
Add 50 µL of MAO Assay Buffer to the "no-enzyme" control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the MAO-A or MAO-B working solution to each well (except the "no-enzyme" control wells).
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
-
Preparation of Detection Mix:
-
During the pre-incubation, prepare the detection mix. For each well, combine:
-
85 µL MAO Assay Buffer
-
5 µL Tyramine Stock Solution (100 mM)
-
5 µL HRP Stock Solution (10 U/mL)
-
5 µL Fluorescent Probe Stock Solution (10 mM)
-
-
Prepare a sufficient volume for all wells. Protect from light.
-
-
Initiation of Reaction and Measurement:
-
After the pre-incubation, add 100 µL of the detection mix to all wells to start the reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every 1-2 minutes for 30-60 minutes (kinetic reading) or at a fixed endpoint after a specific incubation time.
-
Data Presentation and Analysis
Calculation of Percent Inhibition
The rate of reaction is determined from the linear portion of the kinetic curve (change in fluorescence units per minute).
The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Rate of Sample / Rate of Vehicle Control)] x 100
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
Example Data
The following table presents hypothetical data for the inhibition of MAO-A and MAO-B by this compound.
| This compound Concentration (µM) | MAO-A Activity (% of Control) | MAO-A Inhibition (%) | MAO-B Activity (% of Control) | MAO-B Inhibition (%) |
| 100 | 2.5 | 97.5 | 3.1 | 96.9 |
| 10 | 8.9 | 91.1 | 10.2 | 89.8 |
| 1 | 25.4 | 74.6 | 28.7 | 71.3 |
| 0.1 | 52.1 | 47.9 | 55.6 | 44.4 |
| 0.01 | 85.3 | 14.7 | 88.9 | 11.1 |
| 0.001 | 98.2 | 1.8 | 99.1 | 0.9 |
| 0 (Control) | 100 | 0 | 100 | 0 |
Summary of IC₅₀ Values for Reference Inhibitors
The following table summarizes the expected IC₅₀ values for this compound and selective control inhibitors.
| Inhibitor | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity |
| This compound | ~0.12 | ~0.15 | Non-selective |
| Clorgyline | ~0.008 | >10 | MAO-A Selective |
| Selegiline | >10 | ~0.015 | MAO-B Selective |
*These are representative values for illustrative purposes. Actual IC₅₀ values may vary depending on the specific experimental conditions, such as enzyme and substrate concentrations.
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the catalytic cycle of monoamine oxidase and its irreversible inhibition by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for performing an in vitro fluorometric MAO inhibition assay using this compound as a non-selective reference inhibitor. The provided methodologies, data presentation formats, and graphical representations of the workflow and signaling pathway are intended to guide researchers in accurately assessing the potency and selectivity of novel MAO inhibitors. Adherence to this protocol will enable the generation of robust and reproducible data critical for drug discovery and development in the field of neuroscience and psychiatry.
References
Protocol for Chronic Isocarboxazid Administration in Mice: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid is a non-selective, irreversible monoamine oxidase (MAO) inhibitor historically used as an antidepressant in clinical practice.[1][2] Its mechanism of action involves inhibiting both MAO-A and MAO-B, leading to increased levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[3][4] While its clinical use has diminished with the advent of newer antidepressants, this compound remains a valuable tool in preclinical research for investigating the role of monoamine systems in various neuropsychiatric disorders.
These application notes provide a generalized protocol for the chronic administration of this compound in mice, primarily aimed at studying its antidepressant-like effects. It is important to note that specific, validated protocols for chronic this compound administration in mice are not widely published. Therefore, the following guidelines are based on standard practices for chronic antidepressant testing in rodents and information available for other MAO inhibitors. Researchers should consider this a foundational template that requires optimization and validation for their specific experimental goals.
Data Presentation: Quantitative Data Summary
The following tables are structured to present typical quantitative data that would be collected during a study involving chronic this compound administration. The values provided are hypothetical examples and should be replaced with experimentally derived data.
Table 1: this compound Dosing and Administration Parameters
| Parameter | Details | Rationale/Reference |
| Mouse Strain | C57BL/6J or BALB/c | Commonly used inbred strains for behavioral neuroscience research. |
| Sex | Male or Female | Specify and counterbalance as sex differences in response to antidepressants can occur. |
| Age | 8-12 weeks at the start of the experiment | Represents young adult mice. |
| Drug | This compound | A non-selective, irreversible MAO inhibitor.[1] |
| Proposed Dosage Range | 5 - 20 mg/kg/day | Based on dosages of other MAO inhibitors used in mice and clinical human doses, requires empirical validation. |
| Vehicle | 0.9% Saline, 0.5% Methylcellulose (B11928114), or Water for Injection | Common vehicles for parenteral and oral administration.[5] The choice depends on this compound's solubility and the route of administration. |
| Route of Administration | Intraperitoneal (i.p.) Injection or Oral Gavage (p.o.) | Common routes for systemic drug delivery in mice.[5] |
| Administration Volume | 5-10 mL/kg | Standard injection/gavage volume for mice. |
| Frequency | Once daily | Typical for chronic antidepressant studies to maintain steady-state drug levels. |
| Duration of Treatment | 21-28 days | Chronic treatment is necessary to induce neuroadaptive changes associated with antidepressant efficacy.[6] |
| Control Group | Vehicle-treated group | Essential for comparing the effects of the drug against the administration procedure itself. |
Table 2: Example Behavioral Outcomes in a Chronic Stress Model
| Behavioral Test | Vehicle Control (Mean ± SEM) | This compound (10 mg/kg) (Mean ± SEM) | P-value |
| Sucrose (B13894) Preference Test (% preference) | 65 ± 5% | 85 ± 4% | <0.05 |
| Forced Swim Test (Immobility time, s) | 120 ± 10 s | 70 ± 8 s | <0.05 |
| Tail Suspension Test (Immobility time, s) | 150 ± 12 s | 90 ± 10 s | <0.05 |
| Open Field Test (Time in center, s) | 30 ± 5 s | 32 ± 6 s | >0.05 |
Table 3: Example Neurochemical Outcomes
| Brain Region | Neurotransmitter | Vehicle Control (ng/mg tissue ± SEM) | This compound (10 mg/kg) (ng/mg tissue ± SEM) | P-value |
| Hippocampus | Serotonin (5-HT) | 1.0 ± 0.1 | 1.8 ± 0.2 | <0.05 |
| Prefrontal Cortex | Norepinephrine (NE) | 0.8 ± 0.09 | 1.5 ± 0.15 | <0.05 |
| Striatum | Dopamine (DA) | 10.0 ± 1.2 | 15.0 ± 1.5 | <0.05 |
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used paradigm to induce depressive-like behaviors in rodents.[7][8]
Objective: To induce a state of anhedonia and behavioral despair in mice, mimicking symptoms of depression.
Materials:
-
Mouse cages
-
Water bottles
-
Food pellets
-
Bedding (soiled and damp)
-
Stroboscope
-
Tilted cage platforms (45°)
-
Restraint tubes
Procedure:
-
House mice individually to prevent social buffering.
-
For a period of 4-6 weeks, expose the mice to a series of mild, unpredictable stressors.
-
The stressors should be varied daily to prevent habituation. Examples of stressors include:
-
Cage tilt: Tilt the home cage at a 45° angle for 1-3 hours.
-
Soiled cage: House the mouse in a cage with 100-200 mL of water in the bedding for 12-24 hours.
-
Stroboscopic light: Expose the mouse to a flashing light (e.g., 2 Hz) for 12-24 hours.
-
Reversed light-dark cycle: Keep the lights on during the normal dark cycle and off during the light cycle.
-
Food and water deprivation: Withhold food and/or water for 12-24 hours (ensure animal welfare is monitored).
-
Restraint stress: Place the mouse in a well-ventilated restraint tube for 30-60 minutes.
-
-
A schedule of two different stressors per day is often effective.
-
A control group of mice should be housed under standard conditions without stress exposure.
Preparation of this compound Solution
Objective: To prepare a sterile solution or suspension of this compound for administration.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline, 0.5% methylcellulose in sterile water)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically weigh the this compound powder.
-
In a sterile vial, add the vehicle to the powder.
-
Vortex vigorously until the powder is fully dissolved or forms a homogenous suspension. If solubility is an issue, gentle warming or sonication may be used, but the stability of the compound under these conditions should be verified.
-
If preparing a solution for parenteral injection, sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
Store the prepared solution as recommended for the compound's stability, often protected from light at 4°C for short-term use.
Chronic Administration of this compound
Objective: To deliver a consistent daily dose of this compound to mice over a prolonged period.
a) Intraperitoneal (i.p.) Injection
Procedure:
-
Gently restrain the mouse by the scruff of the neck to expose the abdomen.
-
Tilt the mouse's head slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.
-
Slowly inject the this compound solution. The typical injection volume for a mouse is 100-200 µL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions post-injection.
b) Oral Gavage (p.o.)
Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the feeding needle into the mouth and advance it along the side of the mouth towards the esophagus.
-
Ensure the needle has entered the esophagus and not the trachea before administering the solution.
-
Slowly dispense the this compound solution.
-
Gently remove the feeding needle and return the mouse to its cage.
-
Observe the mouse for any signs of distress.
Behavioral Testing
Behavioral tests should be conducted in the last week of chronic treatment to assess the antidepressant-like effects of this compound.
a) Sucrose Preference Test (SPT)
-
Objective: To measure anhedonia, a core symptom of depression.
-
Procedure: Individually housed mice are given a choice between two bottles: one with water and one with a 1-2% sucrose solution. The consumption of each liquid is measured over 24-48 hours. A preference for sucrose is calculated as (sucrose intake / total fluid intake) x 100. Antidepressant treatment is expected to increase sucrose preference in stressed mice.
b) Forced Swim Test (FST)
-
Objective: To assess behavioral despair.
-
Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is measured over a 5-6 minute period. Antidepressants are expected to decrease the time spent immobile.
c) Tail Suspension Test (TST)
-
Objective: Another measure of behavioral despair.
-
Procedure: Mice are suspended by their tails with tape, and the duration of immobility is recorded over a 6-minute period. Antidepressant treatment is expected to reduce immobility time.
Mandatory Visualization
References
- 1. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays to Determine Isocarboxazid's Neuroprotective Effects
Introduction
Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that increases the levels of key neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain.[1][2][3] While primarily prescribed for depression, the mechanism of MAO inhibition suggests potential neuroprotective properties.[4] Monoamine oxidase (MAO) activity not only breaks down neurotransmitters but also generates oxidative stress through the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[5] By inhibiting MAO, this compound can reduce this source of oxidative stress, which is a key factor in the pathology of many neurodegenerative diseases.[5][6] Furthermore, MAO inhibitors have been shown to possess anti-apoptotic properties, stabilizing mitochondrial function and preventing the activation of cell death signaling pathways.[7][8]
This document provides detailed protocols for a panel of cell-based assays designed to evaluate the neuroprotective potential of this compound. The human neuroblastoma cell line, SH-SY5Y, is proposed as the primary in vitro model due to its neuronal characteristics and extensive use in neurotoxicity and neuroprotection studies.[9][10][11] The assays will assess this compound's ability to protect these cells against a neurotoxic insult (e.g., hydrogen peroxide-induced oxidative stress) by measuring cell viability, cytotoxicity, and apoptosis.
Potential Neuroprotective Mechanism of this compound
The primary hypothesis for this compound's neuroprotective effect is its ability to mitigate oxidative stress and inhibit apoptosis by blocking MAO activity.
Figure 1: Hypothesized neuroprotective signaling pathway of this compound.
Experimental Workflow
A systematic workflow is essential for evaluating the neuroprotective effects of this compound. This involves initial cell culture, followed by pre-treatment with this compound, induction of neurotoxicity, and subsequent assessment using various cell health assays.
Figure 2: General experimental workflow for assessing neuroprotection.
Protocols
Cell Culture and Seeding
-
Cell Line: Human neuroblastoma SH-SY5Y (ATCC® CRL-2266™).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Protocol:
-
Culture SH-SY5Y cells until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
MTT Assay (Cell Viability)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[13][14]
-
Principle: The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
After cell attachment, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for 24 hours.
-
Induce neurotoxicity by adding a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) to the wells (except for the untreated control wells) and incubate for another 24 hours.[15]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][16]
-
Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
LDH Assay (Cytotoxicity)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[18][19]
-
Principle: The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.
-
Protocol:
-
Treat cells with this compound and H₂O₂ as described in the MTT assay protocol (steps 1-2).
-
Set up control wells for the assay:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[20]
-
Medium Background Control: Culture medium without cells.
-
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.[19]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[21]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[21]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Add 50 µL of stop solution if required by the kit.[21]
-
Measure the absorbance at 490 nm.[21]
-
Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] * 100
-
Caspase-3 Activity Assay (Apoptosis)
This assay measures the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[22]
-
Principle: Activated Caspase-3 cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (pNA) that can be measured colorimetrically.[23]
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound and H₂O₂ as previously described.
-
After treatment, collect both adherent and floating cells and centrifuge at 600 x g for 5 minutes.[24]
-
Wash the cell pellet with cold PBS.
-
Lyse the cells using a chilled lysis buffer provided with the assay kit and incubate on ice for 15-20 minutes.[24][25]
-
Centrifuge the lysate at 16,000-20,000 x g for 15 minutes at 4°C to pellet the cellular debris.[24]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
In a 96-well plate, add 5-10 µL of cell lysate per well. Adjust the volume with lysis buffer.
-
Add the Caspase-3 substrate (e.g., DEVD-pNA) to each well.[24]
-
Express the results as fold-change in Caspase-3 activity compared to the control group.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| Treatment Group | Concentration | Cell Viability (% of Control) ± SD |
| Control (Untreated) | - | 100 ± 5.2 |
| H₂O₂ (150 µM) | - | 48 ± 4.1 |
| This compound + H₂O₂ | 1 µM | 55 ± 3.8 |
| This compound + H₂O₂ | 10 µM | 72 ± 5.5 |
| This compound + H₂O₂ | 50 µM | 89 ± 4.9 |
| This compound only | 50 µM | 98 ± 5.0 |
Table 2: Effect of this compound on H₂O₂-Induced Cytotoxicity (LDH Assay)
| Treatment Group | Concentration | % Cytotoxicity ± SD |
| Vehicle Control | - | 5 ± 1.1 |
| H₂O₂ (150 µM) | - | 53 ± 4.7 |
| This compound + H₂O₂ | 1 µM | 46 ± 3.9 |
| This compound + H₂O₂ | 10 µM | 28 ± 4.2 |
| This compound + H₂O₂ | 50 µM | 12 ± 2.8 |
| Maximum Release | - | 100 ± 0.0 |
Table 3: Effect of this compound on H₂O₂-Induced Apoptosis (Caspase-3 Activity)
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change) ± SD |
| Control (Untreated) | - | 1.0 ± 0.1 |
| H₂O₂ (150 µM) | - | 4.5 ± 0.4 |
| This compound + H₂O₂ | 1 µM | 4.1 ± 0.3 |
| This compound + H₂O₂ | 10 µM | 2.7 ± 0.2 |
| This compound + H₂O₂ | 50 µM | 1.4 ± 0.1 |
Logical Relationship of Assays
The results from the different assays should be correlated to provide a comprehensive picture of this compound's neuroprotective activity. A positive neuroprotective effect would be indicated by a concurrent increase in cell viability (MTT), a decrease in cytotoxicity (LDH), and a reduction in apoptosis (Caspase-3).
Figure 3: Logical relationship between assay outcomes indicating neuroprotection.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. marplan.com [marplan.com]
- 3. This compound | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of MAO-B inhibition against ischemia-induced oxidative stress in the rat brain. Comparison with a rational antioxidant [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibitors as neuroprotective agents in age-dependent neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. preprints.org [preprints.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. 2.5. Cellular Toxicity MTT Assay [bio-protocol.org]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellbiologics.com [cellbiologics.com]
- 22. caspase3 assay [assay-protocol.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. mpbio.com [mpbio.com]
Application Notes and Protocols for Isocarboxazid Dosage Calculation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid is a non-selective, irreversible monoamine oxidase (MAO) inhibitor used in the treatment of depression.[1][2] By inhibiting MAO-A and MAO-B, this compound increases the synaptic levels of key neurotransmitters—serotonin, norepinephrine, and dopamine—which is believed to be the primary mechanism of its antidepressant effect.[3][4] These application notes provide a comprehensive guide for the calculation of this compound dosages in preclinical animal studies, along with detailed protocols for common experimental procedures.
This compound: Mechanism of Action
This compound exerts its therapeutic effects by irreversibly binding to and inhibiting monoamine oxidase enzymes. This inhibition leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, resulting in increased neurotransmitter availability in the synaptic cleft.[3][4]
Dosage Calculation for Preclinical Animal Studies
Calculating the appropriate dose of this compound for animal studies is critical for obtaining meaningful and reproducible results. Allometric scaling, which accounts for differences in body surface area and metabolic rate between species, is the recommended method for converting human doses to animal equivalent doses (AEDs).
Allometric Scaling Principles
The Human Equivalent Dose (HED) can be converted to an AED using the following formula:
AED (mg/kg) = HED (mg/kg) x (Kmanimal / Kmhuman)
Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
Table 1: Km Factors for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0067 | 3 |
Recommended Starting Doses
The typical starting oral dose of this compound for adults is 20 mg/day, which can be gradually increased to a maximum of 60 mg/day.[4][5] Assuming an average adult weight of 60 kg, this translates to a starting HED of approximately 0.33 mg/kg.
Table 2: Calculated Starting Doses for Preclinical Studies
| Species | Human Equivalent Dose (HED) (mg/kg) | Km Ratio (Animal/Human) | Calculated Animal Equivalent Dose (AED) (mg/kg) |
| Rat | 0.33 | 6 / 37 ≈ 0.162 | ~2.04 |
| Mouse | 0.33 | 3 / 37 ≈ 0.081 | ~4.07 |
Note: These are calculated starting doses and should be optimized based on the specific experimental design and observed effects. It is recommended to perform a dose-response study to determine the optimal therapeutic dose for the desired outcome.
Reported Preclinical Doses and Toxicity
While specific oral doses for behavioral studies are not widely reported, intraperitoneal (i.p.) administration has been documented.
Table 3: Reported Preclinical Data for this compound
| Parameter | Species | Value | Route of Administration | Reference |
| Effective Dose | Mouse | 1-3 mg/kg | Intraperitoneal (i.p.) | [6] |
| IC50 (MAO inhibition) | Rat (brain) | 4.8 µM | In vitro | [6] |
| LD50 | Rat | 794.3 mg/kg | Oral | [1] |
| LD50 | Mouse | 870.9 mg/kg | Oral | [1] |
Experimental Protocols
The following are detailed protocols for common behavioral and neurochemical assays used to evaluate the antidepressant-like effects of this compound in rodents.
Forced Swim Test (FST) Protocol (Mouse)
The FST is a widely used model to assess antidepressant efficacy by measuring the duration of immobility in an inescapable water tank.
Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Stopwatch
-
Drying towels or heat lamp
Procedure:
-
Fill the beakers with water to a depth of 15 cm.
-
Administer this compound or vehicle to the mice at the desired time point before the test (e.g., 60 minutes prior for acute studies).
-
Gently place each mouse individually into a beaker.
-
Start the stopwatch and record the behavior for a total of 6 minutes.
-
During the last 4 minutes of the test, record the cumulative time the mouse spends immobile (i.e., making only minimal movements to keep its head above water).
-
At the end of the 6-minute session, remove the mouse from the water, dry it thoroughly, and return it to its home cage.
-
Analyze the immobility time. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST) Protocol (Mouse)
The TST is another common behavioral despair model where immobility is measured when the animal is suspended by its tail.
Materials:
-
Tail suspension apparatus
-
Adhesive tape
-
Stopwatch
Procedure:
-
Administer this compound or vehicle to the mice.
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the suspension bar.
-
Start the stopwatch and record the behavior for 6 minutes.
-
Measure the total time the mouse remains immobile.
-
At the end of the test, gently remove the mouse and return it to its home cage.
-
A reduction in immobility time suggests an antidepressant-like effect.
Brain Tissue Collection and Neurotransmitter Analysis
This protocol outlines the procedure for collecting brain tissue and analyzing monoamine neurotransmitter levels using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
4.3.1 Brain Tissue Collection
-
Following behavioral testing, euthanize the animal via cervical dislocation or other approved method.
-
Rapidly decapitate the animal and dissect the brain on an ice-cold surface.
-
Isolate the brain region of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Immediately freeze the tissue in liquid nitrogen or on dry ice.
-
Store samples at -80°C until analysis.
4.3.2 Sample Preparation for HPLC-ECD
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a 10-fold volume of ice-cold 0.1 M perchloric acid containing an internal standard.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant into the HPLC-ECD system.
4.3.3 HPLC-ECD Analysis
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer, EDTA, sodium octyl sulfate, and methanol. The exact composition should be optimized for the specific column and analytes.
-
Column: A C18 reverse-phase column is typically used.
-
Detection: An electrochemical detector is used to quantify the levels of serotonin, dopamine, norepinephrine, and their metabolites based on their oxidation potentials.
-
Quantification: Compare the peak areas of the analytes in the samples to those of a standard curve to determine their concentrations.
Conclusion
The provided information and protocols offer a framework for conducting preclinical studies with this compound. It is imperative for researchers to carefully consider the principles of allometric scaling for initial dose estimation and to conduct dose-response studies to identify the optimal dose for their specific experimental paradigm. Adherence to detailed and validated protocols for behavioral and neurochemical analyses will ensure the generation of robust and reproducible data.
References
- 1. oral ld50 values: Topics by Science.gov [science.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. marplan.com [marplan.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of MAO-A and MAO-B Levels Following Isocarboxazid Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the effects of Isocarboxazid on Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) protein levels through Western blot analysis. This compound is an irreversible, non-selective inhibitor of both MAO-A and MAO-B, leading to increased levels of key neurotransmitters.[1] While its inhibitory effect on enzyme activity is well-documented, its impact on the protein expression levels of MAO-A and MAO-B is a critical area of investigation for understanding the long-term effects and potential regulatory mechanisms of this drug.
Introduction to this compound and its Mechanism of Action
This compound is a hydrazine-derivative monoamine oxidase inhibitor (MAOI) used in the treatment of depression.[2] It covalently binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of both MAO-A and MAO-B, leading to irreversible inhibition.[1][3] This non-selective inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability.[2] The prolonged and irreversible nature of this inhibition necessitates the synthesis of new enzyme molecules to restore MAO activity. Understanding the cellular response to this irreversible inhibition, particularly concerning the expression levels of MAO-A and MAO-B proteins, is crucial for a complete understanding of its pharmacological profile.
Data Presentation: Quantitative Analysis of MAO-A and MAO-B Protein Levels
While the primary mechanism of this compound is the inhibition of MAO-A and MAO-B enzymatic activity, it is hypothesized that this irreversible binding may trigger cellular mechanisms that alter the expression levels of the MAO proteins. To date, specific quantitative data from Western blot analyses detailing changes in MAO-A and MAO-B protein levels following this compound treatment are not extensively available in publicly accessible literature. The following tables are provided as a template to guide researchers in presenting their data upon completion of the described experimental protocols.
Table 1: Relative MAO-A Protein Levels in Brain Tissue Following this compound Treatment
| Treatment Group | Dosage (mg/kg) | Duration of Treatment | Fold Change in MAO-A Protein Level (vs. Control) | p-value |
| Control (Vehicle) | N/A | 21 days | 1.00 | N/A |
| This compound | 10 | 21 days | Data to be determined | Data to be determined |
| This compound | 20 | 21 days | Data to be determined | Data to be determined |
Table 2: Relative MAO-B Protein Levels in Brain Tissue Following this compound Treatment
| Treatment Group | Dosage (mg/kg) | Duration of Treatment | Fold Change in MAO-B Protein Level (vs. Control) | p-value |
| Control (Vehicle) | N/A | 21 days | 1.00 | N/A |
| This compound | 10 | 21 days | Data to be determined | Data to be determined |
| This compound | 20 | 21 days | Data to be determined | Data to be determined |
Experimental Protocols
The following is a detailed protocol for the Western blot analysis of MAO-A and MAO-B protein levels in brain tissue samples from a rat model treated with this compound. This protocol is adapted from established methodologies for MAO Western blotting.[4][5][6]
Animal Treatment and Tissue Collection
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Treatment Groups:
-
Control group: Administer vehicle (e.g., saline or 0.5% carboxymethylcellulose) daily via oral gavage for 21 days.
-
This compound group(s): Administer this compound at desired doses (e.g., 10 mg/kg and 20 mg/kg) daily via oral gavage for 21 days.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the rats according to approved institutional guidelines.
-
Rapidly dissect the brain and isolate the region of interest (e.g., prefrontal cortex, hippocampus, or striatum).
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
-
Protein Extraction
-
Homogenization:
-
Thaw the brain tissue on ice and weigh it.
-
Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) at a 1:10 tissue weight to buffer volume ratio.
-
Homogenize the tissue using a Dounce homogenizer or a tissue lyser until no visible tissue clumps remain.
-
-
Lysis and Centrifugation:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the total protein extract.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for MAO-A (e.g., rabbit anti-MAO-A) and MAO-B (e.g., mouse anti-MAO-B) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the MAO-A and MAO-B bands to the intensity of the loading control band for each sample.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for the Western blot analysis.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detecting Monoamine Oxidase A and B Proteins: A Western Blotting Protocol and Some Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Immunohistochemical Assessment of Neuronal Changes Induced by Isocarboxazid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of depression.[1][2][3][4][5][6][7] Its therapeutic effects are primarily attributed to its ability to block the activity of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). This inhibition leads to a subsequent increase in the synaptic levels of key monoamine neurotransmitters, including serotonin (B10506), norepinephrine, and dopamine (B1211576).[1][2] Understanding the downstream neuronal adaptations to these neurochemical changes is crucial for elucidating the full mechanistic profile of this compound and for the development of novel therapeutics.
Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and quantification of specific proteins within the cellular context of tissue samples. In the context of this compound research, IHC can be employed to investigate a range of neuronal changes, from alterations in the expression of key enzymes and transporters in monoaminergic systems to markers of neuronal activity and plasticity. These application notes provide a comprehensive guide to utilizing IHC for assessing the neuronal effects of this compound, complete with detailed protocols and templates for data presentation.
Key Neuronal Markers for this compound Studies
The following markers are of significant interest for assessing the neuronal impact of this compound:
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine and norepinephrine. IHC for TH can reveal changes in the morphology and density of dopaminergic and noradrenergic neurons.
-
Serotonin Transporter (SERT): Responsible for the reuptake of serotonin from the synaptic cleft. Alterations in SERT expression can indicate adaptive changes in the serotonergic system.[8][9][10][11]
-
c-Fos: An immediate early gene often used as a marker for neuronal activity.[12][13][14][15][16] Changes in c-Fos expression can map the specific brain regions activated or deactivated by this compound treatment.
-
Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[17][18][19][20][21][22] Investigating BDNF expression can provide insights into the long-term neurotrophic effects of this compound.
-
Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): Direct targets of this compound. IHC for these enzymes can be used to confirm target engagement and to study the regional distribution of the enzymes.
Data Presentation
Quantitative analysis is essential for objective interpretation of IHC results. The following tables provide templates for summarizing quantitative data. Due to the limited availability of specific quantitative IHC data for this compound in publicly accessible literature, the values presented below are for illustrative purposes only.
Table 1: Quantification of Tyrosine Hydroxylase (TH)-Positive Neurons in the Ventral Tegmental Area (VTA)
| Treatment Group | Dose (mg/kg) | Number of TH-Positive Cells/mm² (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 150 ± 12 | 1.0 |
| This compound | 10 | 165 ± 15 | 1.1 |
| This compound | 20 | 180 ± 18 | 1.2 |
Table 2: Quantification of Serotonin Transporter (SERT) Immunoreactivity in the Dorsal Raphe Nucleus (DRN)
| Treatment Group | Dose (mg/kg) | Mean Fluorescence Intensity (Arbitrary Units) (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 80 ± 7 | 1.0 |
| This compound | 10 | 72 ± 6 | 0.9 |
| This compound | 20 | 65 ± 5 | 0.81 |
Table 3: Quantification of c-Fos-Positive Nuclei in the Prefrontal Cortex (PFC)
| Treatment Group | Dose (mg/kg) | Number of c-Fos-Positive Nuclei/mm² (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 50 ± 5 | 1.0 |
| This compound | 10 | 75 ± 8 | 1.5 |
| This compound | 20 | 100 ± 11 | 2.0 |
Table 4: Quantification of Brain-Derived Neurotrophic Factor (BDNF) Expression in the Hippocampus (CA3 Region)
| Treatment Group | Dose (mg/kg) | Area of BDNF Immunoreactivity (%) (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 10 ± 1.2 | 1.0 |
| This compound | 10 | 15 ± 1.8 | 1.5 |
| This compound | 20 | 22 ± 2.5 | 2.2 |
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. medworksmedia.com [medworksmedia.com]
- 8. An immunohistochemical analysis of SERT in the blood-brain barrier of the male rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemical localization of serotonin transporter in normal and colchicine treated rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. Immunohistochemical Distribution of Serotonin Transporter (SERT) in the Optic Lobe of the Honeybee, Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of NMDA-receptor antagonist treatment on c-fos expression in rat brain areas implicated in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antidepressants upregulate c-Fos expression in the lateral entorhinal cortex and hippocampal dorsal subiculum: Study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential sensitivity of c-Fos expression in hippocampus and other brain regions to moderate and low doses of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Increased hippocampal BDNF immunoreactivity in subjects treated with antidepressant medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Disruption of the brain-derived neurotrophic factor (BDNF) immunoreactivity in the human Kölliker-Fuse nucleus in victims of unexplained fetal and infant death [frontiersin.org]
- 21. scienceopen.com [scienceopen.com]
- 22. Immunohistochemical visualization of brain-derived neurotrophic factor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antidepressant Effects of Isocarboxazid Using Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid is a monoamine oxidase inhibitor (MAOI) that functions as an antidepressant by irreversibly inhibiting both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1] This inhibition leads to an increase in the synaptic levels of key neurotransmitters implicated in mood regulation, including serotonin, norepinephrine, and dopamine.[1] The evaluation of the antidepressant efficacy of this compound in preclinical settings relies on a battery of behavioral tests in animal models, most notably the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are designed to induce a state of behavioral despair, which can be attenuated by effective antidepressant treatment.
These application notes provide detailed protocols for conducting the FST and TST to assess the antidepressant-like effects of this compound. The accompanying data, presented for illustrative purposes, demonstrates the expected outcomes of such studies.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the MAO enzymes, thereby preventing the breakdown of monoamine neurotransmitters and increasing their availability in the synaptic cleft.[1] This enhanced neurotransmission is believed to underlie its antidepressant properties.
Caption: Signaling pathway of this compound's antidepressant action.
Preclinical Evaluation Workflow
A typical workflow for the preclinical assessment of this compound's antidepressant effects involves several key stages, from animal acclimatization to data analysis.
References
Application Notes and Protocols for Isocarboxazid in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1] By inhibiting both MAO-A and MAO-B isoforms, this compound elevates the levels of key neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the central nervous system.[2][3] This mechanism of action underlies its use as an antidepressant, particularly in cases of treatment-resistant depression.[4] These application notes provide detailed protocols for the preparation of this compound solutions and their use in various in vitro assays to facilitate research into its therapeutic potential and cellular effects.
Data Presentation
This compound Properties and Solution Preparation
| Property | Value |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 59-63-2 |
| Appearance | White to off-white solid |
| Solubility | DMSO: ≥ 100 mg/mL (requires sonication) |
| Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line | Recommended Concentration Range | Notes |
| MAO Enzyme Inhibition | Recombinant | 0.1 µM - 100 µM | To determine IC₅₀ values for MAO-A and MAO-B. |
| Cytotoxicity | SH-SY5Y | 1 µM - 200 µM | To assess the impact on cell viability. It is crucial to determine the appropriate concentration range for your specific experimental conditions. |
| Neuroprotection | SH-SY5Y | 1 µM - 50 µM | To evaluate the protective effects against neurotoxin-induced cell death. The optimal concentration will depend on the specific neurotoxin and its concentration. |
| Antioxidant (Cell-based) | SH-SY5Y | 1 µM - 50 µM | To measure the reduction of oxidative stress within cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM).
-
Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on MAO-A and MAO-B enzyme activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
This compound stock solution
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Positive controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B)
-
96-well black microplate
-
Fluorescence or absorbance microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well black microplate, add the diluted this compound solutions, positive controls, and a vehicle control (DMSO in assay buffer).
-
Add the MAO-A or MAO-B enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of MAO inhibition for each this compound concentration and determine the IC₅₀ value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
CO₂ incubator
-
Absorbance microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 4: Neuroprotection Assay
Objective: To evaluate the protective effect of this compound against a neurotoxin-induced cell death in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
This compound stock solution
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)
-
Reagents for a cell viability assay (e.g., MTT or LDH assay kit)
-
96-well clear microplate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocol.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific duration (e.g., 2-4 hours).
-
After pre-treatment, expose the cells to a pre-determined concentration of the neurotoxin (e.g., 100 µM 6-OHDA) for the desired time (e.g., 24 hours). Include control wells with:
-
Cells only (negative control)
-
Cells + vehicle (vehicle control)
-
Cells + neurotoxin only (positive control for toxicity)
-
Cells + this compound only
-
-
After the incubation period, assess cell viability using an appropriate method (e.g., MTT or LDH assay).
-
Calculate the percentage of neuroprotection conferred by this compound by comparing the viability of cells treated with both this compound and the neurotoxin to the viability of cells treated with the neurotoxin alone.
Mandatory Visualizations
Figure 1: Workflow for preparing this compound stock solutions.
Figure 2: Signaling pathway of this compound's action.
References
- 1. researchgate.net [researchgate.net]
- 2. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective mao a and b inhibitors: Their mechanism of action and pharmacology | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Isocarboxazid in Primary Neuronal Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid, marketed under the trade name Marplan, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2] MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[3][4] By inhibiting both MAO-A and MAO-B isoforms, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.[3][5] While extensively studied in clinical settings for the treatment of depression, particularly cases unresponsive to other antidepressants, its application in primary neuronal culture studies for neuroprotection and neurotoxicity research is less documented.[4][6]
These application notes provide a comprehensive guide for utilizing this compound in primary neuronal cultures to investigate its effects on neuronal viability, neurotransmitter levels, and underlying signaling pathways. The protocols outlined below are based on established methodologies for neuronal culture and analysis, adapted for the study of MAO inhibitors.
Mechanism of Action
This compound irreversibly binds to and inhibits monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). This inhibition prevents the breakdown of key neurotransmitters, leading to their increased availability in the central nervous system. This elevation of neurochemicals is thought to mediate its therapeutic effects in mood disorders.[3][5] In a research context, this mechanism allows for the investigation of the downstream effects of elevated monoamines on neuronal health, signaling, and survival.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability
The following table presents hypothetical data to illustrate the expected outcomes of a dose-response experiment. Actual values must be determined empirically.
| This compound Concentration (µM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98 | ± 4.8 |
| 10 | 95 | ± 5.5 |
| 25 | 85 | ± 6.1 |
| 50 | 60 | ± 7.3 |
| 100 | 35 | ± 8.0 |
Table 2: Hypothetical Effect of this compound on Monoamine Levels in Culture Supernatant
This table illustrates the potential impact of this compound on neurotransmitter concentrations in the culture medium, as would be measured by techniques like HPLC.
| Treatment | Serotonin (ng/mL) | Norepinephrine (ng/mL) | Dopamine (ng/mL) |
| Vehicle Control | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |
| This compound (10 µM) | 4.2 ± 0.6 | 2.1 ± 0.4 | 1.3 ± 0.2 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups, a common model for neuropharmacological studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Trypsin inhibitor (e.g., soybean trypsin inhibitor)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.
-
Isolate the embryos and transfer them to a new dish with fresh, ice-cold HBSS.
-
Under a dissecting microscope, remove the brains from the skulls and place them in another dish of ice-cold HBSS.
-
Dissect the cerebral cortices, carefully removing the meninges.
-
Transfer the cortical tissue to a 15 mL conical tube and mince it into small pieces.
-
Aspirate the HBSS and add 5 mL of 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Stop the enzymatic digestion by adding 5 mL of DMEM with 10% FBS (containing trypsin inhibitor).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto Poly-D-lysine coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-media change to remove cellular debris. Continue with half-media changes every 3-4 days.
-
Cultures are typically ready for experimental use between 7 and 10 days in vitro (DIV).
Protocol 2: Assessment of Neuronal Viability (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Neurobasal medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Neurobasal medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing culture medium from the 96-well plate containing the primary neurons.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Measurement of Monoamine Oxidase (MAO) Activity
This protocol provides a general method to assess the inhibitory effect of this compound on MAO activity in neuronal lysates.
Materials:
-
Primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
MAO substrate (e.g., kynuramine (B1673886) for a fluorometric assay)
-
MAO-A and MAO-B specific inhibitors (e.g., clorgyline and selegiline, for control experiments)
-
Phosphate buffer (pH 7.4)
-
Fluorometer or spectrophotometer
Procedure:
-
Treat primary neuronal cultures with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the MAO substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like NaOH for the kynuramine assay).
-
Measure the fluorescence or absorbance of the product at the appropriate wavelength.
-
Calculate the MAO activity and express it as a percentage of the activity in the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for studying this compound.
Caption: Logical flow of this compound's effects.
References
- 1. Monoamine oxidase inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. marplan.com [marplan.com]
- 6. Treatment History Characteristics Associated With Use of this compound: A Nationwide Register-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Neurotransmitter Levels with Isocarboxazid using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of tissues in living animals, providing a dynamic window into the neurochemical environment of the brain.[1] When coupled with highly sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the precise measurement of neurotransmitter concentrations.[2][3]
Isocarboxazid is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[2][4] By inhibiting MAO-A and MAO-B, this compound increases the synaptic levels of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[2][4] This application note provides a detailed protocol for utilizing in vivo microdialysis to measure the effects of this compound on the extracellular levels of these key neurotransmitters in the rat brain.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the monoamine oxidase enzyme system. This leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron and a subsequent increase in their release into the synaptic cleft. The diagram below illustrates this mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Workflow
The overall experimental workflow involves several key stages, from the surgical implantation of the microdialysis probe to the final analysis of the collected dialysate samples. The following diagram outlines the logical progression of the experiment.
Caption: Experimental workflow for the microdialysis procedure.
Experimental Protocols
Materials and Reagents
-
Animals: Adult male Wistar rats (250-300 g)
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 20 kDa molecular weight cut-off.
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Stereotaxic Apparatus
-
Anesthetic: Isoflurane or a ketamine/xylazine cocktail.
-
Artificial Cerebrospinal Fluid (aCSF):
-
147 mM NaCl
-
2.7 mM KCl
-
1.2 mM CaCl₂
-
0.85 mM MgCl₂
-
Filtered through a 0.2 µm filter.
-
-
This compound: To be dissolved in a suitable vehicle (e.g., saline or DMSO, then diluted in saline).
-
HPLC-ECD System:
-
HPLC pump
-
Autosampler
-
Reversed-phase C18 column (e.g., 3 µm particle size, 150 x 2.1 mm)
-
Electrochemical detector with a glassy carbon working electrode.
-
-
Mobile Phase:
-
Phosphate buffer (e.g., 50 mM, pH 3.0)
-
Methanol (e.g., 10-15%)
-
Ion-pairing agent (e.g., 0.1 mM EDTA, 0.5 mM sodium 1-octanesulfonate)
-
-
Neurotransmitter Standards: Serotonin, norepinephrine, dopamine, and their metabolites.
Surgical Procedure
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the animal in a stereotaxic frame.
-
Expose the skull and drill a small hole at the coordinates for the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus).
-
Implant the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Allow the animal to recover from surgery for at least 48-72 hours.
Microdialysis Procedure
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20-30 minutes for at least 1-2 hours.
-
Administer this compound via intraperitoneal (i.p.) injection. A starting dose of 10 mg/kg can be used, based on preclinical studies with other MAOIs.
-
Continue to collect dialysate samples at the same time intervals for several hours post-administration to monitor the changes in neurotransmitter levels.
-
Store the collected samples at -80°C until analysis.
HPLC-ECD Analysis
-
Prepare a standard curve with known concentrations of serotonin, norepinephrine, and dopamine.
-
Set up the HPLC-ECD system with the appropriate column and mobile phase.
-
Set the electrochemical detector potential to an optimal voltage for the oxidation of monoamines (e.g., +0.65 to +0.80 V).
-
Inject a fixed volume (e.g., 10-20 µL) of the standards and the thawed dialysate samples into the HPLC system.
-
Identify and quantify the neurotransmitter peaks in the samples by comparing their retention times and peak heights/areas to those of the standards.
Data Presentation
The following table presents example data demonstrating the effect of this compound on extracellular neurotransmitter levels. The data is expressed as a percentage of the baseline concentration.
| Time Point | Serotonin (% Baseline) | Norepinephrine (% Baseline) | Dopamine (% Baseline) |
| Baseline 1 | 100 ± 10 | 100 ± 12 | 100 ± 15 |
| Baseline 2 | 98 ± 9 | 102 ± 11 | 99 ± 13 |
| This compound (10 mg/kg, i.p.) | |||
| 30 min | 150 ± 20 | 130 ± 18 | 120 ± 15 |
| 60 min | 250 ± 35 | 200 ± 25 | 180 ± 22 |
| 90 min | 350 ± 40 | 280 ± 30 | 250 ± 28 |
| 120 min | 400 ± 45 | 320 ± 35 | 280 ± 30 |
| 180 min | 380 ± 42 | 300 ± 32 | 260 ± 29 |
| 240 min | 350 ± 38 | 280 ± 30 | 240 ± 27 |
Values are represented as mean ± SEM.
Conclusion
This application note provides a comprehensive protocol for using in vivo microdialysis to assess the impact of this compound on the extracellular concentrations of serotonin, norepinephrine, and dopamine. The detailed methodologies and visual representations of the signaling pathway and experimental workflow are intended to guide researchers in successfully implementing this powerful technique for their neuropharmacological studies. Careful adherence to the described protocols will enable the generation of robust and reproducible data for understanding the neurochemical effects of MAO inhibitors.
References
- 1. Excitatory amino acids in the forebrain of the Naples high-excitability rats: neurochemical and behavioural effects of subchronic D-aspartate and its diethyl ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Effects of imidazoline agents in a rat conditioned place preference model of addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Recording in Brain Slices Treated with Isocarboxazid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of depression.[1][2] Its therapeutic effect is attributed to the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] By inhibiting MAO-A and MAO-B, this compound increases the synaptic availability of these neurotransmitters, thereby enhancing monoaminergic signaling.[1] Brain slice electrophysiology provides a powerful in vitro platform to investigate the acute effects of this compound on neuronal excitability, synaptic transmission, and network activity in a preserved neural circuit.[3][4][5] These application notes provide detailed protocols for such investigations.
Data Presentation
The following table summarizes the expected quantitative effects of a non-selective MAO inhibitor on the spontaneous firing rate of dopaminergic neurons in midbrain slices, based on studies with pargyline, another non-specific MAO inhibitor. These data can serve as a reference for expected outcomes when studying this compound.
| Drug Application | Concentration (µM) | Brain Region | Neuron Type | Parameter Measured | Observed Effect | Reference |
| Pargyline | 10-100 | Substantia Nigra Pars Compacta, Ventral Tegmental Area | Dopaminergic | Spontaneous Firing Rate | Decreased or Abolished | [6][7] |
Experimental Protocols
Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animal model (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, scalpel)
-
Vibratome
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold slicing solution (e.g., NMDG-based aCSF or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
Solutions:
-
Slicing Solution (Sucrose-based, example): In mM: 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 D-glucose. Continuously bubbled with carbogen.
-
Recording aCSF: In mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1 MgCl2, 2 CaCl2, 10 D-glucose. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal and perform rapid decapitation.
-
Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).
-
Transfer the slices to a recovery chamber containing slicing solution or a modified aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).
-
Transfer the slices to a holding chamber containing carbogenated recording aCSF at room temperature and allow them to equilibrate for at least 1 hour before recording.[6][8][9]
Whole-Cell Patch-Clamp Recording
This protocol outlines the procedure for obtaining whole-cell recordings from neurons in acute brain slices.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal pipette solution
-
Data acquisition software
Internal Pipette Solution (K-gluconate based, example): In mM: 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH, osmolarity to ~290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with heated (30-32°C) and carbogenated aCSF at a rate of 2-3 ml/min.[10]
-
Identify a healthy neuron under visual guidance (e.g., DIC microscopy).
-
Approach the neuron with a patch pipette (3-6 MΩ resistance) filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) by applying gentle negative pressure.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, synaptic events) for a stable period (e.g., 5-10 minutes) before drug application.
This compound Application
This protocol describes the bath application of this compound to the brain slice during recording.
Materials:
-
This compound
-
Vehicle for stock solution (e.g., DMSO or distilled water)
-
Perfusion system
Procedure:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10-100 mM) in the appropriate vehicle.
-
Dilute the stock solution into the recording aCSF to the final desired concentration (e.g., 10-100 µM). The final concentration of the vehicle should be kept low (e.g., <0.1%) to avoid off-target effects.
-
After recording a stable baseline, switch the perfusion to the aCSF containing this compound.
-
Record the neuronal activity during the drug application for a sufficient duration to observe its effects, which may have a slow onset.[6]
-
To test for reversibility, switch the perfusion back to the control aCSF (washout). Note that due to the irreversible nature of this compound's binding to MAO, a complete washout of its primary effect is not expected.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Workflow for Electrophysiological Recording
Caption: Experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Antidepressants Reduce Depolarization-Evoked Glutamate Release and Protein Interactions Favoring Formation of SNARE Complex in Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput brain slice method for studying drug distribution in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamazepine Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices [mdpi.com]
- 6. Electrophysiological effects of monoamine oxidase inhibition on rat midbrain dopaminergic neurones: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological effects of monoamine oxidase inhibition on rat midbrain dopaminergic neurones: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling Differential Gene Expression in Response to Isocarboxazid Treatment
Introduction
Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) primarily used in the treatment of depression.[1][2] Its mechanism of action involves inhibiting monoamine oxidase A (MAO-A) and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, which is thought to be the basis for its antidepressant effect.[4][5] Beyond its primary neurological effects, understanding the broader impact of this compound on cellular function through gene expression analysis is crucial for elucidating its complete pharmacological profile, identifying potential biomarkers for treatment response, and uncovering novel therapeutic applications.
This document provides a comprehensive guide for researchers and drug development professionals on performing gene expression analysis using RNA sequencing (RNA-Seq) to study the effects of this compound treatment on a cellular level.
Principle of the Method
The workflow involves treating a relevant cell line (e.g., neuronal cells) with this compound, followed by the extraction of total RNA. High-quality RNA is then used to generate cDNA libraries for high-throughput sequencing. The resulting sequencing data is processed through a bioinformatic pipeline to identify genes that are differentially expressed between this compound-treated and control samples.[6][7][8] Downstream analysis can then be used to identify signaling pathways and biological processes affected by the drug treatment. One study on a novel MAO-B inhibitor suggested a role in regulating the mitogen-activated protein kinase (MAPK) signaling pathway by altering the expression of dual-specificity phosphatases (DUSPs).[9]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO₂ until they reach 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Include a vehicle-only control group.
-
Drug Exposure: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.[10]
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them using a cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells, remove the supernatant, and immediately proceed to RNA isolation or store the cell pellets at -80°C.
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation: Isolate total RNA from the cell pellets using a commercially available kit (e.g., QIAGEN RNeasy Kit) according to the manufacturer's instructions.[11] Include a DNase I treatment step to eliminate any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
RNA Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. Ratios of ~2.0 for A260/A280 and 2.0-2.2 for A260/A230 are indicative of high-purity RNA.
-
RNA Integrity Check: Evaluate the RNA integrity by running an aliquot of the sample on an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream RNA-Seq applications.[12]
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a suitable commercial kit (e.g., Illumina Stranded mRNA Prep).[11] This process typically involves:
-
mRNA isolation (poly-A selection) or ribosomal RNA depletion.
-
RNA fragmentation.
-
First-strand and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Library Quality Control: Validate the quality and quantity of the prepared libraries using a Bioanalyzer to check the size distribution and qPCR to determine the concentration of adapter-ligated fragments.
-
Sequencing: Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is generally sufficient for differential gene expression analysis.[10][11]
Protocol 4: Bioinformatic Analysis of Differential Gene Expression
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR.[8]
-
Read Quantification: Generate a count matrix that tallies the number of reads mapping to each gene for each sample using tools like featureCounts or HTSeq.[8]
-
Differential Expression Analysis: Perform differential gene expression analysis using R packages such as DESeq2 or edgeR.[13][14][15] These tools normalize the raw counts and perform statistical tests to identify genes with significant expression changes between the this compound-treated and control groups.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected by the treatment.
Data Presentation
Quantitative data from the differential gene expression analysis should be summarized in a clear, tabular format. The table should include key metrics such as the gene symbol, log2 fold change, p-value, and adjusted p-value (FDR).
Table 1: Representative Differentially Expressed Genes in Neuronal Cells Following this compound Treatment
| Gene Symbol | Gene Name | log2FoldChange | p-value | padj (FDR) | Regulation |
| DUSP6 | Dual Specificity Phosphatase 6 | -1.58 | 1.2e-08 | 4.5e-07 | Down |
| DUSP4 | Dual Specificity Phosphatase 4 | -1.21 | 3.4e-07 | 8.1e-06 | Down |
| DUSP10 | Dual Specificity Phosphatase 10 | 1.89 | 5.6e-10 | 2.3e-08 | Up |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | 2.34 | 7.8e-12 | 5.5e-10 | Up |
| EGR1 | Early Growth Response 1 | 1.95 | 2.1e-09 | 9.7e-08 | Up |
| BDNF | Brain Derived Neurotrophic Factor | 1.52 | 4.0e-06 | 7.2e-05 | Up |
| SLC6A4 | Solute Carrier Family 6 Member 4 | 1.33 | 9.5e-06 | 1.5e-04 | Up |
Note: This table presents hypothetical data based on findings that MAO inhibitors can modulate MAPK signaling pathways.[9] Actual results may vary.
Visualizations
Mechanism of Action and Signaling
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Basic Facts about Marplan (this compound) - MEDvidi [medvidi.com]
- 5. youtube.com [youtube.com]
- 6. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 7. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 8. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 11. illumina.com [illumina.com]
- 12. alitheagenomics.com [alitheagenomics.com]
- 13. Differential Gene Expression Analysis [bio-protocol.org]
- 14. bigomics.ch [bigomics.ch]
- 15. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Isocarboxazid Solubility for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Isocarboxazid for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preparing this compound for in vivo studies?
A1: this compound is a crystalline substance with very low aqueous solubility, making it difficult to prepare formulations suitable for in vivo administration, particularly for parenteral routes.[1] The primary challenge is to achieve a sufficiently high concentration in a biocompatible vehicle to allow for the administration of a therapeutic dose in a small volume, while avoiding precipitation of the compound before, during, or after administration.
Q2: What are the recommended starting formulations for solubilizing this compound for in vivo use?
A2: For initial in vivo experiments, co-solvent systems are a reliable starting point. Several protocols have been established that can achieve a clear solution of this compound at concentrations of ≥ 2.5 mg/mL.[1] These formulations typically involve a combination of a primary organic solvent, a surfactant, and a bulking agent.
Q3: Are there more advanced formulation strategies to improve this compound's solubility and bioavailability?
A3: Yes, advanced drug delivery systems can be employed to enhance the solubility and in vivo performance of this compound. These include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[2] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative for this purpose.[1]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) or solid lipid nanoparticles (SLNs), can improve its solubility, stability, and pharmacokinetic profile.[3][4]
-
Liposomal Formulations: Liposomes can encapsulate this compound within their lipid bilayer, providing a biocompatible vehicle for administration and potentially altering its distribution in vivo.[5]
Q4: How does the formulation of this compound affect its mechanism of action?
A4: The primary mechanism of action of this compound is the irreversible inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain.[6][7][8] Different formulations are not expected to change this fundamental mechanism. However, by improving solubility and bioavailability, the formulation can significantly impact the pharmacokinetics of the drug, affecting the onset, duration, and intensity of MAO inhibition. Enhanced delivery to the central nervous system could potentially lead to a more pronounced pharmacological effect.
Troubleshooting Guides
Issue: Precipitation Observed During Formulation Preparation
| Possible Cause | Troubleshooting Step | Rationale |
| Poor mixing of components | Add each solvent or component one by one, ensuring complete dissolution at each step before adding the next.[1] | This prevents localized high concentrations of the drug that can lead to precipitation. |
| Solvent quality | Use fresh, anhydrous solvents, particularly for hygroscopic solvents like DMSO. | Absorbed water can significantly reduce the solubility of hydrophobic compounds. |
| Temperature effects | If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] | Increased temperature can enhance the solubility of some compounds. Sonication provides energy to break up drug crystals and facilitate solvation. |
| Saturation limit exceeded | Ensure you are working within the known solubility limits of this compound in the chosen solvent system. | Attempting to create a supersaturated solution without appropriate stabilizing agents will lead to precipitation. |
Issue: Precipitation Observed Upon Dilution or Administration
| Possible Cause | Troubleshooting Step | Rationale |
| Rapid solvent shift | When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution dropwise to the buffer while vortexing.[9] | This gradual addition helps to avoid a sudden change in the solvent environment, which can cause the drug to crash out of solution. |
| In vivo precipitation | Consider using a formulation with a higher capacity to maintain the drug in a solubilized state, such as a cyclodextrin complex or a nanoparticle formulation.[10] | These formulations can protect the drug from the aqueous environment of the bloodstream and tissues, reducing the likelihood of precipitation. |
| pH effects | Ensure the final pH of the formulation is compatible with the drug's stability and solubility. | Changes in pH upon injection into physiological fluids can alter the ionization state of the drug, affecting its solubility. |
Quantitative Data Summary
| Formulation Component | Protocol 1: Co-solvent[1] | Protocol 2: Cyclodextrin[1] | Protocol 3: Lipid-based[1] |
| This compound Concentration | ≥ 2.5 mg/mL (10.81 mM) | ≥ 2.5 mg/mL (10.81 mM) | ≥ 2.5 mg/mL (10.81 mM) |
| Primary Solvent | 10% DMSO | 10% DMSO | 10% DMSO |
| Vehicle | 40% PEG300, 5% Tween-80, 45% Saline | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Appearance | Clear solution | Clear solution | Clear solution |
Experimental Protocols
Protocol 1: Co-solvent Formulation
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
Protocol 2: Sulfobutylether-β-cyclodextrin (SBE-β-CD) Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
To the SBE-β-CD solution, add 100 µL of the 25 mg/mL this compound stock solution and mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.
Protocol 3: Lipid-based Formulation
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
To the corn oil, add 100 µL of the 25 mg/mL this compound stock solution and mix thoroughly. The final concentration of this compound will be 2.5 mg/mL.
Visualizations
Caption: Experimental workflows for preparing this compound formulations.
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Logical troubleshooting workflow for this compound precipitation issues.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. japsonline.com [japsonline.com]
- 3. PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation of two doses of this compound in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Isocarboxazid-Induced Hepatotoxicity in Animal Models
Welcome to the technical support center for researchers investigating isocarboxazid-induced hepatotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting your animal model experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: The precise mechanism is not fully elucidated, but it is believed to stem from the hepatic metabolism of this compound, a hydrazine (B178648) derivative.[1][2] This process can lead to the formation of reactive metabolites.[1][2] These toxic intermediates are thought to cause liver injury primarily through the induction of oxidative stress and mitochondrial dysfunction.[3]
Q2: What are the typical biochemical and histological signs of this compound-induced liver injury in animal models?
A2: In animal models, this compound-induced hepatotoxicity typically manifests as a hepatocellular injury pattern.[1] Key indicators include:
-
Biochemical markers: Elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1]
-
Histological findings: Liver tissue may show signs of cellular necrosis, inflammatory cell infiltration, and steatosis (fatty changes).[4][5][6]
Q3: Are there established therapeutic agents to counteract this compound hepatotoxicity in animal models?
A3: While specific studies on this compound are limited, research on drug-induced liver injury (DILI) and toxicity from related hydrazine compounds suggests the utility of antioxidants. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866) (GSH), and silymarin, a flavonoid with antioxidant and anti-inflammatory properties, are commonly investigated hepatoprotective agents.[7][8][9]
Q4: What animal models are most suitable for studying this compound hepatotoxicity?
A4: Rodent models, particularly rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., BALB/c), are frequently used for DILI studies.[10] The choice of strain can be critical, as there can be inter-strain variability in drug metabolism and susceptibility to toxicity.[10]
Troubleshooting Guides
Issue 1: High Unexplained Mortality in a Cohort
-
Potential Cause: The dose of this compound may be too high for the chosen animal strain, leading to acute systemic toxicity rather than just hepatotoxicity.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study with a small number of animals to determine the maximum tolerated dose (MTD) and a dose that induces sublethal hepatotoxicity.
-
Review Literature for Similar Compounds: Examine studies on other hydrazine-based MAOIs, like phenelzine (B1198762), for reported dosage ranges in your animal model.
-
Staggered Dosing: Instead of a single high dose, consider a repeated lower-dose regimen to mimic clinical exposure more closely and reduce acute toxicity.[11]
-
Animal Strain and Health Status: Ensure the use of healthy, pathogen-free animals from a reputable supplier. Different strains can have varying metabolic capacities.[10]
-
Issue 2: Inconsistent or No Significant Elevation in Liver Enzymes (ALT/AST)
-
Potential Cause 1: The dose or duration of this compound administration is insufficient to induce detectable liver injury.
-
Troubleshooting Steps:
-
Increase Dose or Duration: Systematically increase the dose or extend the treatment period based on your preliminary dose-response data.
-
Timing of Blood Collection: Ensure that blood samples are collected at the appropriate time point post-dosing. Peak liver injury may occur at different times depending on the dose and animal model.
-
-
Potential Cause 2: The chosen animal model is resistant to this compound-induced hepatotoxicity.
-
Troubleshooting Steps:
-
Consider a Different Strain: Different rat or mouse strains can exhibit varying susceptibility to drug-induced liver injury due to genetic differences in drug-metabolizing enzymes.[10]
-
Induce a Susceptible State: In some DILI models, co-administration of a non-hepatotoxic dose of a substance like lipopolysaccharide (LPS) can sensitize the liver to the drug's toxic effects. This should be done with caution and strong scientific justification.
-
Issue 3: High Variability in Biochemical Markers Within the Same Treatment Group
-
Potential Cause: Inconsistent drug administration, stress, or underlying health differences in the animals.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure precise and consistent oral gavage or intraperitoneal injection techniques for all animals.
-
Acclimatization and Handling: Allow for an adequate acclimatization period before the experiment and handle all animals consistently to minimize stress, which can affect physiological parameters.
-
Randomization: Properly randomize animals into treatment groups to distribute any inherent biological variability.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power.
-
Experimental Protocols and Data
Protocol 1: Induction of this compound Hepatotoxicity in Rats
This protocol is a general guideline and should be optimized for your specific research question and animal model.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with free access to standard chow and water for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Induction: Administer this compound orally via gavage at a predetermined dose (e.g., 40-60 mg/kg body weight) once daily for 7 to 14 days. A vehicle control group should receive the vehicle alone.
-
Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Sample Collection: At the end of the treatment period, euthanize animals and collect blood for biochemical analysis and liver tissue for histology and oxidative stress marker assessment.
Protocol 2: Evaluation of N-Acetylcysteine (NAC) as a Hepatoprotective Agent
-
Groups:
-
Control (Vehicle)
-
This compound only
-
This compound + NAC
-
NAC only
-
-
Dosing:
-
Administer this compound as described in Protocol 1.
-
Administer NAC (e.g., 150 mg/kg body weight, dissolved in saline) intraperitoneally or orally 1-2 hours before each this compound dose.
-
-
Analysis: Perform biochemical and histological analyses as described above.
Quantitative Data Summary
Disclaimer: The following tables present hypothetical but realistic data based on typical findings in DILI animal models, as specific quantitative data for this compound interventions is limited in published literature.
Table 1: Effect of this compound and N-Acetylcysteine (NAC) on Serum Liver Enzymes
| Group | ALT (U/L) | AST (U/L) |
| Control | 45 ± 5 | 110 ± 12 |
| This compound (60 mg/kg) | 250 ± 30 | 480 ± 45 |
| This compound + NAC (150 mg/kg) | 90 ± 15 | 220 ± 25 |
| NAC only | 48 ± 6 | 115 ± 10 |
Table 2: Effect of this compound and Silymarin on Hepatic Oxidative Stress Markers
| Group | MDA (nmol/mg protein) | SOD (U/mg protein) | GSH (µmol/g tissue) |
| Control | 1.2 ± 0.2 | 150 ± 10 | 5.5 ± 0.5 |
| This compound (60 mg/kg) | 4.5 ± 0.6 | 80 ± 9 | 2.1 ± 0.4 |
| This compound + Silymarin (100 mg/kg) | 2.0 ± 0.3 | 125 ± 12 | 4.3 ± 0.6 |
| Silymarin only | 1.3 ± 0.2 | 145 ± 11 | 5.3 ± 0.4 |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound hepatotoxicity and points of intervention.
Caption: General experimental workflow for studying hepatoprotective agents.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe liver injury due to phenelzine with unique hepatic deposition of extracellular material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatoprotective potential of N-acetyl cysteine in rats with phenytoin induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research on the Species Difference of the Hepatotoxicity of Medicine Based on Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison between procaine and this compound metabolism in vitro by a liver microsomal amidase-esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the "Cheese Effect" in Preclinical Studies with Isocarboxazid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the tyramine-induced hypertensive crisis, commonly known as the "cheese effect," in preclinical studies involving the monoamine oxidase inhibitor (MAOI), Isocarboxazid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the "cheese effect" and why is it a critical consideration when using this compound in preclinical studies?
A1: The "cheese effect" refers to a hypertensive crisis that can occur when a subject treated with a monoamine oxidase inhibitor (MAOI) like this compound ingests tyramine-rich foods.[1] this compound is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2] MAO-A is the primary enzyme responsible for metabolizing dietary tyramine (B21549) in the gut and liver.[3] When MAO-A is inhibited by this compound, tyramine from dietary sources is absorbed systemically, leading to a rapid release of norepinephrine (B1679862) from nerve terminals. This surge in norepinephrine can cause a sudden and dangerous increase in blood pressure.[3] In preclinical studies, this can lead to high cardiovascular variability, adverse events, and confounding experimental results.
Q2: What are the typical signs of a tyramine-induced hypertensive crisis in rodents?
A2: While overt clinical signs can be subtle in rodents, a hypertensive crisis is primarily characterized by a sharp and significant increase in systolic and diastolic blood pressure. Other observable signs may include sudden changes in activity (hyperactivity or lethargy), piloerection, and in severe cases, seizures or mortality. Continuous cardiovascular monitoring is essential for early detection.
Q3: What are the key considerations for dietary control in animal housing for this compound studies?
A3: Strict dietary control is paramount. Standard laboratory rodent chow can have variable tyramine content, as it is often grain-based with fluctuating compositions of plant and animal byproducts.[4] For sensitive cardiovascular studies involving MAOIs, it is crucial to:
-
Use a purified, low-tyramine diet: Opt for a defined-ingredient diet from a reputable supplier.
-
Request a certificate of analysis: Ensure the diet's composition, including biogenic amines like tyramine, is known and consistent.
-
Maintain consistency: Use the same diet batch for all experimental and control groups throughout the study.
-
Proper storage and handling: Store feed in cool, dry conditions to prevent spoilage, which can increase tyramine levels.[5]
Q4: Are there alternatives to this compound for preclinical studies that can mitigate the "cheese effect"?
A4: Yes, several alternatives can be considered:
-
Reversible Inhibitors of MAO-A (RIMAs): Compounds like moclobemide (B1677376) are selective for MAO-A and have a reversible binding mechanism. This allows tyramine to compete for the enzyme, significantly reducing the risk of a hypertensive crisis.[6][7]
-
Selective MAO-B Inhibitors: Drugs like selegiline (B1681611) (at low doses) selectively inhibit MAO-B, which is not primarily involved in metabolizing dietary tyramine. This largely avoids the "cheese effect".[7]
-
Other Antidepressant Classes: Depending on the therapeutic target of the study, other classes of antidepressants that do not inhibit MAO, such as Selective Serotonin Reuptake Inhibitors (SSRIs) or Tricyclic Antidepressants (TCAs), could be used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in baseline blood pressure readings across animals. | 1. Inadequate acclimation: Animals may be stressed from handling or the experimental environment. 2. Inconsistent surgical implantation of telemetry devices: Variations in catheter placement can affect readings. 3. Underlying health issues: Some animals may have pre-existing cardiovascular conditions. | 1. Extend acclimation period: Allow animals more time to adjust to single housing and handling procedures before recording baseline data. 2. Refine surgical technique: Ensure consistent and proper placement of telemetry catheters. Verify placement post-mortem. 3. Health screening: Perform a thorough health check before enrolling animals in the study. Exclude animals with abnormal cardiovascular parameters at baseline. |
| Unexpected hypertensive events in control or this compound-treated animals not challenged with tyramine. | 1. Dietary contamination: Standard rodent chow may have unexpectedly high levels of tyramine.[4] 2. Stress-induced hypertension: Handling, noise, or other environmental stressors can elevate blood pressure. 3. Spontaneous hypertensive reactions: Although rare, they have been reported with MAOIs. | 1. Analyze diet: Send a sample of the current feed lot for tyramine content analysis. Switch to a certified low-tyramine purified diet. 2. Minimize stressors: Handle animals calmly and consistently. Maintain a quiet and stable housing environment. 3. Monitor closely: If spontaneous events occur, document them thoroughly. Consider excluding the animal from further analysis if the event is severe. |
| Inconsistent or weak pressor response to tyramine challenge in this compound-treated animals. | 1. Incorrect tyramine dose or administration: The dose may be too low, or the oral gavage technique may be improper, leading to incomplete delivery to the stomach. 2. Timing of tyramine challenge: The challenge may be performed before this compound has achieved maximal MAO inhibition. 3. Animal-to-animal variability: There can be individual differences in tyramine absorption and metabolism. | 1. Verify dose and technique: Double-check tyramine dose calculations. Ensure personnel are proficient in oral gavage techniques. 2. Optimize timing: Allow sufficient time for this compound to irreversibly inhibit MAO (typically several days of dosing). 3. Increase sample size: A larger group of animals can help to account for individual variability and achieve statistical significance. |
| Excessive hypertensive response or mortality following tyramine challenge. | 1. Tyramine dose is too high: The dose used may be excessive for the level of MAO inhibition achieved with this compound. 2. Rapid tyramine administration: Bolus administration can lead to a more pronounced pressor effect. 3. Animal susceptibility: Some animals may be more sensitive to the effects of tyramine. | 1. Perform a dose-ranging study: Start with a low dose of tyramine and titrate up to determine the optimal dose that elicits a measurable but non-lethal hypertensive response. 2. Administer tyramine with food or in a feed preparation: This can slow absorption and blunt the peak pressor effect. 3. Implement humane endpoints: Establish clear criteria (e.g., a specific blood pressure threshold) for intervention or euthanasia to prevent unnecessary suffering. |
Data Presentation
Table 1: Tyramine Pressor Response in Conscious Rats
This table summarizes the dose-dependent pressor effect of orally administered tyramine in conscious rats. A systolic blood pressure increase of ≥30 mmHg is considered a clinically relevant threshold for a hypertensive event.
| Tyramine Dose (mg/kg, p.o.) | Administration Vehicle | Mean Peak Systolic Blood Pressure Increase (mmHg ± SEM) | Percentage of Tyramine-Sensitive Rats (TSR)1 |
| 10 | Water Solution | 23 ± 3 | Not Reported |
| 40 | Water Solution | Not Reported | Not Reported |
| 80 | Water Solution | >30 | 96% |
| 40 | Feed Preparation | 20 ± 2 | Not Reported |
| 80 | Feed Preparation | >30 | Not Reported |
1TSR: Rats exhibiting a maximal pressor response >30 mmHg. Data adapted from Fankhauser C, et al. J Pharmacol Toxicol Methods. 1994.
Table 2: Comparative Potentiation of Tyramine Pressor Effect by Different MAOIs in Humans
This table illustrates the varying degrees to which different MAOIs potentiate the pressor effect of tyramine. The ratio of the effective dose of tyramine to elicit a ≥30 mmHg increase in systolic blood pressure (PD30) before and during treatment is shown. A higher ratio indicates greater potentiation.
| MAO Inhibitor | Type | Reversibility | Ratio of Tyramine ED50 (pre- vs. post-treatment) |
| Tranylcypromine | Non-selective | Irreversible | 55 |
| Phenelzine | Non-selective | Irreversible | 13 |
| Clorgyline | MAO-A selective | Irreversible | 10 |
| Brofaromine | MAO-A selective | Reversible | 10 |
| Moclobemide | MAO-A selective | Reversible | 7 |
| Selegiline | MAO-B selective | Irreversible | 5 |
Data adapted from Bieck PR, et al. Fortschr Neurol Psychiatr. 1993.[7]
Experimental Protocols
Protocol 1: Tyramine Challenge in this compound-Treated Rats with Telemetry Monitoring
Objective: To assess the pressor response to an oral tyramine challenge in rats chronically treated with this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Tyramine hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Sterile water for tyramine solution
-
Implantable telemetry devices for continuous blood pressure monitoring
-
Oral gavage needles (20-gauge, 1.5-inch with ball tip)
-
Low-tyramine purified rodent diet
Methodology:
-
Surgical Implantation of Telemetry Devices:
-
Anesthetize rats according to approved institutional protocols.
-
Surgically implant the telemetry device's catheter into the abdominal aorta or carotid artery for direct blood pressure measurement.
-
Allow a minimum of one week for surgical recovery and acclimation.
-
-
Acclimation and Baseline Recording:
-
House rats individually in cages placed on telemetry receivers.
-
Provide ad libitum access to a low-tyramine purified diet and water.
-
Record baseline cardiovascular data (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) for at least 48 hours to establish a stable diurnal rhythm.
-
-
This compound Administration:
-
Divide animals into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound or vehicle orally once daily for a predetermined period (e.g., 14 days) to ensure maximal MAO inhibition.
-
-
Tyramine Challenge:
-
On the day of the challenge, fast the animals for 4-6 hours (with access to water).
-
Prepare a fresh solution of tyramine hydrochloride in sterile water.
-
Administer a single oral dose of tyramine via gavage. A dose-finding study is recommended, starting with a low dose (e.g., 5 mg/kg).
-
Continuously monitor cardiovascular parameters via telemetry for at least 4 hours post-tyramine administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from the pre-dose baseline for each animal.
-
Determine the peak pressor response and the duration of the hypertensive effect.
-
Compare the responses between the control and this compound-treated groups.
-
Visualizations
Caption: Signaling pathway of the "cheese effect".
Caption: Experimental workflow for a tyramine challenge study.
References
- 1. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 2. Tyramine - Wikipedia [en.wikipedia.org]
- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 5. Potentiation of tyramine pressor responses in conscious rats by reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isocarboxazid Dose in Rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose of isocarboxazid in rat models to minimize side effects. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2][3] MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain.[1][3] By inhibiting MAO-A and MAO-B, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind its antidepressant effects.[1][2]
Q2: What are the common side effects of this compound observed in animal studies?
While specific dose-dependent side effect data in rats is limited in publicly available literature, based on its mechanism and reported effects in humans and general animal studies, researchers should monitor for the following potential side effects in rats:
-
Cardiovascular: Orthostatic hypotension (a drop in blood pressure upon standing), and potentially hypertensive crisis, especially with tyramine (B21549) interaction.[4][5]
-
Neurological: Drowsiness, dizziness, tremors, hyperreflexia, agitation, and in severe cases, convulsions.[4][6] High intraperitoneal doses of MAO inhibitors in rats have been associated with severe toxicity, including convulsions and death, particularly when combined with other substances like disulfiram.[7]
-
Autonomic: Dry mouth, constipation, and urinary retention.[4]
-
Hepatic: While rare, transient elevations in serum aminotransferases can occur.[1] Regular monitoring of liver function is recommended during chronic administration.[5]
-
Behavioral: Changes in locomotor activity, anxiety-like behaviors, and potential for serotonin syndrome.
Q3: What is a tyramine-induced hypertensive crisis and how can it be avoided in rat experiments?
A tyramine-induced hypertensive crisis is a sudden and dangerous increase in blood pressure that can occur when an individual or animal treated with an MAO inhibitor ingests foods or substances high in tyramine.[1] MAO in the gut and liver normally metabolizes tyramine. When MAO is inhibited by this compound, tyramine can enter the bloodstream and cause a massive release of norepinephrine, leading to a hypertensive crisis.
To avoid this in rat experiments:
-
Use a standardized, tyramine-free rodent chow.
-
Ensure that any other administered substances or vehicles are free of tyramine.
-
If the interaction with tyramine is part of the experimental design, it should be done with extreme caution, starting with very low doses of tyramine and with continuous blood pressure monitoring.
Troubleshooting Guides
Troubleshooting Unexpected Side Effects
| Observed Side Effect | Potential Cause | Troubleshooting Steps |
| Sudden increase in blood pressure, tachycardia | Tyramine interaction. | 1. Immediately cease administration of any substances. 2. Confirm the diet is tyramine-free. 3. Review all experimental compounds for potential interactions. 4. In future experiments, ensure strict dietary control. |
| Seizures, severe tremors | High dose of this compound, potential interaction with other compounds. | 1. Lower the dose of this compound in subsequent experiments. 2. Review all co-administered substances for potential drug interactions. 3. Consider a different route of administration that may have a slower absorption rate (e.g., oral gavage vs. intraperitoneal injection). |
| Lethargy, decreased locomotor activity | Sedative effects of this compound. | 1. Reduce the dose. 2. Conduct behavioral testing at a consistent time point after dosing to account for acute sedative effects. 3. If sedation persists, consider if the chosen dose is too high for the intended therapeutic effect. |
| Elevated liver enzymes (ALT, AST) | Hepatotoxicity. | 1. Reduce the dose or discontinue treatment. 2. Monitor liver function more frequently. 3. Ensure the vehicle used for administration is non-toxic. |
| Agitation, restlessness, hyperthermia | Serotonin Syndrome. | 1. Immediately discontinue this compound and any other serotonergic agents. 2. Provide supportive care to manage symptoms. 3. In future experiments, avoid co-administration with other serotonergic drugs. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation of this compound Solution:
-
Determine the desired concentration of this compound based on the target dose (mg/kg) and the volume to be administered (typically 1-5 ml/kg for rats).
-
This compound is sparingly soluble in water. A common vehicle is sterile water with a small amount of a suspending agent like 0.5% methylcellulose (B11928114) or Tween 80.
-
Prepare the solution fresh daily and protect it from light.
-
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Hold the rat firmly but gently, with its back against your palm and your fingers securing its head and forelimbs.
-
-
Gavage Procedure:
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the this compound solution slowly.
-
Carefully remove the needle and return the rat to its cage.
-
-
Post-Administration Monitoring:
-
Observe the rat for at least 30 minutes for any immediate adverse reactions such as regurgitation or respiratory distress.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Rats
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline). Ensure the pH is close to neutral to minimize irritation.
-
-
Animal Restraint:
-
Restrain the rat securely, exposing the abdomen. One person can restrain while another injects, or a single experienced person can perform the procedure.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Use a 23-25 gauge needle.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate slightly to ensure you have not entered a blood vessel or organ.
-
Inject the solution slowly.
-
-
Post-Injection Monitoring:
-
Observe the rat for any signs of pain, distress, or leakage from the injection site.
-
Protocol 3: Monitoring for Cardiovascular Side Effects
-
Blood Pressure and Heart Rate Measurement:
-
Use a non-invasive tail-cuff system for conscious rats.
-
Acclimate the rats to the restraining device and tail cuff for several days before the experiment to minimize stress-induced fluctuations.
-
Take baseline measurements before this compound administration.
-
Measure blood pressure and heart rate at regular intervals after dosing (e.g., 1, 2, 4, and 24 hours post-dose) to capture both acute and sustained effects.
-
Protocol 4: Assessment of Behavioral Side Effects
-
Open Field Test:
-
To assess general locomotor activity and anxiety-like behavior.
-
Place the rat in the center of a square arena and record its activity for a set period (e.g., 5-10 minutes).
-
Parameters to measure include distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Forced Swim Test:
-
To assess for potential pro-depressive or antidepressant-like effects, which can be confounded by motor side effects.
-
Rats are placed in a cylinder of water from which they cannot escape.
-
Measure the duration of immobility. Increased immobility can indicate a depressive-like state, while decreased immobility can suggest an antidepressant effect. Be cautious as motor impairment can also affect this measure.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose optimization.
Caption: Troubleshooting decision tree for adverse events.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Potentiation of tyramine pressor responses in conscious rats by reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marplan (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. Diagnostic performance of traditional hepatobiliary biomarkers of drug-induced liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hey.nhs.uk [hey.nhs.uk]
- 6. Marplan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Isocarboxazid stability issues in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of Isocarboxazid in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A and MAO-B, this compound increases the levels of these neurotransmitters in the synaptic cleft, which is the basis for its use as an antidepressant.[1][3][4]
Q2: How stable is this compound in aqueous solutions and cell culture media?
A2: There is limited specific data on the stability of this compound in cell culture media under typical incubation conditions (37°C, 5% CO₂). Generally, drug stability in solution is influenced by factors such as temperature, pH, light, and the presence of other reactive molecules in the media.[5][6] For long-term experiments, it is crucial to determine the stability of this compound under your specific experimental conditions. It is recommended to prepare fresh dilutions of this compound in media for each medium change to minimize potential degradation.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark.[7] When preparing working solutions, dilute the DMSO stock directly into pre-warmed cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How often should I change the medium containing this compound in a long-term experiment?
A4: For long-term cell culture experiments, it is generally recommended to perform partial media changes (e.g., replacing 50% of the media) every 2-3 days.[8][9] This helps to replenish nutrients and remove waste products while maintaining a relatively stable concentration of the drug. Given the unknown stability of this compound in culture media over extended periods, regular media changes with freshly diluted drug are critical for maintaining the intended effective concentration.
Q5: What are the potential downstream signaling effects of this compound in neuronal cultures?
A5: By inhibiting MAO, this compound leads to an accumulation of serotonin, norepinephrine, and dopamine. These neurotransmitters then act on their respective postsynaptic and presynaptic receptors, leading to a cascade of downstream signaling events. These can include modulation of adenylyl cyclase and phospholipase C pathways, alterations in intracellular calcium levels, and regulation of gene expression through transcription factors like CREB (cAMP response element-binding protein).[10][11][12] The specific effects will depend on the neuronal cell type and the repertoire of receptors they express.
Troubleshooting Guides
Issue 1: Inconsistent or declining effects of this compound over time.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | The compound may be degrading in the cell culture medium at 37°C. |
| Solution: Prepare fresh this compound-containing media for each feeding. Increase the frequency of media changes. Perform a stability study to determine the half-life of this compound under your specific culture conditions (see Experimental Protocols). | |
| Cellular Metabolism | Cells may be metabolizing the this compound, reducing its effective concentration. |
| Solution: Increase the frequency of media changes. Consider using a higher initial concentration if cytotoxicity is not a concern. | |
| Changes in Cell Culture | Overgrowth of glial cells in neuronal cultures can alter the cellular response.[13] |
| Solution: Monitor the purity of your neuronal cultures. If glial overgrowth is an issue, consider using a mitotic inhibitor like Ara-C for a limited duration, being mindful of its potential neurotoxicity.[13] |
Issue 2: Observed Cytotoxicity or Poor Cell Health
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | The concentration of this compound may be too high for the specific cell type, leading to off-target effects or toxicity. |
| Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your cell line. Start with a lower concentration and titrate up. | |
| DMSO Toxicity | The final concentration of DMSO in the culture medium may be too high. |
| Solution: Ensure the final DMSO concentration is below 0.1%. Prepare a higher concentration stock solution of this compound to minimize the volume of DMSO added to the culture. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. | |
| Accumulation of Toxic Metabolites | Cellular metabolism of this compound or the increased levels of monoamines could lead to the production of toxic byproducts. |
| Solution: Increase the frequency of media changes to remove waste products and potential toxic metabolites. | |
| Poor General Cell Culture Health | The observed cell death may be unrelated to the this compound treatment. |
| Solution: Review your general cell culture practices, including media quality, incubator conditions (temperature, CO₂, humidity), and sterile technique.[8][13] |
Experimental Protocols
Protocol 1: General Method for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM/F12 with supplements)
-
Sterile, conical tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Appropriate mobile phase for HPLC
-
Solvents for sample preparation (e.g., methanol (B129727), acetonitrile)
Procedure:
-
Preparation of this compound-Spiked Medium: Prepare a solution of this compound in your cell culture medium at the final concentration you plan to use in your experiments.
-
Incubation: Aliquot the this compound-spiked medium into sterile tubes. Place the tubes in a 37°C, 5% CO₂ incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one tube from the incubator.
-
Sample Storage: Immediately freeze the collected sample at -80°C to halt any further degradation until analysis.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
Precipitate proteins by adding a cold solvent like methanol or acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Filter the supernatant through a syringe filter into an HPLC vial.
-
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can calculate the degradation rate and the half-life of the compound under your experimental conditions.
Protocol 2: Long-Term Treatment of Neuronal Cultures with this compound
This protocol provides a general workflow for the chronic exposure of primary or iPSC-derived neuronal cultures to this compound.
Materials:
-
Healthy, mature neuronal cultures
-
This compound stock solution in DMSO
-
Complete neuronal culture medium, pre-warmed to 37°C
Procedure:
-
Establish Healthy Cultures: Ensure your neuronal cultures are healthy and have established a stable network before beginning treatment.
-
Prepare Treatment Medium: On the day of the media change, thaw an aliquot of the this compound stock solution. Dilute the stock solution into the pre-warmed complete neuronal medium to the desired final concentration. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Media Change:
-
Carefully remove 50% of the conditioned medium from each well of your neuronal culture.
-
Slowly add an equal volume of the freshly prepared treatment medium (or vehicle control medium) to the respective wells.
-
-
Incubation: Return the culture plate to the 37°C, 5% CO₂ incubator.
-
Repeat Treatment: Repeat the media change (Step 3) every 2-3 days for the duration of your experiment.
-
Monitoring: Regularly monitor the health and morphology of the neurons throughout the experiment using microscopy.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting stability of drugs | PPTX [slideshare.net]
- 6. ijsdr.org [ijsdr.org]
- 7. medkoo.com [medkoo.com]
- 8. biocompare.com [biocompare.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
- 11. Associations Among Monoamine Neurotransmitter Pathways, Personality Traits, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dendrotek.ca [dendrotek.ca]
Troubleshooting inconsistent results in Isocarboxazid behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Isocarboxazid behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a non-selective and irreversible monoamine oxidase inhibitor (MAOI).[1] Its primary mechanism of action involves inhibiting the activity of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[2] This inhibition prevents the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to their increased availability in the synaptic cleft.[2][3][4] This modulation of neurotransmitter levels is thought to be the basis for its antidepressant and anxiolytic effects.[4]
Q2: What are the common behavioral tests used to assess the effects of this compound?
Commonly used behavioral assays include:
-
Forced Swim Test (FST): To assess antidepressant-like activity by measuring immobility time.
-
Elevated Plus Maze (EPM): To evaluate anxiety-like behavior by measuring time spent in and entries into the open arms.
-
Open Field Test (OFT): To assess locomotor activity and anxiety-like behavior by measuring distance traveled and time spent in the center of the arena.
Q3: What are some potential reasons for inconsistent results in my this compound behavioral studies?
Inconsistencies in behavioral studies with this compound can arise from a variety of factors, including:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion between species and even strains of rodents can lead to different effective concentrations at the target site.
-
Dose and Administration: The dose, route of administration, and whether the administration is acute or chronic can significantly impact behavioral outcomes.
-
Experimental Protocol Variations: Minor differences in experimental procedures, such as handling, habituation, and the specific parameters of the behavioral test, can introduce variability.
-
Animal-Specific Factors: The species, strain, age, sex, and even the gut microbiome of the animals can influence their response to this compound.
-
Environmental Factors: Housing conditions, diet, and the time of day testing is conducted can all affect behavioral results.
Troubleshooting Guides
Issue 1: Lack of Expected Antidepressant-like Effect in the Forced Swim Test (FST)
| Potential Cause | Troubleshooting Step |
| Inadequate Dose | Ensure the dose of this compound is within the effective range for the specific rodent species and strain being used. A full dose-response study is recommended to determine the optimal dose. |
| Insufficient Treatment Duration | For chronic studies, ensure the treatment duration is sufficient to induce neuroadaptive changes. The antidepressant effects of MAOIs can have a delayed onset. |
| High Baseline Immobility | If control animals show excessively high immobility, it may mask the effects of the drug. Review animal handling and pre-test stress levels. |
| Incorrect Scoring of Behavior | Ensure that immobility is scored correctly and consistently. Automated scoring software can help reduce observer bias. |
| Strain-Specific Response | Different rodent strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants. Consider using a different, well-characterized strain. |
Issue 2: Inconsistent or Unclear Anxiolytic/Anxiogenic Effects in the Elevated Plus Maze (EPM)
| Potential Cause | Troubleshooting Step |
| Biphasic Dose-Response | This compound, like other psychoactive drugs, may exhibit a biphasic (U-shaped) dose-response curve. Test a wider range of doses to identify both anxiolytic and potentially anxiogenic effects at higher concentrations. |
| Locomotor Effects Confounding Results | This compound can alter locomotor activity, which can confound the interpretation of EPM data. Always analyze locomotor activity (e.g., total arm entries) in conjunction with anxiety-related measures. The Open Field Test can be used as a complementary test to assess locomotor effects. |
| Environmental Aversiveness | The lighting conditions and overall aversiveness of the maze can influence the baseline level of anxiety and the sensitivity to anxiolytic drugs. Standardize and report these conditions. |
| Prior Test Experience | Previous exposure to the EPM can alter subsequent behavior. Ensure animals are naive to the maze for each test. |
| Handling and Acclimation | Inadequate handling and acclimation to the testing room can increase baseline anxiety and mask drug effects. Implement a consistent handling and acclimation protocol. |
Issue 3: Variable Locomotor Activity in the Open Field Test (OFT)
| Potential Cause | Troubleshooting Step |
| Dose-Dependent Hyper- or Hypo-activity | This compound can induce either increases or decreases in locomotor activity depending on the dose. Conduct a dose-response study to characterize these effects. |
| Time-Dependent Effects | The effect of this compound on locomotor activity may change over time after administration. Measure activity at different time points post-injection to capture the full time-course of the drug's effect. |
| Habituation to the Arena | The novelty of the open field is a key factor. Ensure the testing duration is appropriate to observe habituation, and that the arena is properly cleaned between animals to remove olfactory cues. |
| Acute vs. Chronic Dosing | Acute and chronic administration of this compound can have different effects on locomotor activity. The chosen dosing regimen should align with the research question. |
| Strain and Species Differences | Baseline locomotor activity and responsiveness to drugs can vary significantly between different rodent strains and species. |
Data Presentation
Table 1: Illustrative Dose-Response of this compound in the Forced Swim Test (FST) in Mice
| Dose (mg/kg, i.p.) | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | 180 ± 10 |
| 5 | 150 ± 12 |
| 10 | 110 ± 8* |
| 20 | 95 ± 7** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical.
Table 2: Illustrative Dose-Response of this compound in the Elevated Plus Maze (EPM) in Rats
| Dose (mg/kg, p.o.) | Time in Open Arms (%) (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 15 ± 2 | 25 ± 3 |
| 2.5 | 25 ± 3 | 28 ± 4 |
| 5 | 35 ± 4** | 32 ± 3 |
| 10 | 20 ± 3 | 45 ± 5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical. Note the potential for increased locomotor activity at the highest dose.
Table 3: Illustrative Dose-Response of this compound in the Open Field Test (OFT) in Mice
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (%) (Mean ± SEM) |
| Vehicle | 3500 ± 250 | 8 ± 1 |
| 5 | 4500 ± 300 | 12 ± 2 |
| 10 | 6000 ± 400 | 15 ± 2 |
| 20 | 5000 ± 350* | 10 ± 1.5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical. Note the potential for a biphasic effect on locomotor activity.
Experimental Protocols
Forced Swim Test (FST) Protocol (Mouse)
-
Apparatus: A transparent plastic cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place the mouse into the cylinder for a 6-minute session.
-
Record the entire session using a video camera.
-
After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for a few minutes before returning it to its home cage.
-
-
Scoring: Score the last 4 minutes of the test for immobility, which is defined as the absence of all movement except for that required to keep the head above water.
Elevated Plus Maze (EPM) Protocol (Rat)
-
Apparatus: A plus-shaped maze with two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) elevated 50 cm from the floor.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with a video camera and use tracking software for analysis.
-
-
Measures:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Open Field Test (OFT) Protocol (Mouse)
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) with a floor divided into a central and a peripheral zone.
-
Procedure:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the session with a video camera and use tracking software for analysis.
-
-
Measures:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Rearing frequency.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: General experimental workflow for this compound behavioral studies.
References
Identifying and minimizing impurities in custom Isocarboxazid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and minimizing impurities during the custom synthesis of Isocarboxazid.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in custom this compound synthesis?
A1: Impurities in this compound synthesis can be broadly categorized into three types as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These are the most common and can arise from starting materials, byproducts of side reactions, intermediates, and degradation products.[1] A known potential organic impurity in this compound synthesis is 2-Benzyl-5-(2-oxopropyl)-2,3-dihydro-4H-1,2,3-triazol-4-one.[2] Unreacted starting materials, such as benzylhydrazine (B1204620) and hydrazine, are also common process-related impurities.
-
Inorganic Impurities: These can include reagents, catalysts, heavy metals, or salts used in the synthesis process.
-
Residual Solvents: These are organic solvents used during the synthesis or purification process that are not completely removed.
Q2: What are the primary sources of these impurities?
A2: The primary sources of impurities in this compound synthesis include:
-
Starting Materials: Impurities present in the initial raw materials, such as 5-methyl-3-isoxazolecarboxylic acid and benzylhydrazine, can be carried through the synthesis.
-
Side Reactions: Unwanted reactions occurring in parallel to the main synthesis reaction can generate byproducts.
-
Degradation: The this compound molecule itself can degrade under certain conditions of heat, light, pH, or oxidation, forming degradation products.
-
Reagents and Solvents: Impurities in the reagents and solvents used throughout the process can be introduced into the final product.
Q3: How can I minimize the formation of impurities during synthesis?
A3: Minimizing impurity formation requires careful control over the reaction conditions. Key strategies include:
-
High-Purity Starting Materials: Use well-characterized starting materials with low levels of known impurities.
-
Process Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reactants to favor the desired reaction and minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Purification: Employ effective purification techniques, such as recrystallization, to remove impurities from the final product.
Troubleshooting Guides
Problem 1: High Levels of Unreacted Benzylhydrazine Detected
Possible Cause:
-
Incorrect Stoichiometry: An excess of benzylhydrazine was used in the reaction.
-
Incomplete Reaction: The reaction did not go to completion, leaving unreacted starting materials.
-
Inefficient Purification: The purification method was not effective in removing unreacted benzylhydrazine.
Solutions:
-
Optimize Stoichiometry: Carefully control the molar ratio of 5-methyl-3-isoxazolecarboxylic acid (or its derivative) to benzylhydrazine. A slight excess of the carboxylic acid derivative may be used to ensure complete consumption of benzylhydrazine.
-
Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of benzylhydrazine and determine the optimal reaction time.
-
Improve Purification:
-
Recrystallization: this compound can be purified by recrystallization from a suitable solvent system to remove soluble impurities like benzylhydrazine.
-
Washing: Washing the crude product with a solvent in which this compound is sparingly soluble but benzylhydrazine is soluble can help remove this impurity.
-
Problem 2: Presence of Unknown Impurities in the Final Product
Possible Cause:
-
Side Reactions: Unidentified side reactions may be occurring under the current reaction conditions.
-
Degradation: The product may be degrading during the reaction, work-up, or purification.
-
Contaminated Reagents or Solvents: Impurities in the chemicals used may be reacting to form new byproducts.
Solutions:
-
Impurity Identification:
-
LC-MS/MS: Use Liquid Chromatography-Mass Spectrometry/Mass Spectrometry to separate the impurities and obtain their mass-to-charge ratio, which can help in determining their molecular weight and elemental composition.
-
NMR Spectroscopy: Isolate the impurities using techniques like preparative HPLC and characterize their structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, etc.).
-
-
Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions. This will help to intentionally generate degradation products and develop analytical methods to detect them, providing insight into the potential degradation pathways of this compound.
-
Reaction Condition Optimization: Once the structure of an impurity and its potential formation mechanism are understood, modify the reaction conditions (e.g., temperature, pH, solvent) to minimize its formation.
Quantitative Data Summary
The acceptable limits for impurities in an Active Pharmaceutical Ingredient (API) like this compound are defined by regulatory bodies such as the International Council for Harmonisation (ICH). These limits are based on the maximum daily dose of the drug.
| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Organic Impurities | > 0.05% | > 0.10% or 1.0 mg/day intake (whichever is lower) | > 0.15% or 1.0 mg/day intake (whichever is lower) |
| Residual Solvents | - | - | Limits are based on the solvent's toxicity class (Class 1, 2, or 3) |
| Inorganic Impurities | - | - | Controlled based on pharmacopeial standards and safety data |
Note: These are general ICH Q3A/Q3B guidelines and may vary based on the specific drug and its administration route. Always refer to the latest regulatory guidelines for specific requirements.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This protocol outlines a general procedure for developing a stability-indicating HPLC method for the analysis of this compound and its potential impurities.
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
The gradient program should be optimized to achieve good resolution between this compound and all potential impurities.
-
-
Detector: Use a UV detector set at a wavelength where this compound and its impurities have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (usually the mobile phase or a component of it).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the this compound sample in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the sample in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and heat at a controlled temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Thermal Degradation: Expose the solid sample to dry heat at an elevated temperature (e.g., 80-100 °C).
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to identify and quantify any degradation products formed.
Visualizations
Caption: Workflow for this compound synthesis, purification, and impurity analysis.
Caption: Troubleshooting logic for addressing impurities in this compound synthesis.
References
Isocarboxazid Technical Support Center: Troubleshooting Off-Target Effects in Data Interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the off-target effects of Isocarboxazid in experimental data interpretation. The following information is intended to help researchers design experiments and interpret results with a clear understanding of this compound's polypharmacology.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1: this compound's primary on-target effect is the irreversible, non-selective inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] This inhibition leads to increased levels of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the central nervous system.[2][3]
While comprehensive public data on this compound's binding affinity to a wide range of off-target receptors is limited, its known off-target effects are primarily inferred from clinical side effects and drug-drug interactions. These include:
-
Inhibition of other enzymes: this compound is known to interact with cytochrome P450 (CYP) enzymes, which can lead to significant drug-drug interactions.
-
Interactions with other neurotransmitter systems: Side effects such as drowsiness, dizziness, and dry mouth suggest potential interactions with histaminergic, cholinergic, and adrenergic receptors, although specific binding affinities are not well-documented in publicly available literature.
Q2: My experimental results are inconsistent with purely MAO inhibition. What could be the cause?
A2: If your results are not fully explained by MAO inhibition, consider the following potential off-target effects of this compound:
-
Inhibition of Cytochrome P450 Enzymes: this compound can inhibit the metabolism of other compounds in your experimental system, leading to altered concentrations and unexpected effects.
-
Interaction with Other Receptors: As mentioned, this compound may have weak to moderate affinity for other receptors, which could modulate signaling pathways in your specific cell or animal model.
-
Downstream Effects of MAO Inhibition: The sustained elevation of monoamines can lead to adaptive changes in receptor expression and sensitivity over time, which may complicate the interpretation of longer-term experiments.
To investigate these possibilities, consider implementing some of the experimental protocols outlined in the Troubleshooting Guides section.
Troubleshooting Guides
Problem 1: Unexplained Cellular Phenotype or Animal Behavior
If you observe a cellular phenotype or animal behavior that cannot be directly attributed to MAO inhibition, it is crucial to consider potential off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating unexplained experimental phenotypes.
Problem 2: Suspected Drug-Drug Interaction in Co-treatment Studies
When using this compound in combination with other compounds, unexpected potentiation or inhibition of the other compound's effect may occur.
Troubleshooting Steps:
-
Identify the Metabolic Pathway of the Co-administered Drug: Determine which cytochrome P450 enzymes are responsible for the metabolism of the second compound.
-
Assess for CYP Inhibition: Conduct an in vitro CYP inhibition assay using human liver microsomes to determine the IC50 of this compound for the relevant CYP isoforms.
-
Consider Pharmacodynamic Interactions: Evaluate if the co-administered drug's mechanism of action could be indirectly affected by the increased monoamine levels induced by this compound.
Quantitative Data Summary
Due to the limited availability of public, comprehensive screening data for this compound, the following tables summarize its known interactions and clinical observations that can inform researchers about its potential off-target liabilities.
Table 1: Clinically Significant Drug-Drug Interactions of this compound
| Interacting Drug Class | Example(s) | Potential Consequence | Putative Off-Target Mechanism |
| Serotonergic Agents | SSRIs (e.g., Fluoxetine), SNRIs, TCAs | Serotonin Syndrome[1][3] | On-target MAO-A inhibition leading to excessive serotonin |
| Sympathomimetics | Pseudoephedrine, Phenylephrine | Hypertensive Crisis[4] | On-target MAO-A and MAO-B inhibition preventing breakdown of sympathomimetic amines |
| CNS Depressants | Alcohol, Barbiturates, Benzodiazepines | Enhanced Sedation and Respiratory Depression[3][4] | Unknown; potentially involves GABAergic or histaminergic systems |
| Antihypertensives | Thiazide diuretics | Potentiated Hypotension[1] | Unknown |
| Dextromethorphan (B48470) | Dextromethorphan | Psychosis or bizarre behavior[4] | Serotonergic effects of dextromethorphan are potentiated |
Table 2: Common Side Effects of this compound and Hypothesized Off-Target Interactions
| Side Effect | Incidence | Hypothesized Off-Target System(s) |
| Dizziness | Common[5] | Adrenergic, Histaminergic |
| Drowsiness | Common[5] | Histaminergic, Cholinergic |
| Dry Mouth | Common[5] | Cholinergic (anticholinergic effect) |
| Orthostatic Hypotension | Common[6] | Adrenergic |
| Weight Gain | Common[5] | Histaminergic, Serotonergic |
| Insomnia | Common[5] | Serotonergic, Noradrenergic |
| Hepatotoxicity | Rare[7] | Formation of toxic metabolites |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on major human CYP450 isoforms.
Methodology:
-
Materials: Human liver microsomes (pooled), specific CYP isoform substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9), NADPH regenerating system, this compound, and positive control inhibitors.
-
Procedure: a. Pre-incubate human liver microsomes with a range of this compound concentrations (e.g., 0.1 to 100 µM) and the NADPH regenerating system for a set time (e.g., 30 minutes) to account for potential mechanism-based inhibition. b. Initiate the reaction by adding the specific CYP isoform substrate. c. After a defined incubation period, stop the reaction (e.g., with acetonitrile). d. Analyze the formation of the metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC50 value for each CYP isoform by plotting the percent inhibition against the logarithm of the this compound concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Proteome-Wide Off-Target Identification
Objective: To identify the intracellular protein targets and off-targets of this compound in a cellular context.
Methodology:
Caption: Workflow for proteome-wide off-target identification using CETSA®.
Signaling Pathways
Primary Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of MAO-A and MAO-B, leading to an increase in the levels of monoamine neurotransmitters in the synaptic cleft.
Caption: this compound inhibits MAO, increasing monoamine levels in the synapse.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (Marplan) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Isocarboxazid-Induced Seizures in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the mitigation of Isocarboxazid-induced seizures in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced seizures?
This compound is a monoamine oxidase inhibitor (MAOI) that increases the synaptic levels of neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) by inhibiting their breakdown.[1][2] While the exact mechanism of this compound-induced seizures is not fully elucidated, it is hypothesized to involve an imbalance between excitatory and inhibitory neurotransmission. This imbalance may result from excessive stimulation of postsynaptic neurons due to elevated neurotransmitter levels, potentially leading to a state of hyperexcitability and seizures.[3][4]
Q2: Which animal models are suitable for studying this compound-induced seizures?
Standard preclinical models for assessing anticonvulsant efficacy can be adapted to study this compound-induced seizures. These include the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure model.[5][6][7] The MES model is considered a benchmark for identifying potential therapeutic agents against generalized tonic-clonic seizures, while the PTZ model is used to screen compounds for activity against myoclonic and absence seizures.[8] Researchers can induce seizures with a high dose of this compound and then administer potential mitigating agents to assess their efficacy.
Q3: What are the primary pharmacological strategies to mitigate this compound-induced seizures?
Based on the general principles of seizure management, two primary strategies are proposed:
-
Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic neurotransmission can counteract neuronal hyperexcitability. Benzodiazepines, such as diazepam, are positive allosteric modulators of GABA-A receptors and have been shown to be effective in controlling seizures in various animal models.[9][10][11]
-
Modulation of Glutamatergic Excitotoxicity: Glutamate (B1630785) is the major excitatory neurotransmitter. Overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, can lead to excessive neuronal firing and excitotoxicity. NMDA receptor antagonists have demonstrated anticonvulsant effects in several animal models of seizures.[12][13][14][15]
Troubleshooting Guide
Problem: High incidence of mortality in animals after this compound administration.
-
Possible Cause: The dose of this compound is too high, leading to severe, uncontrolled seizures and subsequent mortality.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the convulsive dose 50 (CD50) of this compound in your specific animal model and strain.
-
Pre-treatment with Anticonvulsants: For initial studies, consider pre-treating a cohort of animals with a known anticonvulsant, like diazepam, to establish a baseline for survival and seizure control.[16]
-
Supportive Care: Ensure adequate ventilation and temperature control for the animals post-seizure to prevent secondary complications.
-
Problem: Inconsistent seizure induction with this compound.
-
Possible Cause: Variability in drug absorption, metabolism, or individual animal susceptibility.
-
Troubleshooting Steps:
-
Standardize Administration Route: Ensure consistent administration of this compound (e.g., intraperitoneal, oral gavage) across all animals.
-
Control for Biological Variables: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions.
-
Fasting: A short period of fasting before drug administration can sometimes improve the consistency of drug absorption.
-
Problem: The chosen mitigating agent is not effective in reducing seizure severity.
-
Possible Cause: The mechanism of action of the agent does not target the specific pathways involved in this compound-induced seizures, or the dosage is inappropriate.
-
Troubleshooting Steps:
-
Re-evaluate Mechanism: Consider the proposed mechanism of this compound's proconvulsant effects. If a GABAergic agent is ineffective, explore the glutamatergic system with an NMDA receptor antagonist.
-
Dose-Escalation Study: Perform a dose-escalation study for the mitigating agent to determine its effective dose range against this compound-induced seizures.
-
Pharmacokinetic Analysis: If possible, measure the plasma and brain concentrations of the mitigating agent to ensure it is reaching the target site at therapeutic levels.
-
Quantitative Data Summary
The following tables summarize the efficacy of various anticonvulsant agents in established animal seizure models. While this data is not specific to this compound-induced seizures, it provides a valuable reference for selecting and dosing potential mitigating agents in your experiments.
Table 1: Efficacy of NMDA Receptor Antagonists in Animal Seizure Models
| Compound | Animal Model | Seizure Induction | Route of Administration | Effective Dose (ED50) | Reference |
| MK-801 | Rat | 4-Aminopyridine (B3432731) | i.p. | 0.25 mg/kg | [12] |
| MK-801 | Rat | Hippocampal Stimulation | i.p. | 1.4 mg/kg | [17] |
| CPP | Rat | Hippocampal Stimulation | i.p. | 6.4 mg/kg | [17] |
| Memantine | Mouse | Pentylenetetrazole | i.p. | Not specified | [13] |
Table 2: Efficacy of GABAergic Modulators and Other Anticonvulsants in Animal Seizure Models
| Compound | Animal Model | Seizure Induction | Route of Administration | Effective Dose (ED50) | Reference |
| Diazepam | Neonatal Dog | Flurothyl | i.v. | Not specified | [10] |
| Etifoxine | Mouse | Pentylenetetrazole | p.o. | 101 mg/kg | [18] |
| Etifoxine | Mouse | Maximal Electroshock | p.o. | 101 mg/kg | [18] |
| Cenobamate | Neonatal Rat | Pentylenetetrazole | Not specified | Dose-dependent efficacy | [19] |
Experimental Protocols
Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model (Adapted for this compound)
-
Animals: Male Swiss mice (20-25 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Drug Administration:
-
Administer the test compound (potential mitigating agent) or vehicle intraperitoneally (i.p.).
-
After a predetermined pre-treatment time (e.g., 30 minutes), administer a convulsant dose of this compound (determined from a pilot study) i.p.
-
-
Observation: Immediately after this compound injection, place the animal in an individual observation cage.
-
Seizure Assessment: Observe the animal for 30 minutes for the presence and latency of clonic seizures (convulsions of the whole body lasting more than 5 seconds).
-
Efficacy Criterion: The test compound is considered protective if it prevents the occurrence of clonic seizures.
Protocol 2: Maximal Electroshock (MES)-Induced Seizure Model (Adapted for this compound)
-
Animals: Male Wistar rats (100-150 g).
-
Acclimatization: Acclimatize animals for at least one week.
-
Drug Administration:
-
Administer the test compound or vehicle i.p.
-
At the time of predicted peak effect of the test compound, administer a sub-threshold dose of this compound.
-
-
Electroshock Application: Deliver a maximal electroshock stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.
-
Seizure Assessment: Observe the animal for the presence or absence of a tonic hindlimb extension.
-
Efficacy Criterion: The test compound is considered protective if it abolishes the tonic hindlimb extension phase of the seizure.[20]
Visualizations
Caption: Proposed mechanism of this compound-induced seizures.
Caption: Experimental workflow for testing mitigation strategies.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 4. Serotonin syndrome - Symptoms & causes - Mayo Clinic [mayoclinic.org]
- 5. mdpi.com [mdpi.com]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticonvulsants for Emergency Treatment of Seizures in Dogs and Cats - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 10. The effect of diazepam on neonatal seizure: in vivo 31P and 1H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Midazolam or Diazepam for Seizures? - Veterinary Emergency and Critical Care Society [veccs.digitellinc.com]
- 12. NMDA receptor antagonists protect against seizures and wet-dog shakes induced by 4-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DSpace [repository.escholarship.umassmed.edu]
- 15. Frontiers | Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Etifoxine: evaluation of its anticonvulsant profile in mice in comparison with sodium valproate, phenytoin and clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cenobamate suppresses seizures without inducing cell death in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Adjusting for Isocarboxazid's irreversible MAO inhibition in washout periods
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing experiments that require a washout period for the irreversible monoamine oxidase (MAO) inhibitor, Isocarboxazid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is a washout period necessary?
This compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine (B178648) class.[1][2] It works by covalently binding to and deactivating both MAO-A and MAO-B enzymes.[3][4] This inhibition leads to an accumulation of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain.[2][3][4] Because the inhibition is irreversible, the effect of the drug outlasts its presence in the bloodstream.[5] A washout period is crucial to allow for the synthesis of new MAO enzymes, thereby restoring normal enzymatic activity before introducing a new pharmacological agent that could interact with high levels of monoamines, preventing potentially severe adverse reactions like serotonin syndrome or hypertensive crisis.[3][6][7]
Q2: How long is the recommended washout period for this compound?
Due to the irreversible nature of the enzyme inhibition, the washout period is not determined by the drug's half-life, but rather by the time it takes for the body to synthesize new MAO enzymes.[4][5] For clinical practice, a washout period of at least 10 to 14 days is recommended after discontinuing this compound before starting another antidepressant.[8][9] Some sources suggest that the restoration of full MAO activity can take up to two weeks.[5] After stopping this compound, it is advised to wait at least 2 weeks before initiating treatment with SSRIs.[8] For researchers, the specific duration should be empirically determined based on the experimental model and the specific MAO subtype and tissue being studied.
Q3: What is the difference between this compound's plasma half-life and the duration of its pharmacological effect?
This compound has a relatively short plasma half-life of approximately 1.5 to 4 hours.[1][2][10] However, this pharmacokinetic parameter is not a reliable indicator of the duration of its pharmacological effect.[5] The irreversible binding to MAO means that enzyme activity remains inhibited long after the drug has been cleared from the plasma.[5] The recovery of MAO activity is dependent on the de novo synthesis of the enzyme, which is a much slower process.[11][12] Therefore, the pharmacodynamic effect is significantly longer than what the plasma half-life would suggest.
Q4: What are the potential risks of an inadequate washout period after this compound administration?
An insufficient washout period can lead to serious and potentially life-threatening drug interactions. The primary risks are:
-
Serotonin Syndrome: If a serotonergic agent (e.g., SSRIs, SNRIs, triptans) is administered before MAO activity is restored, excessive levels of serotonin can accumulate, leading to symptoms such as agitation, confusion, rapid heart rate, high blood pressure, dilated pupils, and in severe cases, seizures and death.[8][10]
-
Hypertensive Crisis: If a sympathomimetic agent or certain foods high in tyramine (B21549) are consumed, the inhibited MAO cannot break down these pressor amines, leading to a rapid and dangerous increase in blood pressure.[3][6][13] Symptoms can include severe headache, palpitations, and tachycardia.[6]
Q5: How does the rate of MAO enzyme regeneration differ between tissues?
The rate of MAO enzyme synthesis and turnover varies between different organs and tissues. Preclinical studies in rats have shown that the half-time for recovery of MAO activity is organ-specific. For instance, the half-time for MAO recovery is approximately 3 to 4 days in the liver, while in the brain, it is around 10 days.[11] This highlights the importance of considering the specific tissue of interest in your research when determining the necessary washout period.
Troubleshooting Guide
Issue 1: High variability in baseline neurotransmitter levels after the calculated washout period.
-
Possible Cause: The washout period may be insufficient for complete restoration of MAO activity in the specific brain region or tissue being studied. As noted, MAO regeneration rates can differ significantly between tissues.[11]
-
Troubleshooting Steps:
-
Extend the Washout Period: Increase the duration of the washout period in a pilot study and reassess neurotransmitter levels.
-
Directly Measure MAO Activity: Instead of relying solely on a time-based washout, perform an enzymatic assay to directly measure MAO-A and MAO-B activity in your tissue of interest to confirm the return to baseline levels.
-
Consider Animal-Specific Factors: Age, sex, and genetic strain of the experimental animals can influence enzyme turnover rates. Ensure consistency in these factors across your experimental groups.
-
Issue 2: Unexpected potentiation of a subsequently administered drug despite a standard 14-day washout.
-
Possible Cause: The subsequent drug may have a particularly high sensitivity to residual MAO inhibition or may have multiple mechanisms of action that are affected by elevated monoamine levels.
-
Troubleshooting Steps:
-
Review Drug-Drug Interactions: Thoroughly research the pharmacology of the second drug to identify any potential interactions with MAOIs or elevated monoamines. There are numerous known drug interactions with this compound.[14]
-
Staggered Dosing Study: In a pilot experiment, administer a lower dose of the second drug initially and carefully monitor for exaggerated effects.
-
Functional Assays: Conduct functional assays (e.g., behavioral tests in animals) to assess the physiological response to the second drug after the washout period to ensure a return to a normal response.
-
Issue 3: Difficulty in replicating washout period results from the literature.
-
Possible Cause: Differences in experimental protocols, such as the dose of this compound used, the duration of treatment, the specific animal model, or the assay used to measure MAO activity.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure your experimental protocol, including the formulation and administration of this compound, closely matches the cited literature.
-
Validate Assays: Validate your MAO activity assay using known positive and negative controls to ensure accuracy and reproducibility.
-
Dose-Response and Time-Course Studies: Conduct your own dose-response and time-course studies for this compound in your specific experimental system to establish the duration of MAO inhibition and the required washout period empirically.
-
Quantitative Data Summary
| Parameter | Value | Species/Tissue | Reference |
| This compound Plasma Half-life | 1.5 - 4 hours | Human | [1][2][10] |
| Recommended Clinical Washout Period | 10 - 14 days | Human | [8][9] |
| MAO Recovery Half-Time (Brain) | ~10 days | Rat | [11] |
| MAO Recovery Half-Time (Liver) | 3 - 4 days | Rat | [11] |
| MAO-B Half-life (Brain) | 30 - 40 days | Not Specified | [12] |
Detailed Experimental Protocol
Protocol: Empirical Determination of MAO-A and MAO-B Activity Recovery Following this compound Treatment in a Rodent Model
1. Objective: To determine the time-course of MAO-A and MAO-B enzyme activity recovery in a specific tissue (e.g., brain, liver) of a rodent model following the cessation of chronic this compound administration.
2. Materials:
-
This compound
-
Vehicle for this compound administration (e.g., saline, 0.5% methylcellulose)
-
Experimental animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Tissue homogenization buffer (e.g., phosphate (B84403) buffer with protease inhibitors)
-
MAO-A and MAO-B specific substrates (e.g., [14C]5-HT for MAO-A, [14C]β-phenylethylamine for MAO-B)
-
Selective MAO-A and MAO-B inhibitors for control experiments (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)
-
Scintillation fluid and vials
-
Spectrophotometer for protein quantification (e.g., Bradford or BCA assay)
3. Methods:
-
Animal Dosing:
-
Acclimate animals for at least one week before the start of the experiment.
-
Divide animals into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, orally) or vehicle to the respective groups daily for a predetermined period (e.g., 14 days) to achieve steady-state MAO inhibition.
-
-
Washout Period and Tissue Collection:
-
After the last dose, animals will be sacrificed at various time points during the washout period (e.g., Day 0, 2, 5, 7, 10, 14, 21, 28).
-
At each time point, euthanize a subset of animals from both the this compound and vehicle groups.
-
Rapidly dissect the tissue of interest (e.g., whole brain, specific brain regions, liver), snap-freeze in liquid nitrogen, and store at -80°C until analysis.
-
-
Tissue Preparation:
-
Thaw tissue on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant containing the mitochondrial fraction (where MAO is located) for the enzyme assay.
-
Determine the protein concentration of each homogenate.
-
-
MAO Activity Assay (Radiometric Method):
-
In separate reaction tubes, incubate a known amount of protein from the tissue homogenate with either the MAO-A specific substrate ([14C]5-HT) or the MAO-B specific substrate ([14C]β-phenylethylamine).
-
Include control tubes with a selective MAO-A inhibitor (clorgyline) or MAO-B inhibitor (selegiline) to confirm the specificity of the assay.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding an acid solution (e.g., 2N HCl).
-
Extract the deaminated radiolabeled metabolites into an organic solvent (e.g., ethyl acetate).
-
Measure the radioactivity of the extracted metabolites using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the MAO activity as nmol of substrate metabolized per mg of protein per minute.
-
For each time point, express the MAO activity in the this compound-treated group as a percentage of the activity in the vehicle-treated control group.
-
Plot the percentage of MAO activity recovery against the washout time (in days) to visualize the rate of enzyme regeneration.
-
Determine the time required to reach at least 90-95% of control MAO activity, which will be the empirically determined washout period for this specific experimental setup.
-
Visualizations
Caption: Mechanism of this compound's irreversible MAO inhibition and recovery.
Caption: Experimental workflow for determining an adequate washout period.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. marplan.com [marplan.com]
- 7. Marplan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. marplan.com [marplan.com]
- 10. google.com [google.com]
- 11. Rates of recovery of irreversibly inhibited monoamine oxidases: A measure of enzyme protein turnover | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. medworksmedia.com [medworksmedia.com]
- 14. drugs.com [drugs.com]
Technical Support Center: Isocarboxazid Degradation in Physiological Buffer Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of Isocarboxazid in physiological buffer solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Isocarboxazd in physiological buffer solutions?
This compound, like many pharmaceutical compounds, can be susceptible to degradation influenced by several factors. The principal contributors to its degradation in aqueous buffer solutions include:
-
pH: The stability of this compound can be significantly pH-dependent. Hydrolysis, a common degradation pathway for compounds with ester or amide functionalities, is often catalyzed by acidic or basic conditions.[1][2] The ionization state of the molecule, which is dictated by the solution's pH, can also influence its susceptibility to degradation.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation of the drug.[5][6][7]
-
Light (Photodegradation): Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic degradation.[8][9][10] The extent of photodegradation depends on the light's wavelength and intensity, as well as the duration of exposure.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen in the buffer can lead to oxidative degradation of the molecule.
-
Buffer Composition: While standard physiological buffers like Phosphate Buffered Saline (PBS) are commonly used, their components could potentially interact with the drug molecule, although this is less common.
Q2: What are the expected degradation products of this compound?
While specific degradation products for this compound in physiological buffers are not extensively documented in publicly available literature, potential degradation would likely involve the hydrolysis of the hydrazide bond. This could lead to the formation of 5-methyl-3-isoxazolecarboxylic acid and benzylhydrazine. Further degradation of these initial products may also occur. To definitively identify degradation products, techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are essential.[11][12][13][14]
Q3: How can I monitor the degradation of this compound in my experiments?
A stability-indicating analytical method is crucial for accurately monitoring the degradation of this compound. The most common and reliable technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[15][16] A well-developed HPLC method should be able to separate the intact this compound from its potential degradation products, allowing for the quantification of each species over time.
Q4: My this compound solution is showing rapid degradation. What are the possible causes and how can I troubleshoot this?
Rapid degradation can be attributed to several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of the Buffer | Verify the pH of your buffer solution using a calibrated pH meter. Ensure the pH is within the expected physiological range (e.g., 7.4 for PBS) and that the buffer has sufficient capacity to maintain this pH. |
| Elevated Storage Temperature | Store your this compound solutions at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C) for long-term stability. Avoid repeated freeze-thaw cycles.[6] |
| Exposure to Light | Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Conduct experiments under controlled lighting conditions.[8] |
| Contamination of Buffer | Prepare fresh buffer solutions using high-purity water and reagents. Filter the buffer before use to remove any particulate matter. |
| Oxidative Stress | If oxidation is suspected, consider de-gassing the buffer solution by sparging with an inert gas like nitrogen or argon before preparing the this compound solution. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug and to develop a stability-indicating analytical method.[17][18][19][20]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Calibrated pH meter
-
HPLC system with UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution in PBS at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution in PBS to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of remaining this compound and any degradation products formed.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Method Development Strategy:
-
Initial Conditions:
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically the wavelength of maximum absorbance).
-
-
Optimization:
-
Inject a mixture of the stressed samples generated from the forced degradation study.
-
Adjust the gradient profile, mobile phase composition, and pH to achieve adequate separation (resolution > 2) between the parent drug and all degradation peaks.
-
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 10.5 | 4.3 | |
| 24 | 65.7 | 25.1 | 9.2 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 70.1 | 22.8 | 7.1 | |
| 24 | 40.5 | 45.3 | 14.2 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 5.3 | 2.2 | |
| 24 | 80.3 | 14.6 | 5.1 | |
| Heat (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 98.1 | 1.2 | 0.7 | |
| 24 | 95.4 | 3.1 | 1.5 | |
| Photostability | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 90.8 | 6.9 | 2.3 | |
| 24 | 75.6 | 18.2 | 6.2 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijrpp.com [ijrpp.com]
- 19. openaccessjournals.com [openaccessjournals.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Technical Guide for Isocarboxazid Preclinical Research
An In-Depth Technical Support Resource for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering the common challenges associated with translating preclinical data on Isocarboxazid to clinical applications. The following frequently asked questions (FAQs) and troubleshooting guides address discrepancies in efficacy, pharmacokinetics, and toxicology between animal models and human subjects.
Frequently Asked Questions (FAQs)
FAQ 1: Why are the effective doses of this compound in our rat models not directly predictive of human therapeutic doses?
This is a frequent and critical challenge. The discrepancy arises from fundamental differences in physiology, metabolism, and the complexity of the conditions being modeled.
-
Metabolic Rate: Rodents generally have a much faster metabolic rate than humans. Consequently, a drug may be cleared more rapidly, requiring higher or more frequent dosing in rats to achieve therapeutic concentrations comparable to humans.
-
Animal Models of Depression: Preclinical models like the Forced Swim Test (FST) measure behavioral despair and are useful for screening antidepressant activity. However, they do not fully replicate the complex neurobiology and multifaceted symptoms of major depressive disorder in humans.[1] Therefore, the dose that reduces immobility time in a rat is not directly equivalent to a dose that alleviates clinical depression.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly between species. For instance, while specific pharmacokinetic data for this compound in rats is not extensively published, it is known that oral bioavailability of drugs can be very low in rats.[2][3] This contrasts with the ready absorption observed in humans.[4]
Troubleshooting Guide: Discrepancies in Efficacy Data
| Observed Issue | Potential Cause | Recommended Action |
| High doses of this compound are required to see an effect in the rat Forced Swim Test (FST) compared to expected human therapeutic concentrations. | 1. Rapid metabolism of this compound in rats. 2. The FST may not be sensitive to the specific mechanism of MAO inhibition at lower doses. 3. Strain differences in rats can affect behavioral responses to antidepressants.[5] | 1. Conduct a dose-response study to establish a clear dose-effect relationship in your chosen rat strain. 2. Measure brain MAO inhibition at different doses to correlate with behavioral outcomes. 3. Consider using a different animal model of depression, or a combination of models, to assess antidepressant-like activity. |
| This compound shows efficacy in our animal model, but similar compounds have failed in clinical trials. | 1. The animal model may have high predictive validity for a specific behavioral endpoint but lacks construct validity for the human disease state. 2. Off-target effects in the animal model may contribute to the observed efficacy. | 1. Thoroughly research the translational relevance of your chosen animal model for depression. 2. Investigate potential off-target pharmacology of this compound that may be species-specific. |
Quantitative Data Summary
A significant challenge in the preclinical to clinical translation of this compound is the limited availability of directly comparable quantitative data. The following tables summarize the available information and highlight these gaps.
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | Rat (Preclinical) | Human (Clinical) | Citation |
| Oral Bioavailability | Data not available; generally can be low for many compounds. | Readily absorbed from the GI tract; specific percentage not available. | [2][4] |
| Time to Peak Plasma Concentration (Tmax) | Data not available. | 3-5 hours | [4] |
| Elimination Half-life | Data not available. | 1.5-4 hours (Note: As an irreversible inhibitor, the pharmacodynamic effect is much longer than the half-life). | [6] |
| Metabolism | Metabolized in the liver, likely by carboxylesterase. | Metabolized in the liver. | [7][8] |
Table 2: Comparative Effective Doses of this compound
| Setting | Dose Range | Endpoint | Citation |
| Preclinical (Rat) | 1-5 mg/kg (for some antidepressants in FST) | Reduction of immobility time in the Forced Swim Test. | [5] |
| Clinical (Human) | 10-60 mg/day | Treatment of depression. | [9] |
Table 3: Comparative Toxicology of this compound
| Parameter | Rat (Preclinical) | Human (Clinical) | Citation |
| Oral LD50 | >25 g/kg | Not applicable. | [10] |
| Common Adverse Effects | Not well-documented in publicly available studies. | Drowsiness, dizziness, headache, insomnia, tremor, dry mouth, nausea, increased appetite, weight gain, sexual dysfunction. | [11] |
| Serious Adverse Effects | Not well-documented in publicly available studies. | Hypertensive crises, serotonin (B10506) syndrome, activation of mania, withdrawal syndrome, hypersensitivity reactions. | [11] |
Key Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Rats
This protocol is a widely used preclinical screen for antidepressant efficacy.
Objective: To assess the antidepressant-like activity of this compound by measuring the immobility time of rats in an inescapable water tank.
Materials:
-
Cylindrical water tank (approximately 50 cm high, 20 cm in diameter)
-
Water at 25°C
-
Video recording equipment
-
This compound and vehicle control
Procedure:
-
Habituation: On day 1, place each rat in the water tank filled to a depth of 30 cm for a 15-minute pre-swim session. This serves to induce a state of behavioral despair.
-
Drug Administration: Administer this compound or vehicle control at predetermined time points before the test session on day 2. A common dosing schedule is 23.5, 5, and 1 hour before the test.
-
Test Session: On day 2, place the rats back into the water tank for a 5-minute test session.
-
Data Analysis: Record the session and score the duration of immobility (floating with only minor movements to keep the head above water). A significant reduction in immobility time in the this compound-treated group compared to the vehicle group suggests antidepressant-like activity.
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound on MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human or rat MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine)
-
This compound at various concentrations
-
Spectrophotometer or fluorometer
-
Assay buffer
Procedure:
-
Enzyme Preparation: Prepare solutions of MAO-A and MAO-B in the assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of this compound for a set period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the MAO substrate.
-
Detection: Measure the formation of the product over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Challenges in translating preclinical data to clinical relevance.
References
- 1. youtube.com [youtube.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pharmacokinetics of isochlorgenic acid C in rats by HPLC-MS: Absolute bioavailability and dose proportionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veritastk.co.jp [veritastk.co.jp]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Comparison between procaine and this compound metabolism in vitro by a liver microsomal amidase-esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. RTECS NUMBER-RN0050000-Chemical Toxicity Database [drugfuture.com]
- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating MAO Inhibition Assays with Isocarboxazid: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reproducibility of monoamine oxidase (MAO) inhibition assays is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with the irreversible, non-selective MAO inhibitor, Isocarboxazid.
Monoamine oxidase (MAO) enzymes, existing as two isoforms, MAO-A and MAO-B, are critical in the metabolism of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576).[1][2][3] this compound functions by irreversibly binding to and inhibiting both of these isoforms, leading to an increase in the levels of these key brain chemicals.[1][2][3] This irreversible mechanism, while therapeutically significant, introduces specific complexities in in vitro assays that require careful consideration to avoid variability and ensure reliable data.
Frequently Asked Questions (FAQs)
Q1: Why is determining the IC50 value for this compound challenging and potentially misleading?
For irreversible inhibitors like this compound, the IC50 value is highly dependent on the pre-incubation time with the enzyme and the enzyme concentration. A longer pre-incubation will result in a lower IC50 value as more enzyme becomes irreversibly inactivated. Therefore, a single IC50 value without the context of pre-incubation time and enzyme concentration is not a reliable measure of potency. Instead of a simple IC50, it is more informative to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration required for half-maximal inactivation).
Q2: How should I prepare my this compound stock solution to avoid solubility issues?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For the assay, this stock solution should be serially diluted in the assay buffer to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay well is kept low (typically ≤1%) to avoid affecting enzyme activity. To minimize the risk of precipitation when diluting in aqueous buffer, perform intermediate dilutions and vortex thoroughly between steps.
Q3: What are the key differences between MAO-A and MAO-B that I should consider in my assay design?
MAO-A and MAO-B have different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for substrates like phenylethylamine and benzylamine. Both isoforms can metabolize dopamine and tyramine. When studying a non-selective inhibitor like this compound, it is essential to run parallel assays with both MAO-A and MAO-B enzymes to determine its inhibitory profile against each isoform.
Q4: What are essential controls to include in my this compound MAO inhibition assay?
To ensure the validity of your results, the following controls are critical:
-
No-inhibitor control: Contains the enzyme, substrate, and vehicle (e.g., DMSO) to measure 100% enzyme activity.
-
No-enzyme control: Contains the substrate and this compound to check for any non-enzymatic reaction or interference from the inhibitor.
-
Positive control: A known reversible inhibitor for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline (B1681611) or pargyline) to confirm assay performance.
-
Compound interference control: Incubate this compound with the detection reagents in the absence of the enzyme to check for autofluorescence or quenching of the fluorescent signal.
Troubleshooting Guide
High variability and unexpected results in MAO inhibition assays with this compound can often be traced back to specific experimental factors. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of this compound or other test compounds. | Run a control with the compound in the assay buffer without the enzyme. Subtract this background fluorescence from the experimental wells. |
| Contamination of reagents or microplates. | Use fresh, high-quality reagents and clean, dedicated labware. | |
| Low or no inhibition observed | Insufficient pre-incubation time. | As an irreversible inhibitor, this compound requires time to bind covalently to the enzyme. Optimize the pre-incubation time (e.g., 15, 30, 60 minutes) to ensure maximal inhibition. |
| This compound has degraded. | Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Inactive enzyme. | Use a new batch of enzyme and/or confirm its activity with a known potent inhibitor as a positive control. | |
| High variability between replicates | Poor solubility or precipitation of this compound. | Ensure this compound is fully dissolved in the final assay concentration. Visually inspect wells for any precipitation. Reduce the final DMSO concentration if possible, or consider using a different solubilizing agent if compatible with the assay. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions. | |
| Inconsistent pre-incubation times. | Ensure all wells are pre-incubated for the exact same duration. | |
| IC50 value differs significantly from literature | Different assay conditions. | As IC50 is highly dependent on assay parameters for irreversible inhibitors, compare your pre-incubation time, enzyme concentration, substrate concentration, and buffer conditions to the literature. It is more reliable to compare kinact/KI values. |
| Different enzyme source or purity. | The source and purity of the MAO enzyme can significantly impact inhibitor potency. Ensure consistency in the enzyme used across experiments. |
Experimental Protocols
Detailed Protocol: Fluorometric MAO Inhibition Assay for this compound
This protocol is a general guideline for a 96-well plate-based fluorometric assay to determine the inhibitory activity of this compound on MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., p-Tyramine for non-selective, or specific substrates for each isoform)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex® Red)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve final assay concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of the MAO substrate in assay buffer.
-
Prepare a detection reagent mixture containing the fluorescent probe and HRP in assay buffer, protected from light.
-
-
Assay Protocol:
-
Add 20 µL of the appropriate this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 20 µL of MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the irreversible binding of this compound to the enzyme.
-
Initiate the reaction by adding 20 µL of the MAO substrate working solution to all wells.
-
Immediately add 40 µL of the detection reagent mixture to all wells.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm for Amplex® Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
For determining kinact and KI, perform time-dependent inhibition studies by varying the pre-incubation time at multiple inhibitor concentrations. Plot the observed rate constant (kobs) against the inhibitor concentration.
-
Quantitative Data Summary
Due to the nature of irreversible inhibition, providing a single IC50 value for this compound is not informative. The table below illustrates the importance of experimental conditions on the apparent inhibitory potency.
| Parameter | MAO-A | MAO-B | Assay Conditions |
| Apparent IC50 | Dependent on pre-incubation time | Dependent on pre-incubation time | Pre-incubation of this compound with the enzyme is crucial. A longer pre-incubation will lead to a lower apparent IC50. |
| kinact/KI | To be determined experimentally | To be determined experimentally | This second-order rate constant is a more accurate measure of potency for irreversible inhibitors and is less dependent on assay conditions than the IC50. |
| Substrate | Serotonin, Norepinephrine, Tyramine, Dopamine | Phenylethylamine, Benzylamine, Tyramine, Dopamine | The choice of substrate can influence the apparent inhibitory activity. |
Visualizing Experimental Workflow and Pathways
Experimental Workflow for this compound MAO Inhibition Assay
Caption: Workflow for a fluorometric MAO inhibition assay with this compound.
MAO Signaling Pathway
Caption: Simplified signaling pathway of MAO-A and MAO-B and their inhibition by this compound.
Logical Relationship for Troubleshooting Assay Variability
Caption: Logical approach to troubleshooting sources of variability in MAO inhibition assays.
References
Best practices for handling and storing Isocarboxazid in the lab
This technical support center provides best practices for the handling and storage of Isocarboxazid in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research context?
This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[1] In a research setting, it is used to study the effects of increased levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the central nervous system and other tissues.[2][3] By inhibiting MAO, this compound prevents the degradation of these neurotransmitters, leading to their accumulation in the synaptic cleft and enhanced neuronal signaling.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[4] The compound is soluble in DMSO at concentrations up to 100 mg/mL, though achieving this may require sonication.[4] this compound is reported to be very slightly soluble in hot water and generally not soluble in water at room temperature.[5] For in vivo studies, complex vehicles are often required (see Experimental Protocols section).
Q3: What are the optimal storage conditions for solid this compound and its stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below. For stock solutions, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Q4: Is this compound sensitive to light?
While specific studies on the photosensitivity of this compound are not extensively published, many complex organic molecules can be susceptible to photodegradation.[6][7] Therefore, as a standard laboratory best practice, it is recommended to protect both the solid compound and its solutions from light by storing them in amber vials or by covering containers with aluminum foil.[8][9]
Q5: What are the main safety precautions to take when handling this compound?
This compound is classified as toxic if swallowed.[10] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Care should be taken to prevent dust generation.[11] All waste must be disposed of as hazardous material in accordance with local, state, and federal regulations.
Q6: Are there any known incompatibilities I should be aware of when designing my experiments?
Yes, this compound has numerous documented interactions, primarily with other drugs and certain food components. In a research context, it is crucial to avoid co-administration with other MAO inhibitors, serotonergic compounds (e.g., SSRIs), sympathomimetics, and central nervous system depressants.[11][12] When preparing media for in vitro experiments, be aware that high concentrations of tyramine (B21549) (found in aged protein-rich foods) should be avoided, as its metabolism is inhibited by this compound.[11]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the handling and use of this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Stepwise Dilution: Create an intermediate dilution in a small volume of pre-warmed (37°C) media, then add this to the final volume. 2. Slow Addition: Add the DMSO stock dropwise to the aqueous medium while vortexing or swirling to ensure rapid mixing. |
| High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Determine the kinetic solubility of this compound in your specific medium and work below this concentration. | |
| Low Temperature: The solubility of this compound may be lower at cooler temperatures. | Ensure your aqueous medium is pre-warmed to 37°C before adding the this compound stock solution. | |
| Inconsistent or no biological activity | Compound Degradation: Improper storage (e.g., repeated freeze-thaw cycles, exposure to light, moisture in DMSO) may have degraded the compound. | 1. Use fresh, properly stored aliquots for each experiment. 2. Ensure the use of anhydrous, high-purity DMSO. 3. Prepare working solutions fresh on the day of use. |
| Precipitation: The actual concentration of soluble compound is lower than calculated due to precipitation. | Visually inspect the final solution for any cloudiness or particulates. If observed, follow the troubleshooting steps for precipitation. | |
| Cloudiness or discoloration of stock solution over time | Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound and potentially promote hydrolysis. | 1. Use anhydrous DMSO and handle it in a way that minimizes exposure to atmospheric moisture. 2. Store aliquots in tightly sealed vials. |
| Photodegradation: Exposure to light may be causing the compound to degrade. | Store stock solutions in amber vials or wrapped in foil to protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 231.25 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Methodology:
-
Accurately weigh out 2.31 mg of this compound powder and transfer it to a sterile amber vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, use a sonication water bath for 5-10 minutes to aid dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4]
Protocol 2: General Procedure for Diluting this compound for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI)
-
Sterile tubes for dilution
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
To minimize "solvent shock," perform a serial or stepwise dilution. For a final concentration of 10 µM in 10 mL of media:
-
Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to create a 100 µM intermediate solution. Mix gently by pipetting.
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.
-
-
Ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Gently mix the final solution and visually inspect for any signs of precipitation before adding to the cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Protocol 3: Example Vehicle Formulation and Administration for In Vivo Mouse Studies
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Methodology: This protocol is based on a formulation with demonstrated solubility for this compound and is intended as a starting point.[4] The final concentrations and administration route should be optimized for the specific experimental design.
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This compound Solution Preparation:
-
Dissolve the required amount of this compound powder in the DMSO component first.
-
Sequentially add the PEG300, Tween-80, and finally the saline, mixing thoroughly after each addition.
-
A final concentration of at least 2.5 mg/mL is achievable with this vehicle.[4]
-
-
Administration:
-
An example dosage from a published study is 1 or 3 mg/kg, administered intraperitoneally (i.p.) to mice.[4]
-
The volume of injection should be calculated based on the animal's body weight and the final concentration of the drug solution.
-
It is recommended to prepare the formulation fresh on the day of use.
-
Always include a vehicle control group in the study design.
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Reference(s) |
| Solid Powder | N/A | -20°C | Up to 3 years | [4] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [4] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [4] |
| Working Solution | Aqueous Media | Room Temp / 37°C | Prepare fresh daily | [4] |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Quantitative Solubility | Qualitative Description | Reference(s) |
| DMSO | ≥ 100 mg/mL (may require sonication) | Soluble | [4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Soluble | [4] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Soluble | [4] |
| Water | Data not readily available | Very slightly soluble in hot water; practically insoluble at room temp | [5] |
| Ethanol | Data not readily available | Data not readily available | |
| PBS (pH 7.4) | Data not readily available | Expected to be very low |
Mandatory Visualizations
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. When Medications Are Sensitive to Light - Leibniz-Institut für Photonische Technologien e.V. [leibniz-ipht.de]
- 7. aulamedica.es [aulamedica.es]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. BD [lp.bd.com]
- 10. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. reference.medscape.com [reference.medscape.com]
How to control for Isocarboxazid's non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isocarboxazid. The following information will help you control for its non-specific binding in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in assays?
A1: this compound is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine (B178648) class of drugs.[1][2] It is primarily used as an antidepressant.[3] Non-specific binding in assays occurs when a compound interacts with surfaces or molecules other than its intended target.[4] This is a concern for small molecules like this compound as it can lead to high background signals, reduced assay sensitivity, and inaccurate data.[4]
Q2: What physicochemical properties of this compound might contribute to non-specific binding?
A2: this compound's properties suggest a potential for non-specific interactions. Its moderate lipophilicity, indicated by an XLogP3 value of 1.5, can lead to hydrophobic interactions with plasticware and other proteins.[1][5] As a neutral molecule with a formal charge of 0, electrostatic interactions are less likely to be the primary driver of non-specific binding, but hydrophobic and van der Waals forces may be significant.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H13N3O2 | [1][6] |
| Molecular Weight | 231.25 g/mol | [1][5] |
| XLogP3 | 1.5 | [1] |
| Formal Charge | 0 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 |[1] |
Troubleshooting Guides
Issue: High background signal in my assay when using this compound.
High background can obscure the specific signal from your target, leading to unreliable results. Below are common causes and solutions.
Potential Cause 1: Non-specific binding to assay plates and labware.
-
Solution:
-
Use Low-Binding Plates: Standard polystyrene plates can be hydrophobic. Consider using low-binding microplates with a hydrophilic coating to minimize interactions.[4]
-
Incorporate Blocking Agents: Pre-treating plates with a blocking agent can saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a common choice.[7][8]
-
Potential Cause 2: Hydrophobic and/or electrostatic interactions with assay components.
-
Solution:
Recommended Reagent Concentrations for Reducing Non-Specific Binding
| Reagent | Typical Concentration Range | Purpose | Reference |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites on surfaces. | [4][8] |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions. | [9][12] |
| Sodium Chloride (NaCl) | 50 mM - 200 mM | Shields electrostatic interactions. |[4][10] |
Issue: Inconsistent or non-reproducible results in my MAO inhibition assay.
Given that this compound is an irreversible inhibitor, specific controls are necessary to ensure data accuracy.
-
Solution:
-
Pre-incubation Step: Irreversible inhibitors like this compound require time to form a covalent bond with their target enzyme. It is crucial to include a pre-incubation step of this compound with the MAO enzyme before adding the substrate.[13]
-
Vehicle Control: Always include a control with the vehicle (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent on enzyme activity.[13]
-
No-Enzyme Control: To determine if this compound is interfering with the assay's detection system (e.g., autofluorescence), run a control with this compound and all other assay components except the MAO enzyme.[13]
-
Experimental Protocols
Protocol: In Vitro Fluorometric MAO Inhibition Assay with Controls for Non-Specific Binding
This protocol is a general guideline for a fluorometric MAO assay, incorporating steps to minimize and control for this compound's non-specific binding.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate (B84403) buffer) containing 0.1% BSA and 0.05% Tween-20. Optimize the pH for your specific MAO isoform.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock.
-
Working Solutions: Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
-
Assay Procedure:
-
In a 96-well black, low-binding microplate, add the this compound dilutions.
-
Include the following controls:
-
No-Inhibitor Control: Wells with assay buffer and vehicle (DMSO) only.
-
No-Enzyme Control: Wells with the highest concentration of this compound, assay buffer, and substrate, but no MAO enzyme.
-
Positive Control: Wells with a known MAO inhibitor.
-
-
Add the MAO enzyme to all wells except the "no-enzyme" controls.
-
Pre-incubate the plate for 15-30 minutes at 37°C to allow for the irreversible binding of this compound to the enzyme.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture (e.g., Amplex Red) to all wells.
-
Incubate at 37°C, protected from light, for the desired reaction time.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Subtract the average signal from the "no-enzyme" control wells from all other wells to correct for background fluorescence and assay interference from this compound.
-
Calculate the percent inhibition for each this compound concentration relative to the "no-inhibitor" control.
-
Visualizations
Caption: Troubleshooting workflow for addressing high non-specific binding.
Caption: Mechanisms of non-specific binding and corresponding control strategies.
References
- 1. This compound | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DrugMapper [drugmapper.helsinki.fi]
- 6. Buy this compound | 59-63-2 [smolecule.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Isocarboxazid vs. Phenelzine: A Comparative Analysis of Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the monoamine oxidase (MAO) inhibitors isocarboxazid and phenelzine (B1198762), focusing on their inhibitory profiles, underlying mechanisms, and clinical efficacy. This guide synthesizes available data to provide a clear, evidence-based comparison for research and development applications.
This compound and phenelzine are irreversible, non-selective monoamine oxidase inhibitors (MAOIs) that have been in clinical use for the treatment of depression.[1][2][3] Their therapeutic effects are primarily attributed to their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576).[4] Inhibition of these enzymes leads to increased synaptic availability of these neurotransmitters, thereby alleviating depressive symptoms. While both drugs share a common mechanism of action, nuances in their biochemical and clinical profiles warrant a detailed comparative analysis.
Quantitative Comparison of MAO Inhibition
| Inhibitor | Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) |
| This compound | MAO-A | -7.63 | 2870 |
| Phenelzine | MAO-A | -5.75 | 39810 |
| Data from an in silico molecular docking study. These values are calculated and not experimentally determined.[5][6] |
This computational analysis suggests that this compound may have a stronger binding affinity for MAO-A compared to phenelzine, as indicated by its lower binding energy and correspondingly lower inhibition constant.[5][6] It is crucial to note that these are theoretical values and experimental validation is necessary for a definitive comparison.
Clinical Efficacy
A meta-analysis of clinical trials has compared the efficacy of this compound and phenelzine against placebo in the treatment of depression. While a direct head-to-head comparison with quantitative data is limited, this analysis provides insights into their relative effectiveness.
| Drug | Comparison | Patient Population | Efficacy Outcome |
| This compound | vs. Placebo | Outpatients | 41.3% greater improvement |
| Phenelzine | vs. Placebo | Outpatients | 29.5% greater improvement |
| This compound | vs. Placebo | Inpatients | 15.3% greater improvement |
| Phenelzine | vs. Placebo | Inpatients | 22.3% greater improvement |
This meta-analysis suggests that for outpatients, this compound showed a larger drug-placebo difference compared to phenelzine. Conversely, for inpatients, phenelzine demonstrated a greater therapeutic advantage over placebo. Both drugs were found to be less effective than tricyclic antidepressants in inpatient settings.
Mechanism of Action and Signaling Pathways
Both this compound and phenelzine exert their effects by irreversibly inhibiting MAO-A and MAO-B. This inhibition leads to an accumulation of monoamine neurotransmitters in the presynaptic neuron, resulting in increased neurotransmitter release into the synaptic cleft. The enhanced activation of postsynaptic receptors is believed to be the primary mechanism behind their antidepressant effects.
The signaling cascade initiated by increased monoamine levels is complex and involves multiple downstream pathways. For instance, enhanced serotonergic and noradrenergic signaling can lead to the modulation of cyclic AMP (cAMP) and protein kinase A (PKA) pathways, as well as the exchange protein activated by cAMP (EPAC).[7] These pathways can, in turn, influence the Ras/Rap-Raf-MEK-ERK signaling cascade, which plays a role in neuronal plasticity and function.[7] Furthermore, the increase in dopamine levels can modulate both D1-like and D2-like receptor signaling pathways.[7]
Experimental Protocols
In Vitro MAO Inhibition Assay (Conceptual Protocol)
A common method to determine the inhibitory potency (IC50) of compounds against MAO-A and MAO-B involves a fluorometric or radiometric assay. The following is a generalized protocol that can be adapted for the comparative evaluation of this compound and phenelzine.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate for each enzyme is selected (e.g., kynuramine (B1673886) for a fluorometric assay or radiolabeled tyramine (B21549) for a radiometric assay).
-
Inhibitor Preparation: Stock solutions of this compound and phenelzine are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of inhibitor concentrations.
-
Assay Procedure:
-
The MAO enzyme (A or B) is pre-incubated with varying concentrations of the inhibitor (this compound or phenelzine) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C. This pre-incubation step is crucial for irreversible inhibitors.
-
The reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is terminated, and the amount of product formed is quantified. In a fluorometric assay using kynuramine, the fluorescent product, 4-hydroxyquinoline, is measured. In a radiometric assay, the amount of radioactive product is determined.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both this compound and phenelzine are potent, irreversible, non-selective MAO inhibitors with established efficacy in treating depression. While direct experimental comparative data on their inhibitory potency is scarce, computational studies suggest this compound may have a higher affinity for MAO-A. Clinical data indicates comparable, though context-dependent, efficacy for both drugs. The choice between these agents in a clinical or research setting may depend on specific factors such as patient characteristics and the desired secondary pharmacological effects. Further head-to-head in vitro and in vivo studies are warranted to provide a more definitive comparative profile of these two important MAOIs.
References
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. pure.eur.nl [pure.eur.nl]
- 4. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, this compound) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Comparative Examination of Moclobemide, Tranylcypromine, Phenelzine and this compound for Monoamine Oxidase–A Inhibition [ajchem-b.com]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Isocarboxazid and Tranylcypromine Efficacy
An Objective Guide for Researchers and Drug Development Professionals
Isocarboxazid and tranylcypromine (B92988) are two classical, irreversible, non-selective monoamine oxidase inhibitors (MAOIs) that have long been utilized in the management of treatment-resistant depression.[1][2] Despite their shared mechanism of action, inherent structural differences and potential variations in their pharmacological profiles necessitate a detailed comparison for informed preclinical and clinical research. This guide provides a comprehensive overview of their in vivo efficacy, supported by available data and detailed experimental protocols for their comparative evaluation.
Pharmacological and Structural Comparison
This compound and tranylcypromine both exert their primary therapeutic effect by irreversibly inhibiting monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3][4] This inhibition leads to a reduction in the breakdown of key neurotransmitters—serotonin, norepinephrine (B1679862), and dopamine (B1211576)—thereby increasing their synaptic availability.[3][5]
A key distinction lies in their chemical structures. This compound is a hydrazine (B178648) derivative, while tranylcypromine is a non-hydrazine compound.[6] This structural variance is believed to contribute to their differing side-effect profiles.[7] Furthermore, at higher doses, tranylcypromine is suggested to exhibit additional pharmacological activities, including norepinephrine reuptake inhibition and weak dopamine-releasing effects.[6]
| Feature | This compound | Tranylcypromine |
| Chemical Class | Hydrazine Derivative[6] | Non-hydrazine[6] |
| Mechanism of Action | Irreversible, non-selective MAO-A and MAO-B inhibitor[3][5] | Irreversible, non-selective MAO-A and MAO-B inhibitor[3]; Potential norepinephrine reuptake inhibition and weak dopamine release at higher doses[6] |
| Metabolism | Hepatic[4] | Hepatic[8] |
| Half-life | Approximately 1.5-4 hours (pharmacokinetic)[4] | Approximately 2 hours (pharmacokinetic)[8] |
| Pharmacodynamic Half-life | Long-lasting due to irreversible inhibition[4] | Approximately one week due to irreversible inhibition[8] |
Comparative Side-Effect Profile
The side-effect profiles of this compound and tranylcypromine show notable differences, which is a critical consideration in both clinical use and further drug development.
| Side Effect | This compound | Tranylcypromine |
| Weight Gain | More commonly associated[6] | Less frequently associated[6] |
| Sexual Dysfunction | More commonly associated[6] | Less frequently associated[6] |
| Insomnia | Possible | Prominent, may be worse than with phenelzine[3][4] |
| Overexcitement/Agitation | Possible | Commonly reported[6][8] |
| Orthostatic Hypotension | High probability, dose-dependent[7] | High probability, dose-dependent[7] |
| Hepatotoxicity | Associated with hydrazine MAOIs[6] | Not significantly associated[6] |
| Pyridoxine (B6) Deficiency | Associated with hydrazine MAOIs[6] | Not associated |
| Hypoglycemia | Potential risk, particularly in diabetic patients[3] | Less likely to cause significant hypoglycemia compared to hydrazine MAOIs[3] |
| Hypertensive Crisis | Risk with tyramine-rich foods and certain medications[9] | Risk with tyramine-rich foods and certain medications; may be higher than other MAOIs[8][9] |
Experimental Protocols for In Vivo Efficacy Comparison
While direct head-to-head in vivo comparative studies are scarce in publicly available literature, the following standard preclinical protocols can be employed to objectively assess the relative efficacy of this compound and tranylcypromine.
Forced Swim Test (FST) in Rodents
The FST is a widely used behavioral assay to screen for antidepressant-like activity.[9] It is based on the principle that, when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant treatment typically reduces the duration of this immobility.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).
-
Apparatus: A transparent Plexiglas cylinder (for rats: 20 cm diameter, 40 cm high; for mice: 13 cm diameter, 24 cm high) filled with water (25°C) to a depth that prevents the animal from touching the bottom with its tail or paws.
-
Procedure (Rats):
-
Pre-test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute session. This session is for habituation and is not scored for immobility.
-
Drug Administration: Following the pre-test, animals are divided into treatment groups: Vehicle (e.g., saline), this compound (dose range, e.g., 5, 10, 20 mg/kg, i.p.), and Tranylcypromine (dose range, e.g., 2.5, 5, 10 mg/kg, i.p.). Drugs are administered according to their pharmacokinetic profile (e.g., 60 minutes before the test session).
-
Test Session (Day 2): 24 hours after the pre-test, the rats are again placed in the water-filled cylinder for a 5-minute test session. The session is video-recorded.
-
-
Procedure (Mice): A single 6-minute test session is conducted without a pre-test. Drug administration occurs prior to this session.
-
Data Analysis: An observer, blind to the treatment conditions, scores the video recordings for the total duration of immobility during the test session (for mice, typically the last 4 minutes are scored). Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
Tail Suspension Test (TST) in Mice
Conceptually similar to the FST, the TST induces immobility by suspending mice by their tails.[9] This test avoids the issue of hypothermia associated with the FST.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25g).
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. The mouse should not be able to reach any surfaces.
-
Procedure:
-
Drug Administration: Mice are treated with Vehicle, this compound, or Tranylcypromine at varying doses (i.p.) prior to the test (e.g., 30-60 minutes).
-
Suspension: A piece of adhesive tape is attached to the tail (approximately 1-2 cm from the tip), and the mouse is suspended from the bar.
-
Test Session: The duration of the test is typically 6 minutes, and the entire session is video-recorded.
-
-
Data Analysis: A blinded observer scores the recordings for the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Sucrose (B13894) Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression, in rodents.[3] A decrease in the preference for a sweetened solution over plain water is interpreted as a sign of anhedonia, which can be reversed by effective antidepressant treatment.
Experimental Protocol:
-
Animals: Rodents subjected to a chronic stress model (e.g., chronic unpredictable mild stress - CUMS) to induce a depressive-like phenotype.
-
Procedure:
-
Baseline Measurement: Before the stress protocol, animals are habituated to two drinking bottles, one with plain water and one with a 1% sucrose solution, for 48 hours. The positions of the bottles are swapped after 24 hours to avoid place preference.
-
Stress Induction (CUMS): Animals are subjected to a CUMS paradigm for several weeks.
-
Drug Administration: During the final weeks of the CUMS protocol, animals receive daily administrations of Vehicle, this compound, or Tranylcypromine.
-
Test Session: After the treatment period, animals are deprived of water and food for a period (e.g., 4 hours) and then presented with the two bottles (water and 1% sucrose solution) for a defined period (e.g., 1-2 hours).
-
-
Data Analysis: The consumption of water and sucrose solution is measured by weighing the bottles. Sucrose preference is calculated as: (Sucrose solution consumed / (Sucrose solution consumed + Water consumed)) x 100.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of the pharmacodynamic effects of MAOIs.[1]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Surgery: Under anesthesia, a guide cannula for a microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus, or striatum). Animals are allowed to recover for several days.
-
Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, the animal is administered a single dose of this compound or Tranylcypromine (i.p. or s.c.).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours post-injection.
-
-
Neurochemical Analysis: The concentrations of serotonin, dopamine, and norepinephrine (and their metabolites) in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflow
The primary mechanism of action for both this compound and Tranylcypromine is the inhibition of MAO enzymes, which leads to an increase in monoamine neurotransmitters.
Caption: General signaling pathway of MAO inhibition by this compound or Tranylcypromine.
A logical workflow for a preclinical comparison of these two drugs would involve a tiered approach, starting with behavioral screening and followed by neurochemical analysis to confirm the mechanism of action.
Caption: A hypothetical experimental workflow for comparing this compound and Tranylcypromine.
Conclusion
This compound and tranylcypromine, while both effective MAOIs, present distinct profiles, particularly concerning their side effects, which are likely attributable to their different chemical structures. Tranylcypromine may offer a different side-effect profile that could be more tolerable for some patients, particularly regarding weight gain and sexual dysfunction. However, its potential for causing insomnia and agitation is a significant consideration. The lack of modern, direct, head-to-head comparative efficacy studies represents a significant gap in the literature. The experimental protocols detailed in this guide provide a robust framework for conducting such in vivo comparisons, which would yield valuable data for the neuroscience and drug development communities, ultimately aiding in the more precise therapeutic application of these potent antidepressants.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classics in Chemical Neuroscience: Selegiline, this compound, Phenelzine, and Tranylcypromine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The prescriber’s guide to classic MAO inhibitors (phenelzine, tranylcypromine, this compound) for treatment-resistant depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. A COMPARATIVE TRIAL OF IMIPRAMINE, AMITRIPTYLINE, this compound AND TRANYLCYPROMINE IN OUT-PATIENT DEPRESSIVE ILLNESS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isocarboxazid and Moclobemide on MAO-A Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between monoamine oxidase inhibitors (MAOIs) is critical for advancing therapeutic strategies for neurological and psychiatric disorders. This guide provides a detailed, data-driven comparison of Isocarboxazid and Moclobemide (B1677376), with a specific focus on their selectivity for monoamine oxidase-A (MAO-A).
Introduction
This compound and moclobemide are both monoamine oxidase inhibitors used in the management of depression and other psychiatric conditions. However, they differ significantly in their mechanism of action and selectivity for the two major isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. This compound is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[1][2][3] In contrast, moclobemide is a selective and reversible inhibitor of MAO-A.[4] This fundamental difference in their interaction with MAO enzymes dictates their pharmacological profiles, including their efficacy and side-effect profiles.
Quantitative Comparison of MAO-A and MAO-B Inhibition
The selectivity of a monoamine oxidase inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for MAO-A versus MAO-B. A lower IC50 or Ki value indicates a higher inhibitory potency. The selectivity index (SI) is calculated as the ratio of the IC50 (or Ki) for MAO-B to the IC50 (or Ki) for MAO-A. A higher selectivity index signifies greater selectivity for MAO-A.
| Drug | Target Enzyme | IC50 Value | Selectivity Index (MAO-B IC50 / MAO-A IC50) | Reversibility |
| This compound | Rat Brain MAO | 4.8 μM[5] | Not specified as MAO-A/B differentiation was not provided. Generally considered non-selective. | Irreversible[1][2][3] |
| Moclobemide | Human Recombinant MAO-A | 6.061 μM[6] | High (Specific IC50 for MAO-B is not consistently reported but is significantly higher than for MAO-A) | Reversible[4] |
| Moclobemide | Rat Brain Homogenate MAO-A | 6 mM[7] | 166.67 | Reversible[4] |
| Moclobemide | Rat Brain Homogenate MAO-B | 1000 mM[7] | Reversible[4] |
Note: The significant discrepancy in moclobemide's IC50 values (μM vs. mM) highlights the variability in experimental data across different studies and methodologies.
Mechanism of Action: A Tale of Two Inhibitors
The differing selectivity and reversibility of this compound and moclobemide stem from their distinct molecular interactions with the MAO enzymes.
This compound , as a non-selective, irreversible inhibitor, covalently binds to both MAO-A and MAO-B. This irreversible binding leads to a long-lasting inhibition of the enzymes, and the restoration of MAO activity requires the synthesis of new enzyme molecules.
Moclobemide , on the other hand, is a reversible inhibitor of MAO-A (RIMA).[4] Its binding to MAO-A is non-covalent and of shorter duration. This allows for the enzyme activity to be restored as the drug is cleared from the body. This reversibility is a key factor in its improved safety profile, particularly concerning dietary tyramine (B21549) interactions.
Signaling Pathways Affected by MAO-A Inhibition
The primary therapeutic effect of both this compound and moclobemide is derived from the inhibition of MAO-A. This enzyme is predominantly responsible for the degradation of the monoamine neurotransmitters serotonin (B10506) and norepinephrine. By inhibiting MAO-A, both drugs lead to an increase in the synaptic concentrations of these neurotransmitters, which is believed to be the underlying mechanism of their antidepressant effects.
Experimental Protocols for Determining MAO-A Selectivity
The determination of the inhibitory potency and selectivity of compounds like this compound and moclobemide is typically performed using in vitro enzyme inhibition assays. A common and sensitive method is the fluorometric assay using kynuramine (B1673886) as a substrate.
Fluorometric MAO Inhibition Assay using Kynuramine
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-A and MAO-B.
Principle: Monoamine oxidase catalyzes the oxidative deamination of the non-fluorescent substrate kynuramine to produce 4-hydroxyquinoline (B1666331), a fluorescent product. The rate of fluorescence increase is directly proportional to the MAO activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compounds (this compound, Moclobemide)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired working concentration in the assay buffer.
-
Assay Reaction:
-
Add the diluted test compound or control to the wells of the 96-well plate.
-
Add the diluted enzyme solution to each well.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
-
Detection:
-
Incubate the plate for a defined period (e.g., 20-30 minutes) at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation ~320 nm, emission ~360 nm).[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) = IC50 (MAO-B) / IC50 (MAO-A).
-
Conclusion
The head-to-head comparison of this compound and moclobemide reveals a critical divergence in their pharmacological profiles, primarily driven by their differing selectivity and reversibility of MAO inhibition. This compound's non-selective and irreversible inhibition of both MAO-A and MAO-B contrasts sharply with moclobemide's selective and reversible inhibition of MAO-A. This selectivity makes moclobemide a more targeted therapeutic agent with a generally more favorable safety profile, particularly concerning dietary restrictions.
For researchers and drug development professionals, the choice between a non-selective, irreversible inhibitor and a selective, reversible one depends on the specific therapeutic goal. While non-selective inhibitors like this compound may offer broad-spectrum effects, the precision of selective inhibitors like moclobemide allows for a more tailored approach to modulating monoamine neurotransmitter levels, potentially minimizing off-target effects. Further head-to-head studies utilizing standardized experimental protocols and human recombinant enzymes are warranted to provide more definitive quantitative data on the MAO-A selectivity of these two important compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medworksmedia.com [medworksmedia.com]
- 4. Moclobemide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. AID 1342845 - Fluorescence-Based (Inhibitor)-Screening Assay: In order to monitor MAO enzymatic activities and/or their inhibition rate by inhibitor(s) of interest, a fluorescence-based (inhibitor)-screening assay was set up. 3-(2-Aminophenyl)-3-oxopropanamine (kynuramine dihydrobromide, Sigma Aldrich), a non fluorescent compound was chosen as a substrate. Kynuramine is a non-specific substrate for both MAO-A and MAO-B activities. While undergoing oxidative deamination by MAO activities, kynuramine is converted into 4-hydroxyquinoline (4-HQ), a resulting fluorescent product.The monoamine oxidase activity was estimated by measuring the conversion of kynuramine into 4-hydroxyquinoline. Assays were conducted in 96-well black plates with clear bottom (Corning) in a final volume of 100 uL. The assay buffer was 100 mM HEPES, pH 7.5. Each experiment was performed in duplicate within the same experiment.Briefly, a fixed amount of MAO (0.25 ug for MAO-A and 0.5 ug for MAO-B) was incubated on ice for 15 minutes in the reaction buffer, in the absence and/or in the presence of at least eight 3-fold serial dilutions each. Clorgyline and Deprenyl (Sigma Aldrich) was used as a control for specific inhibition of MAO-A and MAO-B respectively. After leaving the enzyme(s) interacting with the inhibitor, KM of kynuramine was added to each reaction for MAO-B and MAO-A assay respectively, and the reaction was left for 1 hour at 37° C. in the dark. The oxidative deamination of the substrate was stopped by adding 50 uL of NaOH 2N. The conversion of kynuramine to 4-hydroxyquinoline, was monitored by fluorescence (excitation at 320 nm, emission at 360 nm) using a microplate reader (Infinite 200, Tecan). Arbitrary units were used to measure levels of fluorescence produced in the absence and/or in the presence of inhibitor. The maximum of oxidative deamination activity was obtained by measuring the amount of 4-hydroxyquinoline formed from kynuramine deamination in the absence of inhibitor and corrected for background fluorescence in the absence of MAO enzymes. The IC50 values of each inhibitor were calculated with GraphPad Prism Software. - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation of Isocarboxazid's target engagement in the central nervous system
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isocarboxazid's performance in engaging its target in the central nervous system (CNS) with other monoamine oxidase inhibitors (MAOIs). The information presented is supported by experimental data to aid in research and drug development.
This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of key neurotransmitters.[1][2] By inhibiting both MAO-A and MAO-B isoforms, this compound increases the synaptic availability of serotonin (B10506), norepinephrine, and dopamine, which is understood to be the primary mechanism behind its antidepressant effects.[2][3][4] This guide delves into the experimental validation of this target engagement within the CNS.
Comparative Analysis of MAO-A Inhibition
To quantify the interaction between this compound and its primary target, monoamine oxidase A (MAO-A), in silico molecular docking studies have been employed. These computational models predict the binding affinity and inhibitory potential of a ligand to its receptor. The table below summarizes the binding energies (BE) and inhibition constants (IK) for this compound in comparison to other notable MAOIs. A lower binding energy and inhibition constant indicate a more potent inhibitor.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (IK, nM) |
| This compound | -7.11 | 6140 |
| Moclobemide | -7.95 | 1490 |
| Tranylcypromine | -6.58 | 15050 |
| Phenelzine | -5.63 | 74710 |
| Data from in silico molecular docking simulations against the MAO-A enzyme receptor (2BXR).[5] |
Based on these computational predictions, this compound demonstrates a strong binding affinity for MAO-A, competitive with other established MAOIs.[5]
Experimental Validation of Target Engagement
The definitive validation of a drug's target engagement in the CNS comes from direct experimental evidence. Methodologies to confirm this compound's mechanism of action include biochemical assays, ex vivo studies, and in vivo techniques like microdialysis and positron emission tomography (PET).
Biochemical Assays: Measuring MAO Inhibition
The inhibitory activity of this compound on MAO-A and MAO-B can be quantified using in vitro enzyme inhibition assays. A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.
In Vivo Approaches: Assessing Neurochemical Changes
Cerebrospinal Fluid (CSF) Analysis offers an indirect measure of CNS neurotransmitter turnover. Studies have shown that levels of monoamine metabolites, such as 5-hydroxyindoleacetic acid (5-HIAA) for serotonin and homovanillic acid (HVA) for dopamine, are altered in depressive disorders and can be modulated by antidepressant treatment.[7] Analysis of CSF from patients treated with this compound could provide valuable data on its target engagement.
Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify target occupancy in the living human brain.[8] While no PET studies have been conducted specifically with this compound, PET imaging using radiolabeled tracers for MAO-A (e.g., [¹¹C]clorgyline) and MAO-B (e.g., [¹¹C]L-deprenyl) has been successfully used to assess the target engagement of other MAOIs, such as phenelzine.[8] This methodology could be applied to quantify the percentage of MAO enzymes inhibited by this compound at therapeutic doses.
Experimental Protocols
Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the inhibitory potential of a compound against MAO-A or MAO-B.
Materials:
-
Purified MAO-A or MAO-B enzyme
-
MAO Assay Buffer
-
Substrate (e.g., p-Tyramine)
-
Dye Reagent (e.g., OxiRed™ Probe)
-
Horseradish Peroxidase (HRP)
-
Test compound (this compound) and control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, dye reagent, HRP, and test compounds in MAO Assay Buffer.
-
Inhibitor Incubation:
-
To appropriate wells, add the MAO enzyme solution.
-
Add the test compound (this compound) at various concentrations, a positive control inhibitor, or solvent for the "No Inhibitor" control.
-
Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare an Assay Working Reagent containing the MAO Assay Buffer, substrate, Dye Reagent, and HRP.
-
Add the Assay Working Reagent to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Incubate the plate in the dark at room temperature (or 37°C) for a specified period (e.g., 20-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570/585-600 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the "No Inhibitor" control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the inhibitor concentration.
-
In Vivo Microdialysis
This protocol provides a general workflow for conducting in vivo microdialysis to measure extracellular neurotransmitter levels.
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters and their metabolites from the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).
-
Drug Administration: After a baseline collection period, this compound is administered systemically (e.g., intraperitoneally).
-
Continued Sampling: Dialysate samples are collected at regular intervals post-drug administration.
-
Analysis: The concentrations of monoamines (serotonin, dopamine, norepinephrine) and their metabolites in the dialysate are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (MS).
-
Data Interpretation: The changes in neurotransmitter levels from baseline following this compound administration are calculated to determine the in vivo effect of MAO inhibition.
Visualizing Pathways and Workflows
Caption: Mechanism of Action of this compound.
Caption: Workflow for In Vivo Microdialysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. content.abcam.com [content.abcam.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. arigobio.cn [arigobio.cn]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Relationships of Cerebrospinal Fluid Monoamine Metabolite Levels With Clinical Variables in Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping human brain monoamine oxidase A and B with 11C-labeled suicide inactivators and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Isocarboxazid vs. SSRIs: A Comparative Analysis of Their Effects on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery that antidepressants can stimulate the birth of new neurons, a process known as neurogenesis, has revolutionized our understanding of their therapeutic mechanisms. This guide provides a detailed comparison of the differential effects of Isocarboxazid, a monoamine oxidase inhibitor (MAOI), and Selective Serotonin Reuptake Inhibitors (SSRIs) on adult hippocampal neurogenesis. While both classes of drugs are effective in treating depression, their distinct pharmacological actions suggest different impacts on the intricate processes of neuronal proliferation, survival, and maturation. This document synthesizes experimental data, details relevant methodologies, and visualizes the signaling pathways involved to offer a comprehensive resource for the scientific community.
Quantitative Data on Neurogenic Effects
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound (represented by other MAOIs due to a lack of direct studies) and various SSRIs on markers of hippocampal neurogenesis. It is important to note that direct head-to-head comparative studies under uniform experimental conditions are limited.
Table 1: Effects on Cell Proliferation (BrdU or Ki-67 Incorporation)
| Drug Class | Drug | Animal Model | Dosage | Duration | Change in Proliferation | Citation(s) |
| MAOI | Tranylcypromine (B92988) | Adult Rat | 10 mg/kg/day | 14-21 days | Significant Increase | [1] |
| MAOI | Pirlindole (B1663011) (selective MAO-A inhibitor) | Adult Rat (Chronic Mild Stress) | 10 mg/kg/day | 5 weeks | Reversed stress-induced decrease | [2][3] |
| SSRI | Fluoxetine (B1211875) | Adult Rat | 5 mg/kg/day | 14 days | ~36% increase in BrdU+ cells | [4] |
| SSRI | Fluoxetine | Adult Mouse | 10 mg/kg/day | 21 days | Significant increase in BrdU+ cells | |
| SSRI | Sertraline | Human Hippocampal Progenitor Cells | 1 µM | 3-10 days | +14% (with dexamethasone) | [5] |
Table 2: Effects on Neuronal Differentiation and Survival (DCX+, NeuN+/BrdU+ Cells)
| Drug Class | Drug | Animal Model/Cell Type | Dosage/Concentration | Duration | Change in Differentiation/Survival | Citation(s) |
| MAOI | Pirlindole | Adult Rat (Chronic Mild Stress) | 10 mg/kg/day | 5 weeks | Promoted neurogenesis and rescued dendritic atrophy | [2][3] |
| SSRI | Fluoxetine | Adult Rat | 5 mg/kg/day | 28 days | Majority of new cells differentiate into neurons | [4] |
| SSRI | Sertraline | Human Hippocampal Progenitor Cells | 1 µM | 3-10 days | +16% in Dcx+ neuroblasts, +26% in MAP2+ neurons | [5] |
Experimental Protocols
Animal Models and Drug Administration
-
Chronic Mild Stress (CMS) Model: As described in the study comparing pirlindole and fluoxetine, adult male Wistar rats are exposed to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state. Antidepressants (e.g., pirlindole 10 mg/kg/day or fluoxetine 10 mg/kg/day) or vehicle are then administered, typically via intraperitoneal injections, for the remainder of the stress protocol.[2][3]
-
Naive Adult Rodent Model: Healthy adult rats or mice are administered antidepressants or vehicle for a specified duration (e.g., 14-28 days). For instance, fluoxetine at 5 mg/kg/day or tranylcypromine at 10 mg/kg/day has been used in adult male Sprague-Dawley rats.[1][4]
Assessment of Neurogenesis
BrdU Labeling for Cell Proliferation and Survival: The thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is injected to label dividing cells.[6]
-
Proliferation: Animals receive a single or multiple BrdU injections (e.g., 200 mg/kg, i.p.) and are sacrificed a short time later (e.g., 2-24 hours) to assess the number of newly divided cells.[6]
-
Survival and Differentiation: Animals receive BrdU injections and are sacrificed several weeks later (e.g., 4 weeks). This allows for the assessment of the long-term survival and phenotype of the newly born cells.[4]
Immunohistochemistry: Brain tissue is sectioned and stained with specific antibodies to identify different cell populations.
-
Proliferating Cells: Ki-67 is an endogenous marker of cell proliferation.
-
Immature Neurons: Doublecortin (DCX) is a microtubule-associated protein expressed in migrating and differentiating neurons.
-
Mature Neurons: Neuronal Nuclei (NeuN) is a marker for mature neurons.
-
Phenotyping of New Cells: Double or triple labeling with BrdU and cell-specific markers (e.g., NeuN for neurons, GFAP for astrocytes) is used to determine the fate of the newly divided cells.
Stereological Quantification: Unbiased stereological methods are employed to estimate the total number of labeled cells within the dentate gyrus of the hippocampus.
Signaling Pathways
This compound and MAOIs
The primary mechanism of action of this compound is the irreversible inhibition of monoamine oxidase (MAO), leading to increased synaptic levels of serotonin, norepinephrine, and dopamine.[1][7] The precise signaling cascade for MAOI-induced neurogenesis is not as extensively characterized as for SSRIs. However, the elevation of monoamines is thought to contribute to neurogenic effects, potentially through downstream activation of neurotrophic factor pathways. For example, the MAOI phenelzine (B1198762) has been shown to have neuroprotective properties and may influence brain-derived neurotrophic factor (BDNF).[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. This compound (Marplan) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed suppression of hippocampal cell proliferation in rats following inescapable shocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. marplan.com [marplan.com]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of the Metabolic Pathways of Isocarboxazid and Other Monoamine Oxidase Inhibitors (MAOIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic pathways of Isocarboxazid and other prominent monoamine oxidase inhibitors (MAOIs), including Phenelzine, Tranylcypromine, and Selegiline (B1681611). The information presented is intended to support research and development efforts in the field of neuropharmacology by offering a detailed overview of the biotransformation of these clinically significant compounds.
Executive Summary
Monoamine oxidase inhibitors are a class of antidepressants that exert their therapeutic effects by inhibiting the MAO enzyme, thereby increasing the levels of key neurotransmitters in the brain. The metabolism of these drugs is a critical factor influencing their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety and efficacy. This guide reveals that while the metabolic pathways of Phenelzine, Tranylcypromine, and Selegiline are relatively well-characterized, the biotransformation of this compound is less defined in the scientific literature.
This compound , a hydrazine (B178648) derivative, is understood to be extensively metabolized in the liver.[1][2] The primary metabolic pathway is believed to involve the cleavage of the molecule into two main fragments: benzylhydrazine (B1204620) and 5-methyl-3-isoxazolecarboxylic acid.[3] Subsequent metabolism of the benzylhydrazine moiety likely leads to the formation of hippuric acid, which is a major metabolite excreted in the urine.[3][4] The enzymatic processes governing these transformations, particularly the initial cleavage, are not yet fully elucidated.
In contrast, Phenelzine undergoes metabolism primarily through oxidation by monoamine oxidase itself, leading to the formation of phenylacetic acid and p-hydroxyphenylacetic acid as major metabolites.[5] Acetylation represents a minor metabolic route for Phenelzine.[5] Tranylcypromine is principally metabolized via ring hydroxylation and N-acetylation.[5] Selegiline exhibits a more complex metabolic profile involving N-dealkylation and hydroxylation, which results in the formation of several metabolites, including N-desmethylselegiline, L-amphetamine, and L-methamphetamine.[6][7][8]
Data Presentation: Comparative Metabolic Profile of MAOIs
| MAOI | Major Metabolic Pathways | Major Metabolites | Percentage of Excreted Dose (Urinary) | Key Enzymes Involved (Putative) |
| This compound | Hydrazide bond cleavage, Oxidation, Acetylation | Hippuric acid, Benzylhydrazine, 5-methyl-3-isoxazolecarboxylic acid | Data not available | Carboxylesterase, Monoamine Oxidase (MAO), Cytochrome P450 (CYP) enzymes[3][9] |
| Phenelzine | Oxidation, Acetylation (minor) | Phenylacetic acid, p-Hydroxyphenylacetic acid | No significant changes in urinary excretion of acid metabolites observed during treatment.[6] | Monoamine Oxidase (MAO)[5] |
| Tranylcypromine | Ring hydroxylation, N-acetylation | p-hydroxytranylcypromine | Data not available | Cytochrome P450 (CYP) enzymes, N-acetyltransferases |
| Selegiline | N-dealkylation, Hydroxylation | N-desmethylselegiline, L-amphetamine, L-methamphetamine | 20-63% as L-methamphetamine, 9-26% as L-amphetamine, 1% as N-desmethylselegiline[7] | Cytochrome P450 (CYP) enzymes (e.g., CYP2B6, CYP2C19)[7] |
Metabolic Pathways Visualization
The following diagrams illustrate the proposed metabolic pathways for each of the four MAOIs.
Experimental Protocols
The study of MAOI metabolism typically involves a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments cited in the literature.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a standard method to investigate the phase I metabolism of a drug candidate.
Objective: To identify the metabolites of an MAOI produced by human liver microsomal enzymes and to determine the potential involvement of specific Cytochrome P450 (CYP) enzymes.
Materials:
-
Test MAOI compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Specific CYP inhibitors (for reaction phenotyping)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain the phosphate buffer, the test MAOI at a specified concentration (e.g., 1-10 µM), and pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to separate and identify the parent drug and its metabolites. Full scan and product ion scan modes can be used for structural elucidation of unknown metabolites.
-
Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, repeat the incubation with the addition of selective chemical inhibitors for different CYP isoforms. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor suggests the involvement of that CYP enzyme.
In Vivo Analysis of Urinary Metabolites
This protocol outlines a general approach for the collection and analysis of urine samples from human subjects or animal models to identify and quantify excreted metabolites.
Objective: To identify and quantify the major metabolites of an MAOI excreted in urine following administration.
Materials:
-
Human subjects or animal models
-
Metabolic cages for urine collection (for animal studies)
-
Urine collection containers
-
Internal standards for quantification
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
-
Enzymes for hydrolysis of conjugated metabolites (e.g., β-glucuronidase/arylsulfatase)
-
GC-MS or LC-MS/MS system
Procedure:
-
Sample Collection: Collect 24-hour urine samples from subjects before and at specified intervals after administration of the MAOI. For animal studies, house the animals in metabolic cages to ensure complete and uncontaminated urine collection.
-
Sample Storage: Immediately after collection, measure the total volume of urine and store aliquots at -80°C until analysis.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
For the analysis of conjugated metabolites, perform an enzymatic hydrolysis step by incubating a urine aliquot with β-glucuronidase/arylsulfatase at an appropriate pH and temperature.
-
Add an internal standard to the urine samples to correct for extraction efficiency and instrument variability.
-
Perform a sample clean-up and concentration step using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
-
Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites to increase their volatility and thermal stability.
-
Instrumental Analysis: Analyze the prepared samples using a validated GC-MS or LC-MS/MS method.
-
GC-MS: Provides excellent separation for volatile compounds and offers robust fragmentation patterns for structural identification.
-
LC-MS/MS: Offers high sensitivity and specificity for a wide range of compounds, including non-volatile and thermally labile metabolites. Multiple reaction monitoring (MRM) mode is often used for accurate quantification.
-
-
Data Analysis: Identify metabolites by comparing their retention times and mass spectra with those of authentic standards. Quantify the metabolites by constructing a calibration curve using the internal standard method.
Conclusion
The metabolic pathways of Phenelzine, Tranylcypromine, and Selegiline are well-documented, involving key enzymatic reactions such as oxidation, acetylation, hydroxylation, and dealkylation. In contrast, the metabolic fate of this compound is less thoroughly understood, presenting an area for further investigation. The provided experimental protocols offer a foundational framework for conducting in vitro and in vivo studies to further elucidate the biotransformation of these and other MAOIs. A deeper understanding of their metabolism is paramount for optimizing their therapeutic use and minimizing the risk of adverse drug events.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated pharmacokinetic and metabolic modeling of selegiline and metabolites after transdermal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
Isocarboxazid's Interaction with Amine Oxidases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocarboxazid, a hydrazine (B178648) derivative, is an antidepressant medication that functions as an irreversible and non-selective inhibitor of monoamine oxidase (MAO). This guide provides a comparative analysis of this compound's cross-reactivity with different amine oxidases, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), Diamine Oxidase (DAO), and Semicarbazide-Sensitive Amine Oxidase (SSAO). The information is supported by available experimental data and detailed methodologies for assessing inhibitor activity.
Comparative Inhibitory Activity of this compound
This compound is well-established as a non-selective inhibitor of both MAO-A and MAO-B.[1][2][3] This non-selectivity is central to its mechanism of action as an antidepressant, as it leads to increased levels of various monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain.[4][5]
Information regarding the cross-reactivity of this compound with other amine oxidases like Diamine Oxidase (DAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO) is also limited in the current scientific literature. Further experimental investigation is required to quantify the inhibitory potential of this compound against these enzymes.
Table 1: Summary of this compound's Inhibitory Activity against Amine Oxidases
| Amine Oxidase | Target Organism/Tissue | IC50 / Ki | Selectivity | Reference |
| MAO (undifferentiated) | Rat Brain | IC50: 4.8 μM | - | [6] |
| MAO-A | Human (recombinant) | Data not available | Non-selective | [1][2] |
| MAO-B | Human (recombinant) | Data not available | Non-selective | [1][2] |
| Diamine Oxidase (DAO) | Data not available | Data not available | Data not available | - |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Data not available | Data not available | Data not available | - |
Experimental Protocols for Assessing Amine Oxidase Inhibition
To determine the inhibitory potency (IC50) of this compound against various amine oxidases, a continuous fluorometric or spectrophotometric assay can be employed. The following is a generalized protocol that can be adapted for MAO-A, MAO-B, DAO, and SSAO.
Principle of the Fluorometric Assay
The enzymatic activity of amine oxidases results in the production of hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex® Red) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the enzyme activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction.[7][8]
Materials and Reagents
-
Recombinant human MAO-A and MAO-B enzymes
-
Other amine oxidase enzymes (DAO, SSAO) as required
-
This compound
-
Amine oxidase substrate (e.g., p-tyramine for MAO, putrescine for DAO, benzylamine (B48309) for SSAO)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex® Red)
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow
Caption: Experimental workflow for determining IC50 of this compound.
Detailed Procedure
-
Reagent Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare working solutions of the amine oxidase enzyme, substrate, HRP, and fluorescent probe in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer.
-
Add the amine oxidase enzyme solution to each well, except for the negative control wells.
-
Add the different concentrations of this compound to the test wells. Add solvent vehicle to the positive control wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red).[7]
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of this compound from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
Signaling Pathway and Logical Relationships
This compound's primary mechanism of action involves the inhibition of MAO enzymes, which are critical in the metabolic pathways of monoamine neurotransmitters.
Caption: Mechanism of action of this compound as a non-selective MAO inhibitor.
Conclusion
This compound is a potent, irreversible, and non-selective inhibitor of both MAO-A and MAO-B. This lack of selectivity is fundamental to its therapeutic effect in depression. While precise comparative inhibitory data against human MAO isoforms and other amine oxidases like DAO and SSAO are not well-documented in public sources, standardized in vitro assays can be utilized to determine these values. The provided experimental protocol offers a robust framework for researchers to conduct such comparative studies, which are crucial for a more comprehensive understanding of this compound's pharmacological profile and for the development of more selective and safer MAO inhibitors.
References
- 1. This compound | C12H13N3O2 | CID 3759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. marplan.com [marplan.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Foundational Isocarboxazid Studies: A Guide to Methodological Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of foundational clinical studies on Isocarboxazid, an irreversible, non-selective monoamine oxidase inhibitor (MAOI). By presenting the original efficacy and safety data alongside the detailed methodologies, this document serves as a resource for researchers aiming to replicate and validate these seminal findings. This compound has been a subject of study in the treatment of depression, particularly in cases of anxious and atypical depression.[1][2][3]
Foundational Clinical Efficacy in Depression
Early double-blind, placebo-controlled trials established the efficacy of this compound in treating depression. A significant study involving 130 outpatients with anxious depression found this compound to be superior to placebo across several measures, including depression, anxiety, and interpersonal sensitivity.[1] The drug demonstrated notable effectiveness in major depression and in depression classified as endogenous or melancholic.[1] Furthermore, its efficacy was pronounced in patients with atypical depression characterized by vegetative reversal.[1]
Another placebo-controlled study with 50 outpatients suffering from nonpsychotic, nonmelancholic, anxious depression reported that the this compound group showed better outcomes on all measures, with statistically significant differences emerging between weeks four and six of treatment.[2] Foundational studies referenced in the official FDA drug label for Marplan® (this compound) confirm these findings. Two six-week placebo-controlled trials in adult outpatients with major depressive disorder, often with accompanying anxiety, demonstrated a significantly greater reduction in depressive symptoms for the this compound group as measured by the Hamilton Depression Scale (both Total Score and the Depressed Mood Score).[4]
Quantitative Comparison of Foundational Studies
| Study Characteristic | Foundational Study 1 (Anxious Depression) | Foundational Study 2 (Anxious Depression) | Foundational Studies (from FDA Label) |
| Patient Population | 130 outpatients with anxious depression[1] | 50 outpatients with nonpsychotic, nonmelancholic, anxious depression[2] | Adult outpatients with Major Depressive Disorder, often with anxiety[4] |
| Study Design | Double-blind, placebo-controlled[1] | Double-blind, placebo-controlled[2] | Two 6-week, placebo-controlled studies[4] |
| Dosage | Not specified in abstract | Not specified in abstract | Initial: 20 mg/day (10 mg twice daily), Mean: ~40 mg/day, Max: up to 80 mg/day[4] |
| Primary Outcome Measure | Depression, anxiety, interpersonal sensitivity, and global measures[1] | Multiple outcome measures for depression[2] | Hamilton Depression Scale (Total Score and Depressed Mood Score)[4] |
| Key Efficacy Finding | This compound superior to placebo on all primary measures.[1] | This compound group had better scores on all outcome measures, reaching statistical significance by weeks 4-6.[2] | Significantly greater reduction in symptoms on the Hamilton Depression Scale compared to placebo.[4] |
Mechanism of Action: Monoamine Oxidase Inhibition
This compound's therapeutic effect is attributed to its irreversible and non-selective inhibition of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[5] This inhibition leads to an increase in the synaptic availability of key neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine, which are implicated in mood regulation. In vivo and in vitro studies have demonstrated this inhibition in the brain, heart, and liver.[4][5]
One of the key biomarkers used in early studies to assess the biological effect of this compound was the measurement of platelet MAO inhibition. A study involving male outpatients found a mean platelet MAO inhibition of 86% by the first week of treatment, with significant symptomatic improvement in depression observed by the third week.[6]
Experimental Protocols
To facilitate the replication of these foundational studies, the following sections detail the likely methodologies employed based on the available literature and standard practices of the era.
Foundational Clinical Trial Protocol
The following is a generalized protocol based on the descriptions of the early placebo-controlled trials.[1][2][4]
1. Study Design: Double-blind, randomized, placebo-controlled.
2. Patient Population:
- Inclusion Criteria: Adult outpatients (male and female) diagnosed with major depression, often with specified subtypes such as anxious or atypical depression.
- Exclusion Criteria: Patients with psychotic features, melancholic features (in some studies of atypical depression), and other primary psychiatric diagnoses.
3. Treatment Regimen:
- Active Treatment: this compound, with a starting dose typically around 20 mg per day, administered in divided doses. The dosage was likely titrated upwards based on clinical response and tolerability to a maximum of around 60-80 mg per day.
- Control: Identical-looking placebo tablets administered on the same schedule as the active drug.
4. Outcome Measures:
- Primary: The Hamilton Depression Rating Scale (HDRS), likely the 17-item or 21-item version, was a standard measure for assessing the severity of depression. Ratings would have been conducted by trained clinicians at baseline and at regular intervals (e.g., weekly) throughout the 6-week trial.
- Secondary: Other scales to measure anxiety, such as the Hamilton Anxiety Rating Scale (HARS), and global impression of improvement scales were likely used.
5. Assessment of MAO Inhibition:
- Blood samples were collected at baseline and at specified time points during the study.
- Platelet-rich plasma was isolated, and MAO activity was determined using a biochemical assay, likely measuring the conversion of a substrate (e.g., radiolabeled tyramine (B21549) or kynuramine) to its product.
6. Statistical Analysis:
- Comparison of the change in HDRS scores from baseline to the end of the study between the this compound and placebo groups using t-tests or analysis of covariance (ANCOVA).
Foundational MAO Inhibition Assay Protocol
The following describes a likely protocol for the in vitro and in vivo biochemical assays used to establish this compound as an MAO inhibitor.
In Vitro Assay:
1. Enzyme Source: Homogenates of rat brain or liver mitochondria, which are rich sources of MAO-A and MAO-B.
2. Substrates:
- To assess non-selective inhibition, a substrate metabolized by both MAO-A and MAO-B, such as kynuramine (B1673886) or tyramine, would have been used.
- To differentiate between MAO-A and MAO-B inhibition, selective substrates would have been employed (e.g., serotonin for MAO-A and benzylamine (B48309) or phenylethylamine for MAO-B).
3. Assay Procedure:
- The enzyme preparation would be pre-incubated with varying concentrations of this compound.
- The reaction would be initiated by the addition of the substrate.
- The rate of product formation (e.g., 4-hydroxyquinoline (B1666331) from kynuramine, or benzaldehyde (B42025) from benzylamine) would be measured, often using spectrophotometry or fluorometry.[7]
4. Determination of Irreversible Inhibition:
- Dialysis or Gel Filtration: After incubation of the enzyme with this compound, the mixture would be dialyzed or passed through a gel filtration column to remove any unbound inhibitor. A lack of recovery of enzyme activity after this process would indicate irreversible inhibition.[8]
- Time-Dependent Inhibition: The degree of inhibition would be shown to increase with the duration of pre-incubation of the enzyme with this compound, a characteristic of irreversible inhibitors.
In Vivo Assay:
1. Animal Model: Rats or mice would be administered this compound.
2. Tissue Preparation: At various time points after drug administration, the animals would be euthanized, and brain and liver tissues would be collected and homogenized.
3. MAO Activity Measurement: The MAO activity in the tissue homogenates would be measured using the in vitro assay protocol described above to determine the extent and duration of enzyme inhibition in a living organism.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: this compound irreversibly inhibits MAO, leading to increased neurotransmitter availability.
Experimental Workflow for a Foundational Clinical Trial
Caption: Generalized workflow for a foundational this compound clinical trial.
Logical Relationship for Determining Irreversible MAO Inhibition
Caption: Logical workflow to determine the reversibility of MAO inhibition by this compound.
References
- 1. An efficacy study of this compound and placebo in depression, and its relationship to depressive nosology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitors in the treatment of atypical depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. marplan.com [marplan.com]
- 6. Assessing treatment response to the monoamine oxidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Neurochemical Alterations Induced by Isocarboxazid and Selegiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocarboxazid and selegiline (B1681611) are both monoamine oxidase inhibitors (MAOIs) utilized in the management of neurological and psychiatric disorders. Their therapeutic efficacy is primarily attributed to their ability to modulate the levels of key neurotransmitters in the central nervous system. This compound, a non-selective MAOI, finds its application in treating depression, particularly in cases resistant to other therapies.[1][2] In contrast, selegiline, which exhibits selectivity for MAO-B at lower doses, is a cornerstone in the management of Parkinson's disease and is also used for major depressive disorder.[3][4] This guide provides a detailed comparative analysis of the neurochemical changes induced by these two compounds, supported by experimental data and methodologies to aid in research and drug development.
Mechanism of Action: A Tale of Two MAOIs
The fundamental difference in the neurochemical profiles of this compound and selegiline stems from their differential inhibition of the two major isoforms of monoamine oxidase: MAO-A and MAO-B.
This compound is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[5][6][7] This broad-spectrum inhibition leads to a widespread increase in the synaptic concentrations of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576), as the degradation of all three neurotransmitters is significantly reduced.[5][6][8]
Selegiline , at lower therapeutic doses, is a selective and irreversible inhibitor of MAO-B.[3][4] MAO-B is the primary isoenzyme responsible for the metabolism of dopamine in the human brain.[4] Consequently, low-dose selegiline administration leads to a preferential increase in dopamine levels. At higher doses, selegiline's selectivity diminishes, and it also inhibits MAO-A, resulting in elevated levels of serotonin and norepinephrine, similar to non-selective MAOIs.[3]
The signaling pathway for MAO inhibition is depicted below:
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory activity and neurochemical effects of this compound and Selegiline. It is important to note that direct head-to-head comparative studies are limited, and data are often derived from separate preclinical investigations.
Table 1: In Vitro Inhibitory Activity against MAO-A and MAO-B
| Compound | Target Enzyme | IC50 Value | Selectivity |
| This compound | MAO-A | Not explicitly found in searches | Non-selective |
| MAO-B | Not explicitly found in searches | ||
| Selegiline | MAO-A | ~23 µM | MAO-B selective |
| MAO-B | ~51 nM | (approx. 450-fold) |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity. Lower values indicate greater potency. Data for Selegiline is from in vitro studies with recombinant human MAO enzymes.
Table 2: Effects on Extracellular Neurotransmitter Levels (Preclinical Data)
| Compound | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Species/Model |
| This compound | Increased | Increased | Increased | Mouse Brain (Qualitative)[8] |
| Selegiline (5mg/kg) | ~250% increase | ~200% increase | No significant change | Rat Prefrontal Cortex[6] |
Note: The data for Selegiline reflects a specific dose and brain region. The effects of this compound are generally understood to be an increase in all three monoamines, though specific quantitative data from a directly comparable study was not found.
Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines a common method to determine the inhibitory potency (IC50) of a compound against MAO-A and MAO-B.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound and Selegiline for both MAO-A and MAO-B isoforms.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate: Kynuramine (B1673886) (for both MAO-A and MAO-B) or specific substrates like serotonin for MAO-A and benzylamine (B48309) for MAO-B.
-
Test Compounds: this compound and Selegiline dissolved in a suitable solvent (e.g., DMSO).
-
Positive Controls: Clorgyline (for MAO-A) and a known selective MAO-B inhibitor.
-
Assay Buffer (e.g., Potassium phosphate (B84403) buffer, pH 7.4).
-
96-well microplates (black plates for fluorescence-based assays).
-
Spectrophotometer or fluorometer plate reader.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and positive controls. Perform serial dilutions to create a range of concentrations.
-
Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B enzymes and the substrate in the assay buffer.
-
Assay Protocol:
-
Add a small volume of the diluted test compound or control to the wells of the 96-well plate.
-
Add the respective MAO enzyme solution to the wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration.
-
-
Detection: Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength. For example, the conversion of kynuramine to 4-hydroxyquinoline (B1666331) can be measured fluorometrically.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Microdialysis for Neurotransmitter Quantification
This protocol describes a method for measuring extracellular neurotransmitter levels in the brain of freely moving animals.[9][10]
Objective: To quantify the changes in extracellular concentrations of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., striatum, prefrontal cortex) following the administration of this compound or Selegiline.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector or an online automated injection system.
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD).
-
Test compounds: this compound and Selegiline.
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Administer the test compound (this compound or Selegiline) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC-ECD to separate and quantify dopamine, serotonin, and norepinephrine.
-
-
Data Analysis:
-
Calculate the concentration of each neurotransmitter in each sample.
-
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Plot the time course of neurotransmitter changes for each drug.
-
Conclusion
This compound and selegiline, while both classified as MAOIs, induce distinct neurochemical changes due to their differing selectivity for MAO-A and MAO-B. This compound's non-selective inhibition leads to a broad elevation of serotonin, norepinephrine, and dopamine. In contrast, low-dose selegiline primarily enhances dopaminergic neurotransmission, with effects on serotonin and norepinephrine becoming more prominent at higher doses. The choice between these agents in a clinical or research setting is therefore highly dependent on the desired neurochemical profile and the specific condition being targeted. The experimental protocols provided herein offer a framework for further investigation and direct comparison of these and other novel MAOIs. Future head-to-head preclinical studies are warranted to provide more precise quantitative comparisons of their effects on neurotransmitter levels.
References
- 1. medworksmedia.com [medworksmedia.com]
- 2. Classics in Chemical Neuroscience: Selegiline, this compound, Phenelzine, and Tranylcypromine. | Semantic Scholar [semanticscholar.org]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. marplan.com [marplan.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isocarboxazid as a Positive Control in MAO Inhibitor Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in the validation of any enzyme inhibitor screening assay. This guide provides a comprehensive comparison of Isocarboxazid with other common monoamine oxidase (MAO) inhibitors, supported by experimental data and detailed protocols, to validate its use as a positive control in MAO inhibitor screening.
This compound, a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), serves as a reliable positive control in screening assays.[1][2][3][4] Its mechanism of action involves covalently binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzymes, leading to their inactivation. This irreversible inhibition results in an increase in the levels of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine (B1211576) in the brain.[2][5]
Comparative Analysis of MAO Inhibitors
The efficacy of a positive control is best assessed by comparing its inhibitory potency with other well-characterized inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the IC50 values for this compound and other commonly used MAO inhibitors—Clorgyline (selective for MAO-A), Selegiline (selective for MAO-B), and Pargyline (preferentially inhibits MAO-B).
| Inhibitor | Target | IC50 (nM) | Species/Source | Notes |
| This compound | MAO (non-selective) | 4800 | Rat Brain | Non-selective, irreversible inhibitor.[1] |
| Clorgyline | MAO-A | 11 | Human | Selective, irreversible inhibitor.[6] |
| Selegiline | MAO-B | 7 - 19.6 | Human | Selective, irreversible inhibitor.[7] |
| Pargyline | MAO-B | 404 | Human | Preferential, irreversible inhibitor.[6][7] |
It is important to note that IC50 values can vary between studies due to different experimental conditions, such as enzyme source, substrate concentration, and assay methodology. The data presented here is for comparative purposes.
Signaling Pathways of MAO-A and MAO-B
Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B primarily acts on phenylethylamine and dopamine. Both enzymes contribute to the degradation of dopamine. Inhibition of these pathways is a key strategy in the treatment of depression and neurodegenerative diseases.
Figure 1. Simplified signaling pathway of MAO-A and MAO-B and the inhibitory action of this compound.
Experimental Protocols
Accurate and reproducible data are paramount in inhibitor screening. The following are generalized protocols for two common assay types.
Fluorometric MAO Inhibitor Screening Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound and other test inhibitors
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and other inhibitors in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Prepare working solutions of the inhibitors by diluting the stock solutions in assay buffer.
-
Prepare a working solution of the MAO enzyme in assay buffer.
-
Prepare a detection mix containing the MAO substrate, HRP, and the fluorescent probe in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of the MAO enzyme solution to each well of the 96-well plate.
-
Add 50 µL of the inhibitor working solutions (or buffer for control wells) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the detection mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2. Experimental workflow for the fluorometric MAO inhibitor screening assay.
LC-MS/MS-Based MAO Inhibitor Screening Assay
This method offers high sensitivity and specificity by directly measuring the product of the MAO-catalyzed reaction.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound and other test inhibitors
-
MAO substrate (e.g., kynuramine)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Stop solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare stock and working solutions of inhibitors and enzymes as described for the fluorometric assay.
-
Prepare a working solution of the MAO substrate in assay buffer.
-
-
Assay Protocol:
-
In a microcentrifuge tube or 96-well plate, combine the MAO enzyme and the inhibitor working solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate at 37°C for an appropriate time (e.g., 15-30 minutes).
-
Stop the reaction by adding the cold stop solution.
-
Centrifuge the samples to pellet the protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial or plate.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analyte (product) from other components using an appropriate LC column and mobile phase gradient.
-
Detect and quantify the product using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Determine the amount of product formed in each reaction.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorometric assay.
-
Conclusion
This compound's well-documented, non-selective, and irreversible inhibition of both MAO-A and MAO-B makes it a robust and reliable positive control for inhibitor screening assays. Its use allows for the confident validation of assay performance and the accurate determination of the potency of novel MAO inhibitors. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. marplan.com [marplan.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Long-Term Effects of Isocarboxazid and Other MAOIs on Brain Plasticity
A Gap in the Preclinical Landscape for Isocarboxazid
While Monoamine Oxidase Inhibitors (MAOIs) have been a cornerstone in the treatment of depression for decades, a comprehensive understanding of their long-term effects on the intricate processes of brain plasticity remains a developing field of research. This is particularly true for this compound, a non-selective and irreversible MAOI. Despite extensive investigation, a significant gap exists in the publicly available preclinical data specifically examining the long-term impact of this compound on key markers of neuroplasticity, such as Brain-Derived Neurotrophic Factor (BDNF) levels, adult hippocampal neurogenesis, and synaptic spine density. In contrast, more substantial, albeit still incomplete, evidence is available for other MAOIs, including phenelzine (B1198762), tranylcypromine, and selegiline.
This guide provides a comparative overview of the current state of knowledge regarding the long-term effects of these MAOIs on brain plasticity, drawing from available preclinical studies. It is important to note that the absence of direct comparative studies and the heterogeneity of experimental designs necessitate a cautious interpretation of the findings.
Comparative Data on MAOI Effects on Brain Plasticity
The following table summarizes the available quantitative data from preclinical studies on the long-term effects of various MAOIs on key markers of brain plasticity. It is crucial to recognize that direct head-to-head comparisons are limited, and the presented data is a synthesis of findings from different studies with varying methodologies.
| MAOI | Plasticity Marker | Animal Model | Treatment Duration | Key Findings | Citation |
| Phenelzine | BDNF Levels | Rat | 21 days | Increased BDNF protein levels in the frontal cortex. | [1] |
| Hippocampal Neurogenesis | Rat | 28 days | Chronic treatment increases the number of BrdU-labeled cells in the dentate gyrus. | [2] | |
| GABA Levels | Rat | Subchronic | Increased GABA levels in the hippocampus and frontal cortex. | ||
| Tranylcypromine | BDNF Levels | Rat | 14 days | Significantly increased BDNF expression in the frontal cortex. | |
| Hippocampal Neurogenesis | Rat | 14-21 days | Chronic treatment increases the number of BrdU-labeled cells in the dentate gyrus. | [3] | |
| Selegiline | BDNF & GDNF Synthesis | Mouse Astrocytes (in vitro) | 24 hours | Increased synthesis of NGF, BDNF, and GDNF, independent of MAO-B inhibition. | [4] |
| BDNF Levels | Mouse | 2 weeks | Significantly increased BDNF levels in the anterior cingulate cortex. | [5] | |
| Synaptic Plasticity | Mouse (MPTP model) | Single administration | Restored impaired long-term potentiation (LTP) in the medial prefrontal cortex. | [6] | |
| This compound | Brain Plasticity Markers | N/A | N/A | No preclinical data available from extensive searches. | N/A |
Experimental Protocols
To facilitate reproducibility and further research in this area, detailed methodologies for key experiments cited in the literature are provided below.
Western Blot Analysis for BDNF Protein Levels
This protocol is a standard method for quantifying the amount of BDNF protein in brain tissue samples.
Materials:
-
Brain tissue (e.g., frontal cortex, hippocampus)
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-BDNF)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize brain tissue samples in ice-cold RIPA buffer containing protease inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-BDNF antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry for Adult Hippocampal Neurogenesis (Doublecortin Staining)
This protocol is used to identify and quantify newly born neurons in the hippocampus, a key indicator of adult neurogenesis. Doublecortin (DCX) is a protein expressed in migrating and differentiating neurons.
Materials:
-
Animal brains
-
4% Paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions (for cryoprotection)
-
Cryostat or vibratome for sectioning
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (anti-Doublecortin)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Perfuse the animal with saline followed by 4% PFA to fix the brain tissue.
-
Post-fix the brain in 4% PFA and then cryoprotect in a graded series of sucrose solutions.
-
Section the brain into thin coronal sections (e.g., 40 µm) using a cryostat or vibratome.
-
Wash the free-floating sections in PBS.
-
Incubate the sections in a blocking solution to prevent non-specific antibody binding.
-
Incubate the sections with the primary anti-DCX antibody overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with a biotinylated secondary antibody.
-
Wash the sections and then incubate with the ABC reagent.
-
Visualize the DCX-positive cells by developing with a DAB substrate, which produces a brown precipitate.
-
Mount the sections onto slides, dehydrate, and coverslip.
-
Quantify the number of DCX-positive cells in the dentate gyrus of the hippocampus using a microscope and stereological counting methods.
Golgi-Cox Staining for Dendritic Spine Analysis
This classic histological technique allows for the visualization and quantification of dendritic spines, which are the primary sites of excitatory synapses.
Materials:
-
Animal brains
-
Golgi-Cox solution (potassium dichromate, mercuric chloride, and potassium chromate)
-
Sucrose solution
-
Ammonium (B1175870) hydroxide
-
Kodak Fixer for Film
-
Ethanol series for dehydration
-
Xylene
-
Mounting medium
-
Microscope with a high-magnification oil immersion objective
Procedure:
-
Immerse fresh, unfixed brain tissue in Golgi-Cox solution and store in the dark for several weeks to months.
-
Transfer the impregnated tissue to a sucrose solution for cryoprotection.
-
Section the brain into thick sections (e.g., 100-200 µm) using a vibratome.
-
Develop the sections by immersing them in ammonium hydroxide, followed by Kodak Fixer for Film, to reveal the black-impregnated neurons.
-
Dehydrate the sections through a graded series of ethanol.
-
Clear the sections in xylene.
-
Mount the sections on slides and coverslip with a mounting medium.
-
Analyze dendritic spines on well-impregnated neurons using a microscope.
-
Quantify spine density by counting the number of spines per unit length of dendrite. Morphological analysis of spine shape and size can also be performed using specialized imaging software.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
The available preclinical evidence suggests that long-term administration of certain MAOIs, such as phenelzine and tranylcypromine, can positively modulate markers of brain plasticity, including increasing BDNF levels and promoting adult hippocampal neurogenesis. Selegiline also demonstrates neuroprotective effects that may contribute to its therapeutic actions. However, the striking absence of similar preclinical data for this compound represents a significant knowledge gap.
For researchers, scientists, and drug development professionals, this highlights a critical need for further investigation into the long-term neurobiological effects of this compound. Such studies are essential for a more complete understanding of the comparative pharmacology of MAOIs and for informing the development of novel therapeutic strategies that target neuroplasticity. The provided experimental protocols and workflow diagrams offer a foundational framework for initiating such much-needed research. Until then, any comparative assessment of the long-term effects of this compound on brain plasticity remains speculative.
References
- 1. Effects of long-term administration of phenelzine on reticular-elicited hippocampal rhythmical slow activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurogenesis and The Effect of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selegiline and desmethylselegiline stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of brain-derived neurotrophic factor (BDNF) and cerebral dopamine neurotrophic factor (CDNF) by anti-parkinsonian drug therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
Isocarboxazid and Cytochrome P450: A Comparative Analysis with Other Psychotropics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between psychotropic medications and the body's metabolic machinery is a critical area of study in pharmacology and drug development. Central to this interplay are the cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including a majority of psychotropic drugs. Understanding how these medications interact with CYP450 enzymes—as substrates, inhibitors, or inducers—is paramount for predicting drug-drug interactions, optimizing therapeutic regimens, and ensuring patient safety.
This guide provides a comparative analysis of the effects of the monoamine oxidase inhibitor (MAOI) isocarboxazid on cytochrome P450 enzymes relative to other major classes of psychotropic medications, including tricyclic antidepressants (TCAs), selective serotonin (B10506) reuptake inhibitors (SSRIs), and atypical antipsychotics. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
This compound and its Position in CYP450 Interactions
This compound, a hydrazine (B178648) derivative, is an irreversible, non-selective inhibitor of monoamine oxidase. While its primary mechanism of action is the inhibition of MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters, its interaction with the CYP450 system is less clearly defined in publicly available literature.
For other classical, non-selective MAOIs, some data exists. For instance, phenelzine (B1198762) has been identified as a weak, irreversible inhibitor of CYP2C19 and CYP3A4 in vitro. Tranylcypromine has been shown to be a competitive inhibitor of CYP2C19 (Ki = 32 µM) and CYP2D6 (Ki = 367 µM), and a noncompetitive inhibitor of CYP2C9 (Ki = 56 µM), although these effects are not generally considered clinically significant at standard therapeutic doses.[1] Tranylcypromine is also known to inhibit CYP2A6. Another MAOI, clorgyline, is a selective inactivator of CYP1A2.
Comparative Analysis of CYP450 Inhibition
The following tables summarize the in vitro inhibitory potential of various psychotropic drugs on major cytochrome P450 enzymes. This data, presented as IC50 and Ki values, allows for a quantitative comparison of their potential to cause drug-drug interactions.
Data Presentation: Quantitative Inhibition of Major CYP450 Isoforms
Table 1: Inhibition of CYP1A2
| Drug Class | Drug | IC50 (µM) | Ki (µM) | Inhibition Type |
| MAOI | This compound | Data not available | Data not available | Data not available |
| Phenelzine | Weak inhibition reported | Data not available | Irreversible | |
| Tranylcypromine | Data not available | Data not available | Data not available | |
| Clorgyline | Data not available | Selective inactivator | Irreversible | |
| TCA | Amitriptyline | >50 | Data not available | - |
| Clomipramine | Data not available | Data not available | Data not available | |
| Imipramine | >50 | Data not available | - | |
| SSRI | Fluvoxamine | Potent inhibitor | Data not available | Competitive |
| Atypical Antipsychotic | Clozapine | >300 | >300 | - |
| Olanzapine | Data not available | Data not available | Data not available | |
| Quetiapine | No significant inhibition | Data not available | - |
Table 2: Inhibition of CYP2C9
| Drug Class | Drug | IC50 (µM) | Ki (µM) | Inhibition Type |
| MAOI | This compound | Data not available | Data not available | Data not available |
| Phenelzine | Weak inhibition reported | Data not available | Irreversible | |
| Tranylcypromine | Data not available | 56 | Noncompetitive | |
| TCA | Amitriptyline | >100 | Data not available | - |
| Imipramine | >100 | Data not available | - | |
| Nortriptyline | >100 | Data not available | - | |
| SSRI | Fluoxetine | Moderate inhibitor | Data not available | - |
| Fluvoxamine | Moderate inhibitor | Data not available | - | |
| Atypical Antipsychotic | Clozapine | Data not available | 31 | - |
Table 3: Inhibition of CYP2C19
| Drug Class | Drug | IC50 (µM) | Ki (µM) | Inhibition Type |
| MAOI | This compound | Data not available | Data not available | Data not available |
| Phenelzine | Weak inhibition reported | Data not available | Irreversible | |
| Tranylcypromine | Data not available | 32 | Competitive | |
| TCA | Amitriptyline | Data not available | 37.7 | Competitive |
| Imipramine | Data not available | 56.8 | Competitive | |
| Nortriptyline | 600 | Data not available | Weak inhibition | |
| SSRI | Fluvoxamine | Potent inhibitor | Data not available | Competitive |
| Atypical Antipsychotic | Clozapine | Data not available | 69 | - |
Table 4: Inhibition of CYP2D6
| Drug Class | Drug | IC50 (µM) | Ki (µM) | Inhibition Type |
| MAOI | This compound | Data not available | Data not available | Data not available |
| Phenelzine | Weak inhibition reported | Data not available | Irreversible | |
| Tranylcypromine | Data not available | 367 | Competitive | |
| TCA | Amitriptyline | Data not available | 31.0 | Competitive |
| Imipramine | Data not available | 28.6 | Competitive | |
| Nortriptyline | Data not available | 7.9 | Competitive | |
| Doxepin | Inhibitor | Data not available | - | |
| SSRI | Fluoxetine | Potent inhibitor | Data not available | Competitive |
| Paroxetine | Potent inhibitor | Data not available | Competitive | |
| Atypical Antipsychotic | Risperidone | 20.7 | Data not available | - |
| Aripiprazole | Substrate, weak inhibitor | Data not available | - | |
| Thioridazine | 3.5 | 1.75 | - |
Table 5: Inhibition of CYP3A4
| Drug Class | Drug | IC50 (µM) | Ki (µM) | Inhibition Type |
| MAOI | This compound | Data not available | Data not available | Data not available |
| Phenelzine | Weak inhibition reported | Data not available | Irreversible | |
| Tranylcypromine | No significant inhibition | Data not available | - | |
| TCA | Amitriptyline | >100 | Data not available | - |
| Imipramine | >100 | Data not available | - | |
| SSRI | Fluvoxamine | Moderate inhibitor | Data not available | - |
| Atypical Antipsychotic | Quetiapine | No significant inhibition | Data not available | - |
| Olanzapine | 14.65 (1'-OH-midazolam) | Data not available | - | |
| Clozapine | >100 | 99 | - |
Experimental Protocols
The determination of a compound's inhibitory effect on CYP450 enzymes is a cornerstone of preclinical drug development. A standard methodology involves in vitro assays using human liver microsomes or recombinant human CYP enzymes.
General Protocol for in vitro CYP450 Inhibition Assay (IC50 Determination)
-
Materials:
-
Pooled human liver microsomes (HLMs) or recombinant human CYP450 enzymes (e.g., baculovirus-infected insect cell microsomes).
-
Test compound (e.g., this compound or other psychotropic).
-
CYP450 isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (pH 7.4).
-
Positive control inhibitors for each isoform.
-
Acetonitrile or other suitable organic solvent for reaction termination.
-
Internal standard for analytical quantification.
-
-
Incubation Procedure:
-
A pre-incubation mixture is prepared containing HLMs or recombinant enzymes, phosphate buffer, and the test compound at various concentrations.
-
The mixture is pre-warmed at 37°C.
-
The reaction is initiated by the addition of the probe substrate and the NADPH regenerating system.
-
The incubation is carried out at 37°C for a specific time, ensuring linear metabolite formation.
-
The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
The terminated reaction mixture is centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite of the probe substrate.
-
-
Data Analysis:
-
The rate of metabolite formation is determined for each concentration of the test compound.
-
The percentage of inhibition is calculated relative to a vehicle control (containing no test compound).
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.
-
Visualization of Key Pathways and Relationships
General Metabolic Pathway of Psychotropic Drugs via CYP450
Caption: General metabolic pathway of psychotropic drugs.
Inhibitory Action on a CYP450 Enzyme
Caption: Competitive inhibition of a CYP450 enzyme.
Conclusion
The interaction of psychotropic drugs with the cytochrome P450 enzyme system is a complex and clinically significant area of research. While extensive data exists for many SSRIs, TCAs, and atypical antipsychotics, allowing for a quantitative assessment of their inhibitory potential, there is a notable lack of specific in vitro inhibition data for the monoamine oxidase inhibitor this compound. This knowledge gap highlights the need for further research to fully characterize the drug-drug interaction profile of this compound and to enable more precise clinical decision-making. For drug development professionals, the early and thorough characterization of a new chemical entity's effects on major CYP450 isoforms remains a critical step in ensuring its safety and efficacy. The experimental protocols and comparative data presented in this guide serve as a valuable resource for these ongoing efforts.
References
A Preclinical Meta-Analysis of Isocarboxazid for Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical data available for Isocarboxazid in animal models of depression. Due to a notable lack of direct head-to-head preclinical studies involving this compound, this analysis synthesizes available information on its mechanism of action and preclinical testing methodologies, drawing comparisons with other established antidepressant classes where direct data is unavailable.
This compound: Mechanism of Action
This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1][2] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) in the presynaptic neuron.[1] By irreversibly inhibiting both MAO-A and MAO-B isoforms, this compound leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. This is the primary mechanism believed to underlie its antidepressant effects.[2]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Preclinical Assessment of Antidepressant-Like Activity
The antidepressant potential of compounds is typically evaluated in preclinical studies using various animal models that aim to mimic aspects of depressive-like states in humans. Key behavioral tests include the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT).
Experimental Workflow: Preclinical Antidepressant Screening
Caption: General experimental workflow for preclinical antidepressant screening.
Comparative Efficacy Data
A comprehensive search of the scientific literature did not yield any preclinical meta-analyses or direct comparative studies of this compound against other antidepressants in standardized animal models of depression. While numerous studies have validated the utility of models like the Forced Swim Test and Sucrose Preference Test for screening antidepressants, specific quantitative data for this compound in these paradigms is scarce in the publicly available literature.
To provide a framework for comparison, the following tables summarize the expected outcomes for different classes of antidepressants in these models, based on the broader scientific consensus.
Table 1: Forced Swim Test (FST) - Expected Outcomes
| Antidepressant Class | Expected Effect on Immobility Time | Representative Compounds |
| MAOIs (e.g., this compound) | Decrease | Phenelzine, Tranylcypromine |
| TCAs | Decrease | Imipramine, Desipramine |
| SSRIs | Decrease | Fluoxetine, Sertraline |
Table 2: Sucrose Preference Test (SPT) - Expected Outcomes
| Antidepressant Class | Expected Effect on Sucrose Preference | Representative Compounds |
| MAOIs (e.g., this compound) | Increase (reversal of stress-induced deficit) | Phenelzine, Tranylcypromine |
| TCAs | Increase (reversal of stress-induced deficit) | Imipramine, Desipramine |
| SSRIs | Increase (reversal of stress-induced deficit) | Fluoxetine, Sertraline |
Experimental Protocols
Detailed methodologies for the key experiments cited conceptually in this guide are provided below. These protocols represent standardized approaches used in the field of preclinical psychopharmacology.
Forced Swim Test (FST) Protocol (Rodents)
The Forced Swim Test is a behavioral despair model used to assess antidepressant efficacy.
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-20 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Animals are individually placed in the water-filled cylinder.
-
A pre-test session of 15 minutes is often conducted 24 hours before the actual test to induce a state of despair.
-
During the 5-6 minute test session, the animal's behavior is recorded.
-
-
Data Analysis: The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT) Protocol (Rodents)
The Sucrose Preference Test measures anhedonia, a core symptom of depression, by assessing the animal's interest in a rewarding stimulus.
-
Apparatus: Animals are housed individually with two drinking bottles.
-
Procedure:
-
Acclimation: For 48 hours, animals are presented with two bottles of 1% sucrose solution to familiarize them with the taste.
-
Baseline: For 24-48 hours, animals have a choice between one bottle of 1% sucrose solution and one bottle of water. The position of the bottles is swapped halfway through to control for side preference.
-
Testing: Following a period of stress induction (e.g., Chronic Unpredictable Mild Stress), the choice between sucrose and water is presented again.
-
-
Data Analysis: Sucrose preference is calculated as: (Volume of sucrose consumed / Total volume of liquid consumed) x 100%. A decrease in sucrose preference in the stress group that is reversed by drug treatment indicates an antidepressant-like effect.
Logical Relationships in Antidepressant Action
The following diagram illustrates the logical flow from the molecular action of this compound to the observed behavioral outcomes in preclinical models.
Caption: Logical flow from this compound's action to behavioral outcomes.
Conclusion
While a direct meta-analysis of preclinical studies for this compound is hampered by a lack of published comparative data, its established mechanism of action as a non-selective, irreversible MAO inhibitor provides a strong theoretical basis for its antidepressant effects. The expected outcomes in standard preclinical models, such as the Forced Swim Test and Sucrose Preference Test, align with those of other effective antidepressants. Future preclinical research should aim to conduct direct, head-to-head comparisons of this compound with other MAOIs, TCAs, and SSRIs to provide a more definitive quantitative assessment of its relative efficacy and to further elucidate its neurobiological effects. This would be invaluable for guiding future drug development and clinical application.
References
Benchmarking Isocarboxaz-id's Potency and Selectivity Against Novel MAO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isocarboxazid, a classical monoamine oxidase (MAO) inhibitor, has long been a tool in the neuropharmacological arsenal. As a non-selective and irreversible inhibitor of both MAO-A and MAO-B, its broad activity spectrum has been both a therapeutic advantage and a source of clinical challenges.[1][2][3] The advent of novel, selective MAO inhibitors necessitates a re-evaluation of this compound's standing. This guide provides a comparative analysis of this compound's potency and selectivity against these newer agents, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.
Mechanism of Action: A Tale of Two Isozymes
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[2][4] They exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. This compound, like its counterparts phenelzine (B1198762) and tranylcypromine, irreversibly inhibits both isoforms, leading to a global increase in monoamine levels.[1][2][4][5] This non-selective action is thought to contribute to its antidepressant effects but also to potential side effects.[6]
Quantitative Comparison of Inhibitor Potency and Selectivity
The potency of MAO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is expressed as the ratio of IC50 values for MAO-B to MAO-A (Selectivity Index = IC50(MAO-B) / IC50(MAO-A)). A higher selectivity index indicates greater selectivity for MAO-A, while a lower value (closer to 0) indicates greater selectivity for MAO-B.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound (benchmark) | Non-selective, Irreversible | (similar to Phenelzine) | (similar to Phenelzine) | ~1 |
| Phenelzine | Non-selective, Irreversible | ~0.82 | ~3.9 | ~4.76 |
| Tranylcypromine | Non-selective, Irreversible | 2.3 | 0.95 | 0.41 |
| Novel MAO-A Selective Inhibitors | ||||
| Moclobemide | Reversible, MAO-A Selective | 10 | >1000 | >100 |
| Novel MAO-B Selective Inhibitors | ||||
| Selegiline (Deprenyl) | Irreversible, MAO-B Selective | 23 | 0.051 | 0.002 |
| Safinamide | Reversible, MAO-B Selective | 80 | 0.079 | 0.001 |
Note: IC50 values can vary depending on the experimental conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol outlines a common and reliable method for determining the IC50 values of potential MAO inhibitors.
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
2. Assay Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-A and MAO-B enzymes, substrate, HRP, and the fluorescent probe in assay buffer according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Plate Setup:
-
Add a small volume of the diluted test compounds or positive controls to the appropriate wells of the 96-well plate.
-
Include vehicle control wells (containing only the solvent) and blank wells (containing all reagents except the enzyme).
-
-
Enzyme Addition: Add the prepared MAO-A or MAO-B enzyme solution to each well (except the blank wells).
-
Pre-incubation (for irreversible inhibitors): If testing irreversible inhibitors, pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate/HRP/fluorescent probe mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The landscape of MAO inhibitor research is continually evolving, with a clear trend towards the development of highly selective and potent agents. While this compound and other classic non-selective inhibitors remain valuable pharmacological tools and clinical options in specific contexts, the data clearly demonstrates the superior selectivity of novel inhibitors for either MAO-A or MAO-B. This enhanced selectivity offers the potential for more targeted therapeutic effects with a reduced risk of the side effects associated with non-selective MAO inhibition. The provided experimental framework serves as a guide for researchers to rigorously evaluate and compare the potency and selectivity of new chemical entities against established benchmarks like this compound, thereby facilitating the discovery of next-generation MAO inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moclobemide - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Isocarboxazid: A Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling Isocarboxazid, a monoamine oxidase inhibitor (MAOI), stringent disposal procedures are paramount to ensure laboratory safety and environmental protection. This compound is classified as a toxic substance and requires management as hazardous waste. Adherence to federal, state, and local regulations is mandatory.
Essential Safety and Disposal Information
This compound is identified as a "Toxic solid, organic, n.o.s." under UN number 2811, mandating its disposal as a hazardous material. The primary recommended method of disposal for expired or excess this compound is high-temperature incineration. This process should be conducted in a licensed hazardous material disposal facility equipped with an afterburner and scrubber to mitigate toxic emissions.
It is crucial to note that this compound should never be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to public health.
While this compound is not explicitly listed on the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs, its inherent toxicity warrants the adoption of handling precautions similar to those for listed hazardous substances.
Quantitative Data on Disposal Parameters
For facilities equipped with incineration capabilities, specific operational parameters are recommended for the destruction of pharmaceutical waste.
| Parameter | Recommended Value |
| Primary Burn Chamber Temperature | > 1,400 °F |
| Secondary Burner (Afterburner) Temperature | > 1,800 °F |
| Retention Time in Afterburner | > 1 second |
These are general guidelines for prescription drug incineration and may vary based on the specific incinerator and local regulations.[1]
Step-by-Step Disposal Protocol
The following is a generalized experimental protocol for the disposal of this compound in a laboratory setting. This procedure should be adapted to comply with the specific regulations and capabilities of your institution.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Segregation and Collection:
-
Collect expired or unused this compound in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
3. Engagement of a Licensed Disposal Vendor:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and transport of the this compound waste.
-
Ensure the vendor is licensed to handle and transport toxic solid waste (UN2811).
4. Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of collection, and the name of the disposal vendor.
-
Obtain and file a certificate of destruction from the vendor.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
